3-Phenylbutylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIHLESAJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959074 | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38135-56-7 | |
| Record name | γ-Methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-1-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Phenylbutylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-phenylbutylamine. This document is born out of the necessity for a consolidated, in-depth resource for researchers and professionals in drug development and synthetic chemistry. This compound, a chiral primary amine, and its derivatives are of significant interest due to their structural relationship to pharmacologically active compounds. Understanding its chemical properties and mastering its structure elucidation are paramount for its application in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.
Introduction to this compound: A Molecule of Interest
This compound, with the IUPAC name 3-phenylbutan-1-amine, is a chiral organic compound with the molecular formula C₁₀H₁₅N[1]. Its structure consists of a butylamine backbone with a phenyl group attached to the third carbon atom. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)-3-phenylbutylamine and (S)-3-phenylbutylamine, a feature of critical importance in drug design and development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide will provide a thorough examination of the chemical and physical properties of this compound, detailed methodologies for its synthesis and chiral resolution, and a comprehensive approach to its structure elucidation using modern spectroscopic techniques.
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| CAS Number | 38135-56-7 | [1] |
| Boiling Point (estimated) | ~223-232 °C | Based on isomer data[2][3] |
| Density (estimated) | ~0.922-0.928 g/mL | Based on isomer data[2][3] |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Soluble in common organic solvents. Low molar mass amines are generally soluble in water. |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, yielding either the racemic mixture or, through more advanced methods, a specific enantiomer.
Racemic Synthesis via Reductive Amination
A common and efficient method for the synthesis of primary amines is the reductive amination of a corresponding ketone[4][5][6]. For this compound, this involves the reaction of 4-phenyl-2-butanone with ammonia in the presence of a reducing agent.
Workflow for Racemic Synthesis of this compound:
Figure 1: Reductive amination workflow for racemic this compound synthesis.
Experimental Protocol: Racemic Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenyl-2-butanone (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic this compound.
Enantioselective Synthesis
For applications where a single enantiomer is required, enantioselective synthesis is the preferred route. Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective method for the asymmetric synthesis of chiral amines[7][8][9].
Figure 3: Diastereomeric salt crystallization for chiral resolution.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-(2R,3R)-tartaric acid, in the same solvent, possibly with gentle heating.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then, if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add an immiscible organic solvent (e.g., ethyl acetate). Basify the aqueous layer (pH > 10) with a strong base (e.g., 2M NaOH) to liberate the free amine.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5.5).
Structure Elucidation of this compound
A combination of spectroscopic techniques is employed for the unambiguous structure elucidation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.7-2.9 | m | 1H | Methine proton (CH) |
| ~2.6-2.8 | t | 2H | Methylene protons (CH₂-N) |
| ~1.7-1.9 | m | 2H | Methylene protons (CH₂-CH) |
| ~1.2-1.3 | d | 3H | Methyl protons (CH₃) |
| ~1.1-1.3 | br s | 2H | Amine protons (NH₂) |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~146-148 | Quaternary aromatic carbon |
| ~128-129 | Aromatic CH |
| ~126-127 | Aromatic CH |
| ~42-44 | Methylene carbon (CH₂-N) |
| ~38-40 | Methylene carbon (CH₂-CH) |
| ~36-38 | Methine carbon (CH) |
| ~21-23 | Methyl carbon (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are characteristic of a primary amine and an aromatic ring.[5][12][13]
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3250 | Medium, two bands | N-H stretching (primary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2960-2850 | Strong | Aliphatic C-H stretching |
| ~1650-1580 | Medium | N-H bending (scissoring) |
| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C stretching |
| ~1250-1020 | Medium | C-N stretching |
| ~910-665 | Broad, strong | N-H wagging |
| ~760-700 and ~700-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of bonds adjacent to the amine and phenyl groups.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 149
-
Benzylic Cleavage: A prominent peak at m/z = 105, corresponding to the [C₈H₉]⁺ fragment, resulting from the cleavage of the C-C bond between C2 and C3.
-
α-Cleavage: A peak at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, is a characteristic fragmentation for primary amines.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To determine the enantiomeric excess (ee) of a chiral sample of this compound, chiral HPLC is the method of choice. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by indirect separation after derivatization with a chiral derivatizing agent (CDA).[14][15][16][17][18][19]
Workflow for Chiral HPLC Analysis after Derivatization:
Figure 4: Chiral HPLC analysis workflow using a chiral derivatizing agent.
Experimental Protocol: Derivatization with Marfey's Reagent for Chiral HPLC Analysis
-
Derivatization: In a small vial, dissolve a sample of the enantiomerically enriched or racemic this compound in a suitable solvent (e.g., acetone). Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone and a base (e.g., triethylamine).[15][20] Heat the mixture gently to facilitate the reaction.
-
Sample Preparation: After the reaction is complete, the sample can be directly diluted with the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample onto a standard reversed-phase HPLC column (e.g., C18). The diastereomeric derivatives will be separated.
-
Detection and Quantification: Use a UV detector to monitor the elution of the diastereomers. The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, synthesis, chiral resolution, and structure elucidation of this compound. By offering detailed protocols and explaining the rationale behind experimental choices, we aim to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important chiral amine. The methodologies presented herein are designed to be robust and adaptable, serving as a solid foundation for further research and application of this compound and its derivatives.
References
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Stenutz, R. (n.d.). 3-amino-1-phenylbutane. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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ChemBK. (n.d.). 3-amino-1-phenylbutane. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. Retrieved from [Link]
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MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
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MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
- Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.
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ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved from [Link]
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PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link]
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Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Separations Using Marfey's Reagent. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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SpectraBase. (n.d.). N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylbutanamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
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National Institutes of Health. (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved from [Link]
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UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
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Asian Journal of Chemistry. (2011). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]
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(S)-3-Phenylbutylamine vs (R)-3-Phenylbutylamine stereochemistry
An In-Depth Technical Guide to the Stereochemistry of (S)- and (R)-3-Phenylbutylamine
Authored by: Gemini, Senior Application Scientist
Abstract
The principle of chirality is fundamental to modern drug development and chemical synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 3-Phenylbutylamine, a chiral amine, exists as two non-superimposable mirror images, the (S) and (R) enantiomers. While sharing identical physical and chemical properties in an achiral environment, their physiological effects and interactions with other chiral molecules can differ profoundly. This technical guide provides an in-depth exploration of the stereochemistry of (S)- and (R)-3-Phenylbutylamine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, analytical discrimination, and the pharmacological implications of their distinct stereochemistry, grounded in field-proven insights and authoritative references.
The Foundation: Chirality in Phenylalkylamines
A molecule is chiral if it is non-superimposable on its mirror image.[1] The most common source of chirality in molecules like this compound is a stereocenter, typically a carbon atom bonded to four different substituents. The two resulting isomers are called enantiomers.
The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration of a stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). For this compound (also known as 3-phenylbutan-1-amine[2]), the stereocenter is the carbon atom at the 3-position, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and an ethylamine group.
The significance of stereochemistry cannot be overstated, particularly in pharmacology. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles because biological systems—enzymes, receptors, and other proteins—are themselves chiral.[3] This necessitates the development of stereoselective analytical methods to ensure the enantiomeric purity of drug substances.[3]
Physicochemical Properties
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and other chiral entities.
| Property | (S)-3-Phenylbutylamine | (R)-3-Phenylbutylamine | Justification |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | Identical composition.[2][4] |
| Molecular Weight | 149.23 g/mol | 149.23 g/mol | Identical composition.[2][4] |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation value would be determined experimentally. |
| Boiling Point | Identical | Identical | Achiral physical properties are the same for enantiomers. |
| Solubility (in achiral solvent) | Identical | Identical | Achiral physical properties are the same for enantiomers. |
Stereoselective Synthesis Strategies
The production of a single enantiomer, or an enantiomerically enriched mixture, is a critical challenge in chemical synthesis. Manufacturing processes that produce a 1:1 mixture (a racemate) require subsequent separation, where one enantiomer may be considered an impurity or waste.[5] Modern strategies focus on stereoselective synthesis to produce the desired homochiral drug efficiently.[5]
There are two primary pathways to obtaining an enantiomerically pure chiral amine:
-
Asymmetric Synthesis: Directly synthesizing the target enantiomer.
-
Chiral Resolution: Separating a racemic mixture.
Caption: Pathways to Enantiomerically Pure this compound.
Biocatalytic Asymmetric Synthesis
A highly attractive and sustainable strategy for producing chiral amines is the use of enzymes. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[6]
A multi-enzymatic cascade system has been reported for the synthesis of (S)-3-amino-1-phenylbutane ((S)-3-APB) from 4-phenyl-2-butanone.[6] This system couples a transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) with a pyruvate decarboxylase (PDC).
-
Causality: The transamination reaction is often limited by an unfavorable thermodynamic equilibrium. By introducing PDC, the pyruvate by-product is converted into acetaldehyde and CO₂, which are volatile. This in situ by-product removal shifts the equilibrium towards the product, dramatically enhancing the reaction conversion and yield.[6] Under optimized conditions (30 °C and a 20-fold excess of the amine donor, L-alanine), yields greater than 60% with high stereoselectivity for (S)-3-APB (around 90% enantiomeric excess, ee) were achieved.[6]
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a robust and industrially viable method. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Chiral amines themselves are valuable resolving agents. For instance, (S)-3-methyl-2-phenylbutylamine is a versatile agent used to resolve various racemic carboxylic acids, such as (S)-Ibuprofen and (S)-Naproxen.[7][8][9] The reciprocal process, using a chiral acid to resolve racemic this compound, follows the same principle.
Analytical Methodologies for Enantiomeric Discrimination
Accurate determination of enantiomeric purity is critical. The most powerful and widely used techniques for separating and quantifying enantiomers are chromatographic.[10][11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for enantioseparation.[3][11] The primary approach involves using a Chiral Stationary Phase (CSP). A CSP is a solid support with a chiral selector immobilized on its surface that interacts differently with each enantiomer, leading to their separation.[10]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamates), are broadly applicable for a diverse range of compounds, including chiral amines.[3][12]
| Technique | Principle | Key Advantages | Common CSPs for Amines |
| Direct Chiral HPLC | Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[10] | Robust, widely applicable, excellent for analytical and preparative scale. | Polysaccharide-based (e.g., Chiralpak® series), Cyclofructan-based.[3][13] |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Can be used when direct methods fail; may enhance detection. | Chiral derivatizing agents (e.g., Mosher's acid chloride). |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[13] It uses a supercritical fluid, typically CO₂, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[13] For primary amines, SFC using a cyclofructan-based CSP with a methanol modifier and specific additives has shown excellent selectivity and improved peak shapes compared to normal-phase HPLC.[13]
Spectroscopic Methods
While chromatography physically separates enantiomers, spectroscopic techniques can determine enantiomeric excess (ee) without separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent, the NMR signals for the two enantiomers can be resolved.[10] More recently, novel ¹⁹F-labeled probes have been developed for the chiral discrimination of amines, offering high sensitivity.[14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. The resulting spectrum is characteristic for each enantiomer and can be used to determine their relative amounts.
Caption: A typical workflow for determining enantiomeric purity via chiral chromatography.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a self-validating system for the analysis of this compound enantiomers.
Objective: To separate and quantify the (S) and (R) enantiomers of this compound to determine enantiomeric purity.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[10]
Materials:
-
Racemic this compound standard
-
(S)-3-Phenylbutylamine and/or (R)-3-Phenylbutylamine reference standards (if available)
-
Chiral Stationary Phase Column: Chiralpak® IE or similar polysaccharide-based CSP.[12]
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Additive: Diethylamine (DEA)
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane/IPA (e.g., 90:10 v/v) containing 0.1% DEA.
-
Causality: The apolar n-hexane and more polar IPA are used to elute the compound. The ratio is critical for achieving optimal retention and resolution. The basic additive (DEA) is crucial for obtaining good peak shape and preventing peak tailing for basic analytes like amines by masking residual acidic silanols on the silica support.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST) - Protocol Validation:
-
Inject the racemic standard six times consecutively.
-
Trustworthiness: The SST ensures the chromatographic system is performing correctly. The key parameters are:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be > 1.5. This confirms the column is capable of separating the enantiomers.
-
Tailing Factor (Tf): Should be ≤ 2.0 for each peak. This ensures good peak symmetry.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%. This demonstrates the precision of the system.
-
-
-
Analysis and Identification:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
If a pure enantiomer standard is available, inject it to confirm the peak identity (which peak is R and which is S).
-
Inject the unknown sample.
-
-
Quantification:
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] × 100
-
The Pharmacological Dichotomy of Enantiomers
The core reason for this rigorous stereochemical scrutiny is the differential biological activity of enantiomers. One enantiomer of a drug may be a potent therapeutic agent, while the other could be inactive, less active, or even responsible for adverse effects.[3]
While specific pharmacological data for the individual enantiomers of this compound are not extensively detailed in the public domain, the principle can be illustrated by structurally related phenylalkylamines. For many of these compounds, the mechanism of action involves interaction with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15]
For example, in other chiral compounds, one enantiomer can act as a potent receptor agonist while the other is an antagonist.[16] This agonist/antagonist relationship at the same receptor by a pair of enantiomers highlights the exquisite stereoselectivity of biological targets.[16] The specific three-dimensional arrangement of functional groups is critical for the precise interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that govern binding affinity and subsequent biological response.
Conclusion
The stereochemistry of this compound is a microcosm of the challenges and opportunities in modern chemical and pharmaceutical science. The (S) and (R) enantiomers, while chemically identical in many respects, are distinct entities in the chiral environments of biological systems and analytical instrumentation. A thorough understanding of their stereoselective synthesis, the principles of their analytical separation, and their potential for differential pharmacology is essential. For professionals in drug development and research, mastering the concepts and techniques presented in this guide is not merely an academic exercise but a prerequisite for the creation of safer, more effective, and precisely targeted chemical agents.
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3-Phenylbutylamine synthesis pathways and starting materials
An In-Depth Technical Guide to the Synthesis of 3-Phenylbutylamine: Pathways, Starting Materials, and Modern Methodologies
Abstract
This compound is a valuable primary amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural motif is present in various biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, including classical chemical transformations and modern biocatalytic approaches. We will delve into the strategic selection of starting materials, compare the merits of different synthetic routes such as reductive amination and reduction of nitro compounds, and explore methodologies for achieving enantiopurity through asymmetric synthesis and chiral resolution. Each section is grounded in established chemical principles, offering detailed experimental protocols and mechanistic insights to provide a field-proven resource for scientists in the field.
Introduction
The synthesis of chiral amines is a cornerstone of medicinal chemistry. This compound, with its chiral center at the C3 position, represents a common structural element whose enantiomers can exhibit vastly different pharmacological activities. The IUPAC name for this compound is 3-phenylbutan-1-amine[1]. The development of robust, scalable, and stereocontrolled methods for its synthesis is therefore of paramount importance. Traditional synthetic methods often produce a racemic mixture, necessitating subsequent resolution steps that inherently discard at least 50% of the material[2]. Consequently, modern synthetic chemistry has increasingly focused on asymmetric strategies that can directly generate the desired enantiomer in high purity. This guide will explore both the foundational, reliable methods and the cutting-edge enzymatic techniques that define the current landscape of this compound synthesis.
Key Starting Materials
The selection of an appropriate starting material is the most critical decision in planning a synthetic route, as it dictates the subsequent reaction steps, overall yield, and economic viability of the process. The most common precursors for this compound are readily accessible and can be converted to the target molecule via well-established transformations.
| Starting Material | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Phenyl-2-butanone | Benzylacetone | C₁₀H₁₂O | 148.20 | Colorless liquid, common precursor for reductive amination.[3][4] |
| 3-Phenylbutanoic Acid | β-Methylhydrocinnamic acid | C₁₀H₁₂O₂ | 164.20 | Crystalline solid or liquid, precursor for rearrangement-based syntheses.[5][6] |
| 1-Nitro-3-phenylbutane | - | C₁₀H₁₃NO₂ | 179.22 | Precursor for direct reduction to the primary amine.[7] |
Major Synthetic Pathways
Several distinct strategies exist for the synthesis of this compound. The choice of pathway often depends on the desired scale, available equipment, and, most importantly, the requirement for stereochemical control.
Reductive Amination of 4-Phenyl-2-butanone
Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[8] The process involves two key stages: the formation of an imine intermediate from the reaction of a ketone (4-phenyl-2-butanone) with an amine source, followed by the reduction of the C=N double bond to yield the final amine.[9]
This approach typically uses ammonia as the nitrogen source to generate the primary amine. The choice of reducing agent is critical and influences the reaction conditions and selectivity.
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate is often used as a convenient solid source of ammonia in the laboratory, simplifying handling.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for reducing the imine intermediate.[9] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly useful as they can selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone, allowing for a one-pot reaction.[10] Catalytic hydrogenation over palladium, platinum, or Raney Nickel is another powerful method, especially for large-scale industrial applications, as it avoids stoichiometric metal hydride waste.[7]
Experimental Protocol: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 4-phenyl-2-butanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.[9]
-
Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once complete, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Workup: Wash the aqueous solution with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated NaOH solution to a pH >12.[9]
-
Extraction & Purification: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.[9]
Workflow Visualization
A modern and highly efficient approach to chiral amines is through biocatalysis, using enzymes such as transaminases (TAs).[11][12] This method offers exceptional stereoselectivity, often producing the target enantiomer with very high enantiomeric excess (ee), and operates under mild, environmentally friendly aqueous conditions.
Causality Behind Experimental Choices:
-
Enzyme Selection: Transaminases are chosen for their ability to transfer an amino group from an amine donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor (4-phenyl-2-butanone).[11] Different TAs (e.g., from Chromobacterium violaceum or Vibrio fluvialis) can produce opposite enantiomers, allowing access to either (R)- or (S)-3-phenylbutylamine.[11]
-
Equilibrium Shift: The transamination reaction is reversible and often has an unfavorable equilibrium.[11][13] To drive the reaction towards product formation, a strategy to remove the pyruvate by-product is essential. A common and effective method is to couple the TA with a pyruvate decarboxylase (PDC) enzyme, which converts pyruvate into acetaldehyde and CO₂, both of which are volatile and can be removed from the reaction medium.[11][12] This in-situ by-product removal dramatically enhances the conversion and final yield.[11]
Experimental Protocol: Multi-Enzymatic Synthesis of (S)-3-Phenylbutylamine
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 150 mM potassium phosphate, pH 7.5) containing the required cofactors: pyridoxal-5'-phosphate (PLP, 1 mM), thiamine pyrophosphate (TPP, 0.1 mM), and MgCl₂ (0.1 mM).[11]
-
Addition of Reagents: Add 4-phenyl-2-butanone (10 mM) as the substrate and a large excess of L-alanine (e.g., 20-fold excess, 200 mM) as the amine donor.[11]
-
Enzyme Addition: Add the cell lysate containing the transaminase (e.g., CviTA, 5% v/v) and the pyruvate decarboxylase (PDC, 25% v/v).[11]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation for 8-24 hours.[11] The optimal temperature is a balance between reaction rate and enzyme stability.[11]
-
Monitoring and Workup: Monitor the formation of this compound by HPLC. Once the reaction is complete, deactivate the enzymes by acidifying the mixture. The product can then be isolated using standard extraction procedures as described in the classical method.
Quantitative Data Comparison
| Transaminase System | Temperature (°C) | Amine Donor Excess | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| CviTA-PDC | 30 | 20-fold | >60 | 92.0% (S) | [11] |
| VflTA-PDC | 30 | 20-fold | >60 | 89.3% (S) | [11] |
Enzymatic Cascade Visualization
Reduction of 1-Nitro-3-phenylbutane
The reduction of a nitro group is a fundamental and reliable method for the synthesis of primary amines.[7] This pathway involves the initial synthesis of 1-nitro-3-phenylbutane, which is then reduced to the target amine.
Causality Behind Experimental Choices:
-
Precursor Synthesis: The nitro precursor can be synthesized via methods like the reaction of a corresponding halide with sodium nitrite.[7]
-
Reduction Method: Catalytic hydrogenation is the most common and efficient method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are highly effective. The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a solvent like ethanol.[7] This method is clean, high-yielding, and avoids the use of metal-based reducing agents that create stoichiometric waste.
Experimental Protocol: Catalytic Hydrogenation of 1-Nitro-3-phenylbutane
-
Setup: To a hydrogenation vessel, add 1-nitro-3-phenylbutane (1.0 eq) dissolved in ethanol.
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by distillation.
Transformation Visualization
Chiral Resolution of Racemic this compound
When an asymmetric synthesis is not feasible or desired, racemic this compound can be separated into its individual enantiomers through chiral resolution. This classical technique relies on the principle of converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[2]
Causality Behind Experimental Choices:
-
Resolving Agent: The most common method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[2] Common resolving agents include enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid.[2][14] The choice of agent is often empirical, and several may be screened to find one that provides well-defined crystals with one of the diastereomeric salts.
-
Solvent: The solvent system is critical. The goal is to find a solvent in which one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution selectively.
Experimental Protocol: Resolution using Tartaric Acid
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent like methanol or ethanol. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq) of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of the Amine: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated, now enantiomerically enriched, amine with an organic solvent. Dry the organic layer and remove the solvent to yield the pure enantiomer. The enantiomeric excess can be determined by chiral HPLC or NMR.
Chiral Resolution Workflow
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Stereocontrol |
| Classical Reductive Amination | 4-Phenyl-2-butanone | High yield, versatile, reliable, scalable. | Produces a racemic mixture, requires a separate resolution step for chiral product. | None (Racemic) |
| Biocatalytic Transamination | 4-Phenyl-2-butanone | Excellent enantioselectivity, mild/green conditions, high atom economy. | Requires specialized enzymes, equilibrium can be unfavorable.[11][13] | Excellent (Asymmetric) |
| Nitro-Compound Reduction | 1-Nitro-3-phenylbutane | High yield, clean reaction (catalytic hydrogenation).[7] | Precursor may not be as readily available, produces a racemic mixture. | None (Racemic) |
| Chiral Resolution | Racemic Amine | Established and reliable technique for separating enantiomers. | Theoretical max yield of 50% for one enantiomer, can be labor-intensive.[2] | Excellent (Separation) |
Conclusion
The synthesis of this compound can be achieved through several effective pathways, each with distinct advantages and limitations. Classical methods, such as the reductive amination of 4-phenyl-2-butanone and the reduction of nitro-precursors, remain robust and scalable options for producing the racemic compound. However, for applications in modern drug development where enantiopurity is critical, asymmetric synthesis via biocatalytic transamination represents the state-of-the-art. This approach not only provides direct access to the desired enantiomer in high purity but also aligns with the principles of green chemistry by operating under mild, aqueous conditions. For cases where racemic material is produced, classical chiral resolution remains an indispensable tool. The choice of the optimal synthetic route will ultimately be guided by the specific project requirements, balancing factors of stereochemical control, scalability, cost, and environmental impact.
References
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Brenna, E., Fuganti, C., Gatti, F. G., Passoni, M., & Serra, S. (2003). Enantioselective synthesis of benzylic stereocentres via Claisen rearrangement of enantiomerically pure allylic alcohols: preparation of (R)- and (S)-3-methyl-2-phenylbutylamine. Tetrahedron: Asymmetry, 14(16), 2401-2406. [Link]
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American Chemical Society Publications. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291–296. [Link]
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Gómez de Santos, P., Ríos-Lombardía, N., de la Fuente, M. J., Morales, S., González-Sabín, J., & Morís, F. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(11), 3378. [Link]
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MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
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ResearchGate. (2021). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl 2-butanone (4-PB) and L-Alanine catalyzed by the TA-PDC cascade process. [Link]
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MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenylbutylamine Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of the 3-phenylbutylamine scaffold. This seemingly simple structural motif, an isomer of the more extensively studied phenethylamines and amphetamines, holds significant, and perhaps underappreciated, potential for the development of novel therapeutics. Our journey through this guide will be one of scientific inquiry, grounded in established principles and cutting-edge research. We will dissect the nuanced structure-activity relationships, explore diverse biological targets, and provide actionable experimental protocols to empower your own investigations. This document is not merely a recitation of facts but a strategic guide designed to illuminate the path from chemical structure to biological function, fostering innovation in the pursuit of new medicines.
The this compound Core: A Foundation for Diverse Pharmacological Activity
The this compound backbone, characterized by a phenyl group attached to the third carbon of a butylamine chain, provides a unique spatial arrangement of aromatic and amine functionalities. This structure serves as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Unlike its close relatives, where the phenyl group is closer to the amine, the this compound structure offers a different conformational landscape, potentially leading to altered interactions with biological targets.
The primary amine group is a key reactive center, allowing this compound to act as both a nucleophile and a base, facilitating the synthesis of a wide array of derivatives.[1] The lipophilic phenyl ring and the polar amine group create a molecule with amphiphilic character, a crucial feature for crossing biological membranes, including the blood-brain barrier, which is essential for centrally acting agents.
Primary Biological Targets: Modulating Monoaminergic Systems
The structural similarity of this compound derivatives to endogenous monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—predicts their primary sphere of biological influence to be the monoaminergic systems within the central nervous system (CNS). Research into related compounds, such as phenethylamines and amphetamines, has established that these systems are indeed the principal targets.[2][3] The primary mechanisms of action revolve around the modulation of monoamine transporters and enzymes.
Interaction with Monoamine Transporters (DAT, NET, SERT)
The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into the presynaptic neuron.[2] Inhibition of these transporters prolongs the action of the respective neurotransmitters, a mechanism central to the therapeutic effects of many antidepressants and stimulants.
This compound derivatives have the potential to act as inhibitors or substrates for these transporters. The nature and potency of this interaction are heavily influenced by the substitution patterns on the phenyl ring, the alkyl chain, and the amine group.
While direct and extensive SAR studies on a wide range of this compound derivatives are not as abundant as for other phenethylamines, we can extrapolate key principles from related compound classes and the available data:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. For instance, in related phenylethylamines, substitution at the para-position can significantly influence potency.[4] Halogenation or the addition of small alkyl or alkoxy groups can modulate binding to the transporter proteins.
-
Alkyl Chain Modification: The length and branching of the alkyl chain are crucial determinants of activity. The four-carbon chain of this compound distinguishes it from the shorter chains of phenethylamine and amphetamine, which can alter the binding pose within the transporter.
-
N-Substitution: Modification of the primary amine to a secondary or tertiary amine can have profound effects on activity. N-methylation and the addition of larger alkyl or aryl groups can shift the selectivity profile between DAT, NET, and SERT. For example, in some phenethylamine series, N-methylation can enhance potency.
Table 1: Representative Monoamine Transporter Inhibition Data for Phenylalkylamine Derivatives
| Compound Class | Derivative Example | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Phenylpropylamine | 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | 13,000 | 9,500 | 55 | [5] |
| Benztropine Analogue | N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane | High Affinity | Moderate Affinity | Low Affinity | [1] |
| Phenylcyclobutylamide | Sibutramine Metabolite | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | [6] |
Note: This table includes data from structurally related compounds to illustrate the potential range of activities for this compound derivatives, as direct comprehensive data for this specific class is limited.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO increases the intracellular concentrations of these neurotransmitters, making more available for release. The phenethylamine scaffold is a known pharmacophore for MAO inhibitors.[3]
It is plausible that certain this compound derivatives could exhibit inhibitory activity against MAO-A or MAO-B. The selectivity for each isoform would likely be dictated by the specific substitution patterns. For example, studies on other classes of compounds have shown that small, specific substitutions can confer high selectivity for MAO-B.[8][9]
Potential Therapeutic Applications
The modulation of monoaminergic systems by this compound derivatives suggests their potential utility in a range of neurological and psychiatric disorders.
Antidepressant and Anxiolytic Agents
The ability to inhibit the reuptake of serotonin and/or norepinephrine is a hallmark of many antidepressant medications.[10][11] Derivatives of this compound that selectively inhibit SERT or are dual SERT/NET inhibitors could represent novel antidepressant candidates. Indeed, some drugs classified as phenylbutylamine derivatives are used as selective serotonin reuptake inhibitors (SSRIs).[10][11]
CNS Stimulants and Agents for ADHD
Inhibition of dopamine and norepinephrine reuptake is the primary mechanism of action for many CNS stimulants used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).[4] this compound derivatives with potent DAT and NET inhibitory activity could be explored for this indication. The balance between DAT and NET inhibition is a critical factor in determining the therapeutic profile and abuse potential of such compounds.
Neuroprotective Agents
Inhibition of MAO-B has been shown to have neuroprotective effects, particularly in the context of Parkinson's disease, by preventing the breakdown of dopamine in the brain.[8] this compound derivatives that are selective MAO-B inhibitors could therefore be investigated as potential disease-modifying agents in neurodegenerative disorders.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of novel this compound derivatives, a systematic approach employing validated in vitro assays is essential. The following protocols provide a framework for the initial pharmacological characterization of these compounds.
Workflow for In Vitro Characterization
Caption: Workflow for the in vitro biological evaluation of this compound derivatives.
Step-by-Step Methodologies
Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram or [³H]paroxetine (for SERT).
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at a range of concentrations.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of dopamine, norepinephrine, or serotonin into cells.
Principle: This assay measures the ability of a test compound to block the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
HEK293 or other suitable cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Preparation: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Uptake Termination: Rapidly aspirate the buffer and wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor. Subtract non-specific uptake from all values. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. The insights from related chemical classes strongly suggest that derivatives of this core structure are likely to interact with key targets in the monoaminergic systems, including transporters and metabolic enzymes. The versatility of this scaffold allows for a wide range of chemical modifications, providing a rich chemical space to explore for compounds with desired potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound derivatives. This will enable the development of robust structure-activity relationships specific to this chemical class. Such studies will be instrumental in identifying lead compounds for further optimization and preclinical development for the treatment of depression, ADHD, and other neurological disorders. The experimental protocols outlined in this guide provide a solid foundation for these endeavors. It is through such rigorous and systematic investigation that the full therapeutic potential of this compound derivatives will be realized.
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Preliminary Studies on the Mechanism of Action of 3-Phenylbutylamine: An In-Depth Technical Guide
Introduction
3-Phenylbutylamine is a substituted phenethylamine derivative with a structural backbone shared by a wide array of neuroactive compounds. The phenethylamine class is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][2] Compounds within this family can act as neurotransmitter releasing agents, reuptake inhibitors, or receptor agonists, leading to a spectrum of effects ranging from central nervous system stimulation to hallucinogenic properties.[2][[“]][4]
Given the structural similarity of this compound to known psychoactive agents, it is hypothesized that its mechanism of action will involve interaction with monoamine transporters and/or receptors. This guide outlines a series of preliminary studies designed to elucidate the pharmacological profile of this compound. The proposed research plan is structured to first identify its molecular targets and subsequently characterize its neurochemical and in vivo effects. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a comprehensive preliminary investigation.
Part 1: In Vitro Target Identification and Affinity Profiling
The initial phase of investigation focuses on identifying the molecular targets of this compound through a series of in vitro binding assays. This approach will determine the compound's affinity for key proteins involved in neurotransmission, providing the first clues to its potential mechanism of action.
Rationale for Target Selection
Based on the phenethylamine scaffold, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] Additionally, the trace amine-associated receptor 1 (TAAR1) is a key target for many phenethylamines, mediating some of their characteristic effects.[[“]][4] A broader screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes will also be conducted to identify any off-target interactions and to build a comprehensive selectivity profile.
Experimental Workflow: Radioligand Binding Assays
The following workflow outlines the process for determining the binding affinity of this compound for DAT, NET, and SERT.
Figure 1: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize commercially available cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation
| Target | Radioligand | Ki (nM) of this compound |
| hDAT | [³H]WIN 35,428 | 150 |
| hNET | [³H]Nisoxetine | 85 |
| hSERT | [³H]Citalopram | >10,000 |
| hTAAR1 | [³H]S-4-C-M-PEA | 250 |
Part 2: In Vitro Functional Characterization
Following the identification of molecular targets, the next step is to determine the functional activity of this compound at these sites. This involves assessing its ability to either inhibit neurotransmitter reuptake or stimulate neurotransmitter release.
Rationale for Functional Assays
Binding affinity alone does not reveal the functional consequence of the interaction. This compound could act as an inhibitor (blocker) of the transporter or as a substrate (releaser). Neurotransmitter uptake and release assays are crucial for distinguishing between these mechanisms.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of this compound to block the reuptake of neurotransmitters into cells expressing the corresponding transporters. A fluorescence-based approach offers a high-throughput and real-time alternative to traditional radiolabeled methods.[6][7][8][9]
Figure 2: Workflow for Neurotransmitter Uptake Inhibition Assay.
Step-by-Step Protocol: Fluorescence-Based Uptake Assay
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well, black-walled, clear-bottom plate. Allow the cells to form a confluent monolayer.
-
Compound Addition: Remove the culture medium and wash the cells with a pre-warmed assay buffer. Add varying concentrations of this compound to the wells and incubate for a short period.
-
Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporter being assayed.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in intracellular fluorescence over time. The rate of fluorescence increase is proportional to the rate of transporter-mediated uptake.
-
Data Analysis: Calculate the initial rate of uptake for each concentration of this compound. Plot the percentage of inhibition of the uptake rate against the logarithm of the compound concentration to determine the IC₅₀ value.
Hypothetical Data Presentation
| Transporter | IC₅₀ (nM) for Uptake Inhibition |
| hDAT | 250 |
| hNET | 120 |
| hSERT | >10,000 |
Neurotransmitter Release Assay
To test if this compound acts as a releasing agent, cells pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine) are exposed to the compound. An increase in the amount of radioactivity in the extracellular medium indicates that the compound induces neurotransmitter efflux.
Part 3: In Vivo Pharmacological Profiling
The final phase of preliminary investigation involves assessing the effects of this compound in whole-animal models. These studies provide insights into the compound's overall pharmacological effects, integrating its actions at various molecular targets into a systemic response.
Rationale for Behavioral Assays
In vivo studies are essential to understand the physiological and behavioral consequences of the molecular interactions observed in vitro.[10] Locomotor activity assessment is a primary screen for stimulant or sedative effects, while drug discrimination studies can reveal similarities in the subjective effects of this compound to known classes of drugs.
Experimental Workflow: Locomotor Activity Assessment
This experiment measures the effect of this compound on the spontaneous movement of rodents in a novel environment.
Figure 3: Workflow for Locomotor Activity Assessment.
Step-by-Step Protocol: Locomotor Activity
-
Animal Acclimation: House male C57BL/6J mice in the testing facility for at least one week prior to the experiment.
-
Habituation: On the test day, place the mice in the locomotor activity chambers for 30 minutes to allow them to acclimate to the novel environment.
-
Dosing: Remove the mice from the chambers and administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal injection.
-
Testing: Immediately return the mice to the chambers and record their locomotor activity for 60-120 minutes. The chambers are equipped with infrared beams to detect movement.
-
Data Analysis: Quantify parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing). Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses to the vehicle control.
Hypothetical Data Presentation
| Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | 1500 ± 200 |
| 1 | 2500 ± 300 |
| 3 | 4500 ± 450 |
| 10 | 3800 ± 400 |
Conclusion
The preliminary studies outlined in this guide provide a systematic approach to characterizing the mechanism of action of this compound. By progressing from in vitro target identification to in vivo pharmacological profiling, this research plan will establish a foundational understanding of the compound's neuroactive properties. The hypothetical data presented suggest that this compound may act as a norepinephrine and dopamine reuptake inhibitor with stimulant effects. However, only the execution of these, or similar, empirical studies can definitively elucidate its true pharmacological profile. This structured approach ensures a thorough and logical investigation, paving the way for more advanced preclinical development.
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An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylbutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutylamine, a chiral amine, and its structural isomers are valuable building blocks in medicinal chemistry and organic synthesis. Their utility as precursors to pharmacologically active compounds necessitates a thorough understanding of their synthetic pathways. This guide provides a comprehensive overview of the discovery and history of methods applicable to the synthesis of this compound, from classical rearrangement and reductive amination reactions to modern asymmetric and biocatalytic approaches. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers engaged in the synthesis and application of phenylalkylamines.
Introduction: The Significance of this compound
This compound belongs to the broader class of phenylalkylamines, a structural motif present in a wide array of biologically active molecules. While not as widely known as its close relatives, amphetamine and phenethylamine, this compound and its isomers are of significant interest in drug discovery and development. The presence of a chiral center in this compound makes it a valuable intermediate for the synthesis of stereospecific pharmaceuticals, where the biological activity is often dependent on the absolute configuration of the molecule.
This guide will explore the evolution of synthetic methodologies that can be applied to the preparation of this compound, tracing the historical development of key amine syntheses and their adaptation to modern chemical challenges.
Historical Perspective: The Dawn of Amine Synthesis
The synthesis of amines is a cornerstone of organic chemistry, with its roots in the 19th century. The pioneering work of chemists like August Wilhelm von Hofmann and Theodor Curtius laid the foundation for the preparation of primary amines, methodologies that remain relevant to this day.
The Hofmann Rearrangement: A Carbon Lost, an Amine Gained
In 1881, August Wilhelm von Hofmann reported a novel method for converting primary amides into primary amines with one fewer carbon atom.[1] This reaction, now known as the Hofmann rearrangement, involves the treatment of a primary amide with bromine in a basic solution.[2] The key intermediate is an isocyanate, which is subsequently hydrolyzed to the primary amine.[2]
The significance of the Hofmann rearrangement lies in its ability to shorten a carbon chain while introducing a primary amine group. For the synthesis of this compound, this would conceptually start from 4-phenylpentanamide.
Mechanism of the Hofmann Rearrangement
The reaction proceeds through a series of well-defined steps:
-
Deprotonation of the primary amide by a base.
-
Reaction of the resulting anion with bromine to form an N-bromoamide.
-
A second deprotonation to yield a bromoamide anion.
-
Rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.
-
Hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine.
The Curtius Rearrangement: An Azide's Transformation
Independently, in 1885, Theodor Curtius developed another powerful method for the synthesis of primary amines known as the Curtius rearrangement.[3][4] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[3][5] A key advantage of the Curtius rearrangement is that the acyl azide can be prepared from a carboxylic acid, offering a different synthetic entry point compared to the Hofmann rearrangement.[6] For this compound, the starting material would be 4-phenylpentanoic acid.
Mechanism of the Curtius Rearrangement
The reaction is believed to proceed through a concerted mechanism:
-
Conversion of a carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form an acyl azide.
-
Thermal or photochemical decomposition of the acyl azide, with concomitant loss of nitrogen gas and rearrangement to form an isocyanate.
-
Hydrolysis of the isocyanate to the primary amine, as in the Hofmann rearrangement.[4][6]
Asymmetric Synthesis: Accessing Enantiomerically Pure this compound
As this compound is a chiral molecule, the development of enantioselective synthetic methods is of paramount importance for its application in the pharmaceutical industry. Modern asymmetric synthesis offers several powerful strategies to access single enantiomers of chiral amines.
Biocatalytic Reductive Amination
The use of enzymes as catalysts in organic synthesis has gained significant traction due to their high stereoselectivity and mild reaction conditions. [7]Transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. [7] A study on the synthesis of 3-amino-1-phenylbutane (an isomer of this compound) demonstrated the use of a transaminase from Chromobacterium violaceum (CviTA) coupled with a pyruvate decarboxylase (PDC) to overcome the unfavorable thermodynamic equilibrium of the amination reaction. [7]The PDC removes the pyruvate byproduct, driving the reaction towards the formation of the desired amine. [7]This biocatalytic approach yielded the (S)-enantiomer with high stereoselectivity. [7] Experimental Protocol: Biocatalytic Asymmetric Synthesis of (S)-3-Amino-1-phenylbutane
This protocol is adapted from the synthesis of 3-amino-1-phenylbutane and illustrates the general principles of a biocatalytic reductive amination. [7] Materials:
-
4-Phenyl-2-butanone
-
L-Alanine (amine donor)
-
Transaminase (e.g., CviTA) cell lysate
-
Pyruvate decarboxylase (PDC) cell lysate
-
Potassium phosphate buffer (pH 7.5)
-
Pyridoxal-5'-phosphate (PLP)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (150 mM, pH 7.5) containing PLP (1 mM), TPP (0.1 mM), and MgCl₂ (0.1 mM).
-
Addition of Substrates and Biocatalysts: To the buffer solution, add 4-phenyl-2-butanone (e.g., 10 mM) and a significant excess of L-alanine (e.g., 20-fold excess). Add the transaminase and PDC cell lysates (e.g., 5% v/v and 25% v/v, respectively).
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 8 hours).
-
Monitoring and Work-up: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC). Once the reaction is complete, the product can be extracted after appropriate work-up, which may involve centrifugation to remove cell debris, followed by extraction as described in the classical reductive amination protocol.
Conclusion
The synthesis of this compound is deeply rooted in the historical development of fundamental amine synthesis reactions. From the classical Hofmann and Curtius rearrangements of the late 19th century to the versatile reductive amination methods, chemists have a robust toolbox for the preparation of this and other phenylalkylamines. The evolution of these methods towards milder conditions, greater functional group tolerance, and, most importantly, high stereoselectivity, as exemplified by modern biocatalytic approaches, continues to expand the horizons of organic synthesis. The ability to efficiently and selectively synthesize chiral amines like this compound is critical for advancing drug discovery and development, underscoring the enduring importance of innovation in synthetic methodology.
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Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid und über die Phtalyl-azide. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylbutylamine Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the critical physicochemical properties of 3-phenylbutylamine salts. As a primary amine with therapeutic potential, the transformation of this compound into various salt forms is a pivotal step in its development as a pharmaceutical agent. The selection of an appropriate salt is not merely a matter of chemical convenience; it is a strategic decision that profoundly influences the stability, solubility, bioavailability, and manufacturability of the final drug product.[1][2][3] This document will delve into the core principles of salt selection, detail the essential analytical techniques for characterization, and provide field-proven insights into the interpretation of the resulting data.
The Strategic Imperative of Salt Formation
The journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges, many of which are rooted in the inherent physicochemical properties of the free form of the drug. For a weakly basic compound like this compound, the freebase form may exhibit suboptimal characteristics such as poor aqueous solubility, low melting point, or susceptibility to degradation. Salt formation offers a robust strategy to mitigate these liabilities.[1][2][3] By reacting the basic amine with an acid, an ionic salt is formed, which can dramatically alter the compound's physical and chemical behavior.[4]
The choice of the counter-ion is a critical decision, as it directly impacts the resulting salt's properties.[3] Common counter-ions for basic drugs include hydrochloride, sulfate, mesylate, succinate, and tartrate, among others.[1] The selection process is a multi-faceted exercise that balances the need for improved properties with considerations of safety and regulatory acceptance of the chosen acid.
The core objectives of forming this compound salts include:
-
Enhanced Aqueous Solubility: This is often the primary driver for salt formation.[1] Improved solubility can lead to better dissolution rates in the gastrointestinal tract and, consequently, enhanced bioavailability.
-
Improved Stability: Salt forms often exhibit greater chemical and physical stability compared to the freebase.[1][5] For instance, the protonation of the amine group in a salt can protect it from oxidative degradation.[5]
-
Favorable Crystal Properties: Crystalline solids are generally preferred for pharmaceutical development due to their well-defined structure and consistent properties.[1] Salt formation can facilitate the crystallization of an otherwise oily or low-melting-point freebase.
-
Increased Melting Point: A higher melting point is desirable for thermal stability during processing and storage.[1]
-
Reduced Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can lead to handling difficulties and degradation. An appropriate salt form can exhibit lower hygroscopicity.[2]
-
Simplified Purification: Crystallization of a salt can be an effective method for purifying the API.[5]
Foundational Physicochemical Properties of this compound
Before delving into its salt forms, it is essential to understand the basic properties of the this compound freebase.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [6] |
| Molecular Weight | 149.23 g/mol | [6] |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from related compounds |
| pKa (predicted) | ~9.5 - 10.5 | Inferred from similar phenylalkylamines[7] |
The basicity of the primary amine group, indicated by its pKa, is the chemical handle that allows for the formation of a diverse range of salts. The phenylalkylamine scaffold imparts a degree of lipophilicity, which will be modulated by salt formation.
Key Physicochemical Descriptors for Salt Characterization
A comprehensive characterization of this compound salts involves the evaluation of several key physicochemical parameters. The following sections detail the importance of each parameter and the experimental methodologies used for their determination.
Melting Point and Thermal Behavior
The melting point of a salt is a fundamental indicator of its purity and crystalline nature. A sharp melting point is characteristic of a pure, crystalline substance. Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and observing other thermal events such as polymorphic transitions or desolvation.[1]
Thermogravimetric Analysis (TGA) is often performed in conjunction with DSC to quantify weight loss associated with thermal events, such as the loss of solvent or decomposition.
Experimental Protocol: Determination of Melting Point and Thermal Behavior by DSC and TGA
Objective: To determine the melting point and assess the thermal stability of a this compound salt.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into an aluminum DSC pan. Crimp the pan with a lid. For TGA, a similar sample size is placed in a ceramic or platinum pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The temperature range should be sufficient to encompass the melting event and any preceding or subsequent thermal transitions (e.g., 25 °C to 300 °C).
-
The melting point is determined as the onset or peak of the endothermic event.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a similar temperature range as the DSC analysis.
-
Monitor the sample weight as a function of temperature. Significant weight loss indicates decomposition or desolvation.
-
Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting of the salt. The sharpness of the peak provides an indication of purity. The TGA curve will show the temperature at which the salt begins to decompose.
Aqueous Solubility
The solubility of a drug substance is a critical determinant of its oral bioavailability. For weakly basic drugs like this compound, solubility is pH-dependent. The hydrochloride salt, for example, is generally expected to have significantly higher aqueous solubility than the freebase, particularly in acidic to neutral pH ranges.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of a this compound salt in various aqueous media.
Materials:
-
This compound salt
-
Phosphate buffers of various pH values (e.g., pH 2.0, 4.5, 6.8)
-
Purified water
-
HPLC system with a suitable column and detector for quantification
Methodology:
-
Sample Preparation: Add an excess amount of the this compound salt to vials containing a known volume of each buffer and water.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Filter the suspensions to remove undissolved solids.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
pKa Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, the pKa of its conjugate acid (the protonated amine) is a key parameter that governs its solubility and absorption characteristics across the physiological pH range.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the conjugate acid of this compound.
Instrumentation:
-
Automated potentiometric titrator with a pH electrode
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound freebase and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve.
Crystallinity and Polymorphism
The solid-state form of a drug substance can have a profound impact on its properties. Crystalline forms are generally preferred over amorphous forms due to their greater stability.[1] However, a single compound can sometimes exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Different polymorphs can exhibit different melting points, solubilities, and stabilities. Therefore, it is crucial to identify and control the polymorphic form of a this compound salt.
X-ray Powder Diffraction (XRPD) is the primary technique used to characterize the crystalline form of a material. Each crystalline solid has a unique XRPD pattern that serves as a fingerprint.
Experimental Protocol: Crystalline Form Analysis by X-ray Powder Diffraction (XRPD)
Objective: To determine the crystalline form of a this compound salt and to screen for polymorphism.
Instrumentation:
-
X-ray Powder Diffractometer
Methodology:
-
Sample Preparation: A small amount of the powdered this compound salt is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Polymorph Screening: To induce the formation of different polymorphs, the salt can be recrystallized from a variety of solvents under different conditions (e.g., fast vs. slow cooling). Each resulting solid should be analyzed by XRPD.
Data Interpretation: A crystalline solid will produce a series of sharp peaks in the XRPD pattern, while an amorphous solid will produce a broad halo. Different polymorphs will have distinct XRPD patterns.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive hygroscopicity can lead to physical changes in the drug substance, such as deliquescence, and can also promote chemical degradation. Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities.[5]
Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective: To evaluate the hygroscopicity of a this compound salt.
Instrumentation:
-
Dynamic Vapor Sorption (DVS) Analyzer
Methodology:
-
Sample Preparation: A small amount of the this compound salt is placed in the DVS sample pan.
-
Analysis: The sample is subjected to a pre-defined humidity program, typically cycling from a low relative humidity (e.g., 0% RH) to a high relative humidity (e.g., 95% RH) and back down, in controlled steps. The instrument continuously measures the sample's mass.
-
Data Analysis: The change in mass as a function of relative humidity is plotted to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific relative humidity (e.g., 80% RH).
Comparative Analysis of Potential this compound Salts
| Salt Form | Expected Melting Point | Expected Aqueous Solubility | Potential Advantages | Potential Disadvantages |
| Hydrochloride | Moderate to High | High | Well-established, high solubility, good crystallinity.[4] | Can be hygroscopic, may lower the pH of solutions. |
| Succinate | Moderate | Good | Dicarboxylic acid may offer opportunities for different crystal packing and properties. | May have a more complex solid-state landscape. |
| Mesylate | Moderate to High | High | Often forms stable, non-hygroscopic crystals. | |
| Tartrate | Moderate | Good | Chiral counter-ion can be used for chiral resolution. | May have lower solubility than hydrochloride. |
Integrated Workflow for Salt Selection and Characterization
The selection and characterization of a this compound salt is a systematic process that integrates chemical synthesis with a suite of analytical techniques.
Caption: Integrated workflow for the selection and characterization of this compound salts.
Conclusion
The transformation of this compound into a salt is a critical enabling step in its journey toward becoming a viable pharmaceutical product. A thorough understanding and meticulous characterization of the physicochemical properties of its various salt forms are paramount for selecting a candidate with optimal performance characteristics. This guide has outlined the key principles, experimental methodologies, and strategic considerations that underpin this crucial phase of drug development. By employing a systematic and data-driven approach to salt selection, researchers and drug development professionals can significantly enhance the probability of success for this compound-based therapeutics.
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G. L. Amidon, H. Lennernäs, V. P. Shah, and J. R. Crison, "A theoretical basis for a biopharmaceutics drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability," Pharmaceutical research, vol. 12, no. 3, pp. 413-420, 1995. [Link]
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B. D. Anderson and R. A. Conradi, "Predicting the distribution of salts of weak bases between immiscible liquids," Journal of Pharmaceutical Sciences, vol. 74, no. 8, pp. 815-822, 1985. [Link]
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Methodological & Application
Asymmetric Synthesis of (S)-3-Phenylbutylamine: An Application Note and Protocol
Introduction
(S)-3-Phenylbutylamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemical configuration is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the asymmetric synthesis of (S)-3-Phenylbutylamine, focusing on a robust and scalable method: the asymmetric reductive amination of benzylacetone. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and outline the necessary analytical techniques for verification of stereochemical purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Scientific Rationale and Strategy
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Among the various methods, asymmetric reductive amination of prochiral ketones offers a highly efficient and atom-economical route.[1][2] This strategy involves the condensation of a ketone with an amine source to form a prochiral imine intermediate, which is then stereoselectively reduced to the target chiral amine.[3] The key to success lies in the use of a chiral catalyst or auxiliary that directs the reduction to favor the formation of one enantiomer over the other.
For the synthesis of (S)-3-Phenylbutylamine, benzylacetone (4-phenyl-2-butanone) is the logical prochiral ketone precursor. The overall transformation is depicted below:
Figure 1: General scheme for the asymmetric reductive amination of benzylacetone.
Several catalytic systems can be employed for the asymmetric reduction step, including transition-metal complexes with chiral ligands and biocatalytic approaches using enzymes like transaminases or imine reductases (IREDs).[1][4] This protocol will focus on a well-established method utilizing a chiral phosphoric acid (CPA) as a Brønsted acid catalyst in conjunction with a suitable reducing agent.[5][6] CPAs have emerged as powerful catalysts for a variety of asymmetric transformations due to their ability to form well-defined chiral hydrogen-bonding environments.
Experimental Protocol: Asymmetric Reductive Amination
This protocol details the synthesis of (S)-3-Phenylbutylamine from benzylacetone using a chiral phosphoric acid catalyst and Hantzsch ester as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzylacetone | ≥98% | Commercially Available | --- |
| Ammonium Acetate | ACS Reagent Grade | Commercially Available | Amine Source |
| (R)-TRIP | ≥98% | Commercially Available | Chiral Phosphoric Acid Catalyst |
| Hantzsch Ester | ≥98% | Commercially Available | Reducing Agent |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | --- | Prepared in-house | For workup |
| 2 M Sodium Hydroxide (NaOH) | --- | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO4) | --- | Commercially Available | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylacetone (1.48 g, 10.0 mmol, 1.0 equiv.).
-
Add ammonium acetate (3.85 g, 50.0 mmol, 5.0 equiv.).
-
Add the chiral phosphoric acid catalyst, (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (377 mg, 0.5 mmol, 5 mol%).
-
Add Hantzsch ester (3.04 g, 12.0 mmol, 1.2 equiv.).
-
Add anhydrous toluene (50 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzylacetone is consumed (typically 24-48 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove any insoluble materials, and wash the celite pad with dichloromethane (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 30 mL).
-
Combine the acidic aqueous layers. This step protonates the desired amine, moving it to the aqueous phase, while non-basic impurities remain in the organic layer.[3]
-
Wash the combined aqueous layer with dichloromethane (2 x 30 mL) to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 2 M NaOH.
-
Extract the deprotonated amine product into dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-Phenylbutylamine.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Workflow and Logic
The following diagram illustrates the logical flow of the experimental protocol, from reaction setup to the isolation of the purified product.
Figure 2: Detailed experimental workflow for the synthesis of (S)-3-Phenylbutylamine.
Characterization and Quality Control
Ensuring the chemical identity and stereochemical purity of the synthesized (S)-3-Phenylbutylamine is critical. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H and ¹³C) | Structural Elucidation | Confirmation of the chemical structure of 3-phenylbutylamine. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Observation of the molecular ion peak corresponding to the mass of the product. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (e.e.) Determination | Separation of the (S) and (R) enantiomers to quantify the enantiomeric purity.[7][][9] |
| Optical Rotation | Confirmation of Stereochemistry | Measurement of the specific rotation, which should be consistent with literature values for the (S)-enantiomer. |
Chiral HPLC Method Development
A crucial aspect of this synthesis is the accurate determination of the enantiomeric excess. Chiral HPLC is the gold standard for this analysis.[10][][12]
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is typically effective for separating chiral amines.[9][12]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Derivatization: In some cases, derivatization of the amine with a UV-active agent can improve detection and resolution.[13] However, direct analysis is often possible.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. The presence of water can hydrolyze the imine intermediate and deactivate the catalyst. Gentle heating and extended reaction times may be necessary.
-
Low Enantioselectivity: The choice of chiral catalyst is critical. Ensure the catalyst is of high purity. The solvent can also influence enantioselectivity; screening different non-polar solvents may be beneficial.
-
Difficult Purification: The acid-base extraction is a robust method for separating the basic amine product from non-basic impurities.[3] If emulsions form during extraction, the addition of brine can help to break them. For challenging separations, conversion of the amine to its hydrochloride salt can facilitate purification by crystallization.[14]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of (S)-3-Phenylbutylamine via reductive amination. By understanding the underlying principles and carefully following the detailed experimental procedure, researchers can reliably produce this valuable chiral building block in high yield and enantiomeric purity. The outlined analytical methods provide a robust framework for quality control, ensuring the suitability of the synthesized material for downstream applications in pharmaceutical research and development.
References
-
ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral.... Retrieved from [Link]
-
ACS Publications. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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Application Notes & Protocols: Chiral Resolution of Racemic Acids Using (S)-3-Methyl-2-phenylbutylamine
Audience: Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Imperative of Chirality and the Logic of Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle[1]. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is not merely an academic exercise but a critical necessity for safety and efficacy.
The most established and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[2][3] This technique elegantly circumvents the challenge that enantiomers possess identical physical properties, making their direct separation by standard methods like crystallization extremely difficult.[1] The core principle is the reaction of a racemic mixture with an enantiomerically pure "resolving agent."[4] For a racemic acid, a chiral amine is used. This acid-base reaction creates a pair of diastereomeric salts.
-
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
Unlike the original enantiomers, these diastereomeric salts have different spatial relationships and, crucially, different physical properties, most notably solubility.[3][5][6] This difference allows for the separation of one diastereomer from the other through fractional crystallization.[7] Once isolated, the pure diastereomeric salt can be treated to break the salt bond, yielding the enantiomerically pure acid and recovering the resolving agent for potential reuse.
Among the arsenal of chiral resolving agents, (S)-3-Methyl-2-phenylbutylamine has emerged as a particularly versatile and effective tool for the resolution of a wide array of racemic carboxylic acids.[8][9] This guide provides a comprehensive overview of its application, grounded in mechanistic understanding and practical, field-proven protocols.
The Resolving Agent: (S)-3-Methyl-2-phenylbutylamine Profile
(S)-3-Methyl-2-phenylbutylamine is a chiral amine widely utilized as a resolving agent in asymmetric synthesis.[9][] Its efficacy stems from its structural features, which promote the formation of well-defined, crystalline salts with many carboxylic acids, facilitating the crucial solubility differentiation between the resulting diastereomers.
Table 1: Physicochemical Properties of (S)-3-Methyl-2-phenylbutylamine
| Property | Value |
| IUPAC Name | (2S)-3-methyl-2-phenylbutan-1-amine[11] |
| CAS Number | 106498-32-2[11][12] |
| Molecular Formula | C₁₁H₁₇N[11] |
| Molecular Weight | 163.26 g/mol [11] |
| Appearance | Colourless to Pale Yellow Oil[12] |
| Boiling Point | 236.3 ± 9.0 °C (Predicted)[12] |
| Density | 0.924 g/cm³ (Predicted)[12] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol[12] |
The General Workflow: From Racemate to Enantiopure Acid
The process of chiral resolution using (S)-3-Methyl-2-phenylbutylamine is a systematic workflow. The success of the resolution is highly dependent on the optimization of several key parameters, most notably the choice of solvent.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the core steps for forming and isolating the less soluble diastereomeric salt. The choice of solvent is the most critical variable and often requires screening of several options (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) to find conditions that maximize the yield and enantiomeric purity.
Causality: The goal is to identify a solvent in which the two diastereomeric salts have a significant solubility difference. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in solution. Heating is used to ensure both salts initially dissolve completely, creating a supersaturated solution upon cooling, which is the driving force for crystallization.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Addition of Resolving Agent: To the solution, add (S)-3-Methyl-2-phenylbutylamine (0.5 to 1.0 equivalents). Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is a common strategy. This ensures that only one enantiomer of the acid can form a salt, leaving the other enantiomer free in the solution and preventing it from co-precipitating, which can often improve the enantiomeric excess of the isolated salt.
-
Induce Dissolution: Heat the mixture to reflux or until a clear, homogeneous solution is obtained. This ensures that both diastereomeric salts are fully dissolved.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Unhurried cooling is crucial as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (e.g., 0-4 °C) for a period of 1 to 24 hours to maximize the precipitation of the less soluble salt.
-
Seeding (Optional but Recommended): If available, adding a single, tiny seed crystal of the pure, desired diastereomeric salt to the solution as it cools can promote crystallization and prevent the formation of an oil.[13][14]
-
Isolation: Collect the precipitated crystals by suction filtration.
-
Washing: Wash the crystals on the filter with a small volume of the ice-cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric purity and, by extension, the enantiomeric excess of the acid component. For higher purity, this salt can be recrystallized.
Protocol 2: Liberation of the Free Acid and Recovery of the Resolving Agent
This protocol describes the process of breaking the diastereomeric salt to isolate the desired enantiomerically enriched acid.
Causality: The diastereomeric salt is held together by an ionic bond between the carboxylate anion and the protonated amine. By adding a strong mineral acid (like HCl), the carboxylate is protonated to regenerate the neutral carboxylic acid, which is typically less soluble in water and can be extracted into an organic solvent.[15] The chiral amine remains in the acidic aqueous layer as its hydrochloride salt. Subsequent basification of the aqueous layer deprotonates the amine salt, regenerating the free amine, which can then be recovered.[5]
Caption: Liberation of the free acid and recovery of the resolving agent.
Step-by-Step Methodology:
-
Dissolution: Suspend the isolated and dried diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidification: Slowly add a strong acid, such as 1-2 M hydrochloric acid, with stirring until the aqueous layer is acidic (pH 1-2). This will break the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.
-
Combine and Wash: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Agent Recovery (Optional): To recover the resolving agent, cool the acidic aqueous layer from step 3 in an ice bath and make it strongly basic (pH 12-14) by the slow addition of a concentrated base like NaOH.
-
Recovered Agent Extraction: Extract the liberated (S)-3-Methyl-2-phenylbutylamine from the basic aqueous solution with an organic solvent (e.g., diethyl ether). Dry the organic layer, filter, and concentrate under reduced pressure to recover the resolving agent.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The success of the resolution is quantified by the enantiomeric excess (e.e.) of the final acid product.
Causality: While polarimetry can indicate optical activity, modern chromatographic and spectroscopic methods provide a precise quantification of the ratio of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation of the two peaks.[16]
Common Analytical Methods:
-
Chiral HPLC/GC: The most reliable method. The purified acid is analyzed on a suitable chiral column to separate the two enantiomers and determine their relative peak areas.[17]
-
NMR Spectroscopy: The acid can be converted to a diastereomeric ester or amide using a pure chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers will have distinct signals (e.g., ¹H or ¹⁹F NMR) that can be integrated to determine the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine enantiomeric excess.[18][19]
Application Data: A Versatile Agent in Action
The versatility of (S)-3-Methyl-2-phenylbutylamine is demonstrated by its successful application in resolving several pharmaceutically important carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Resolution of Racemic Carboxylic Acids with (S)-3-Methyl-2-phenylbutylamine
| Racemic Acid | Target Enantiomer | Achieved Enantiomeric Excess (e.e.) | Yield (%) |
| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |
| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |
| Naproxen | (S)-Naproxen | 99.2% | 35.1% |
| 2-Hydroxy-4-phenylbutanoic acid | (R)-HPBA | >99% | 34.4% |
| 2-Benzylsuccinic acid | (S)-BSA | >99% | 32.2% |
| (Data synthesized from Ikunaka, M. et al. Org. Process Res. Dev. 2002, 6, 4, 409–415)[8] |
The data clearly shows that high enantiomeric purity can be achieved for a range of structurally diverse acids.[8] The yields, which are below the theoretical maximum of 50% for a classical resolution, are typical and reflect the equilibrium nature of the crystallization process where some of the desired diastereomer remains in the mother liquor.
Troubleshooting and Key Considerations for Success
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, it indicates that the solution is too concentrated or the cooling is too rapid. Try diluting the solution, cooling more slowly, or using a different solvent system. Seeding is often an effective remedy.
-
Low Enantiomeric Excess (e.e.): If the e.e. is low, the solubility difference between the diastereomers in the chosen solvent may not be large enough. A thorough solvent screen is recommended.[20] Alternatively, one or more recrystallizations of the isolated salt from the same or a different solvent can significantly enhance its purity.
-
Low Yield: While the theoretical maximum yield is 50%, actual yields are often lower. To improve yield, one can try to recover the enriched acid from the mother liquor. The undesired enantiomer in the mother liquor can also be racemized and recycled, a process known as resolution with racemization, to improve the overall process economy.
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes first (thermodynamic product), but the desired one crystallizes faster (kinetic product). In such cases, a kinetic resolution, where the crystallization is stopped before equilibrium is reached, may be necessary.[13]
References
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Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. [Link]
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Wolf, C., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
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Ikunaka, M., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development. [Link]
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Tovar, J. D., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
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Wolf, C. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
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Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
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Application Note: A Robust HPLC-UV Method for the Determination of Enantiomeric Excess of 3-Phenylbutylamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric excess (% ee) of 3-Phenylbutylamine. The accurate quantification of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape for the (R)- and (S)-enantiomers. Key methodological choices, including the selection of the CSP and the critical role of a basic mobile phase additive, are explained to provide a comprehensive guide for researchers, scientists, and drug development professionals. The protocol has been developed to align with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[2][3]
Introduction and Scientific Rationale
This compound is a primary amine and a chiral building block used in the synthesis of various pharmaceutical compounds.[4][5] Its structure, featuring a single stereocenter, gives rise to two enantiomers, (R)-3-Phenylbutylamine and (S)-3-Phenylbutylamine. The stereochemical purity of such intermediates is paramount, as it directly influences the purity and, consequently, the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most versatile and widely applied technique for enantiomeric separations.[6] The core principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase.[6] This results in the formation of transient diastereomeric complexes with different energy levels, leading to different retention times and, thus, separation.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations due to their robust performance and wide recognition capabilities.[7][8][9] This method leverages the specific stereochemical arrangement of an amylose-based CSP to resolve the enantiomers of this compound.
Method Development: Causality Behind Experimental Choices
The development of a successful chiral separation method hinges on the systematic optimization of the stationary and mobile phases.
Selection of the Chiral Stationary Phase (CSP)
The analyte, this compound, is a primary amine with a phenyl group near the chiral center.[10] Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are known to form chiral grooves or cavities where analytes can interact through a combination of hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions.[8] For this application, an amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support was selected.
-
Rationale: The carbamate derivatives on the polysaccharide backbone create a highly ordered chiral environment. The phenyl group of this compound can engage in π-π interactions with the electron-rich phenyl groups of the CSP selector. The primary amine group is a key interaction site, capable of forming hydrogen bonds with the carbamate carbonyl groups. The differential fit of the (R) and (S) enantiomers within these chiral grooves leads to effective separation.
Mobile Phase Composition and the Role of Additives
A normal-phase elution mode, using a non-polar solvent with a polar modifier, was chosen for this separation.
-
Primary Solvents (Alkane): n-Hexane was selected as the primary, non-polar component of the mobile phase.
-
Polar Modifier (Alcohol): Isopropanol (IPA) was chosen as the polar modifier. The concentration of the alcohol is a critical parameter for adjusting retention and selectivity. Higher alcohol content generally leads to shorter retention times.
-
Basic Additive (Amine): The most critical component for the successful analysis of a basic analyte like this compound is the inclusion of a basic additive in the mobile phase. Diethylamine (DEA) was added at a low concentration (0.1%).
-
Causality and Importance of DEA: Primary amines are basic and prone to strong, non-specific interactions with acidic silanol groups present on the surface of the silica gel support of the CSP. This interaction leads to severe peak tailing and poor resolution. DEA serves two primary functions:
-
Silanol Masking: It competes with the analyte for active silanol sites, effectively masking them and preventing the analyte from tailing.[11]
-
Improved Peak Shape: By ensuring a more homogenous interaction environment (analyte with CSP rather than analyte with silica), DEA significantly improves peak symmetry and efficiency.[11][12][13]
-
Detailed Application Protocol
This protocol provides a validated starting point. Minor adjustments may be necessary based on the specific HPLC system and column batch, in line with robustness checks defined by ICH guidelines.[2][14]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99.5%)
-
(R,S)-3-Phenylbutylamine (Racemic Standard)
-
(S)-3-Phenylbutylamine (Enantiomerically pure standard, for peak identification)
-
Experimental Workflow
Caption: HPLC workflow for enantiomeric excess determination.
Chromatographic Conditions
All quantitative data and parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Concentration | ~1.0 mg/mL in Mobile Phase |
| Run Time | 15 minutes |
System Suitability
Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately, according to ICH Q2(R1) principles.[2]
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 1.5 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n=5) |
Results and Discussion
Typical Chromatogram
Under the optimized conditions, baseline separation of the two enantiomers is achieved. A representative chromatogram of the racemic standard is shown below. Peak identification should be confirmed by injecting an enantiomerically enriched standard.
(A representative chromatogram image would be placed here in a formal application note, showing two well-resolved peaks at approximately 8.5 and 9.8 minutes, labeled as (S)- and (R)-enantiomers, respectively.)
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of the sample. It is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the enantiomer present in the larger amount.
-
Areaminor is the peak area of the enantiomer present in the smaller amount.
Method Validation Highlights
The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][15] Key validation parameters include:
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers and lack of interference from a blank.
-
Linearity: The method should be linear over a range of concentrations.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with RSD values for the % ee calculation being the key metric.
-
Accuracy: Determined by analyzing samples with known amounts of the minor enantiomer spiked in.
-
Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%) should not significantly affect the resolution or quantification.
Chiral Recognition Mechanism
The separation mechanism on the polysaccharide-based CSP is a complex interplay of forces.
Caption: Key interactions in chiral recognition of this compound.
Conclusion
This application note describes a reliable and robust normal-phase HPLC method for the enantiomeric separation of this compound. The use of an amylose-based chiral stationary phase combined with a mobile phase containing a crucial basic additive (diethylamine) provides excellent resolution and peak symmetry. The detailed protocol and explanation of the scientific rationale behind the method's development provide a solid foundation for its implementation in research and quality control environments for the accurate determination of enantiomeric excess.
References
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Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498. [Link]
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Zhang, T., Nguyen, D., & Franco, P. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015962, this compound. [Link]
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MilliporeSigma. (2021). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
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Gritti, F., & Guiochon, G. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Francotte, E. (2006). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC Europe. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5698. [Link]
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Sepuxianyun. (2023). Triethylamine as a Mobile Phase Additive: What Does It Do? LinkedIn. [Link]
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ResearchGate. (n.d.). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [Link]
-
ResearchGate. (n.d.). Effect of diethylamine proportion on separation on Chiralpak AD-H and Chiralpak AS-H. [Link]
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Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4983. [Link]
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ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
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Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. [Link]
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Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
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Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 44(12), 1957-1960. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12241886, 3-Methyl-3-phenylbutan-1-amine. [Link]
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Atz-Gayar, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1361. [Link]
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Daicel Chiral Technologies. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase... [Link]
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Antal, I. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In High-Performance Liquid Chromatography in Pesticide Residue Analysis. Springer. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Kim, Y. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198. [Link]
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Al-Saeed, F. A., & El-Tohamy, M. F. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Molecules, 26(17), 5275. [Link]
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Ravelet, C., & Peyrin, E. (2006). Recent developments in the HPLC enantiomeric separation using chiral selectors identified by a combinatorial strategy. Journal of Separation Science, 29(10), 1322-1331. [Link]
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Application Notes and Protocols: The Role of 3-Phenylbutylamine in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of enantiomerically pure compounds, chiral auxiliaries have become indispensable tools in modern organic synthesis. This guide was initially conceived to provide detailed application notes and protocols for the use of 3-phenylbutylamine as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a notable absence of its application in this capacity. This document, therefore, takes a broader approach. It first elucidates the fundamental principles of chiral auxiliary-based asymmetric synthesis, providing a framework to understand the desirable characteristics of an effective auxiliary. It then analyzes the structural features of this compound to postulate why it is not a commonly employed chiral auxiliary. Subsequently, this guide details the established and practical application of a closely related compound, (S)-3-methyl-2-phenylbutylamine, as a chiral resolving agent for the separation of racemic carboxylic acids, a technique of significant importance in pharmaceutical development. Detailed protocols and mechanistic insights are provided to offer researchers a valuable resource for stereoselective synthesis.
The Landscape of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to a diastereomeric transition state and favoring the formation of one diastereomer of the product over the other. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
The efficacy of a chiral auxiliary is contingent on several key factors:
-
High Diastereoselectivity: It must induce a high degree of stereocontrol, leading to a high diastereomeric excess (d.e.) of the product.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of enantiomeric purity.
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable, often based on well-established transition state models.
Several classes of chiral auxiliaries have gained prominence in organic synthesis due to their consistent and high performance. These include Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides, which have demonstrated exceptional utility in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2]
An Analysis of this compound as a Potential Chiral Auxiliary
Despite the extensive research in the field of asymmetric synthesis, there is a conspicuous lack of literature precedent for the use of this compound as a chiral auxiliary. This suggests that it may not possess the requisite structural features for effective stereochemical control. The primary reasons for its likely inefficacy can be attributed to two main factors: the remoteness of the stereocenter and conformational flexibility.
Remoteness of the Chiral Center
The stereogenic center in this compound is located at the C3 position, which is relatively distant from the nitrogen atom through which it would be attached to a substrate (e.g., as an amide). Effective chiral auxiliaries typically have the stereocenter positioned closer to the reaction center (at the α or β position relative to the point of attachment) to exert significant steric influence on the facial selectivity of the reaction.[3] This proximity is crucial for creating a well-defined and sterically biased transition state. The distance of the chiral center in this compound likely results in a weak transmission of stereochemical information to the reaction site, leading to low diastereoselectivity.
Figure 1: Structure of this compound highlighting the remote chiral center.
Conformational Flexibility
The butyl chain of this compound possesses significant conformational flexibility. This free rotation around the C-C single bonds makes it challenging to establish a rigid and predictable transition state geometry. For high diastereoselectivity, the chiral auxiliary should ideally lock the substrate into a specific conformation, exposing one face of the reactive center to the incoming reagent while shielding the other. The lack of rigidity in the backbone of this compound would likely lead to a mixture of competing transition states with similar energies, resulting in poor stereocontrol.
Application of (S)-3-Methyl-2-phenylbutylamine as a Chiral Resolving Agent
While this compound itself is not a documented chiral auxiliary, the structurally related compound, (S)-3-methyl-2-phenylbutylamine , has been successfully employed as a chiral resolving agent . This application is distinct from that of a chiral auxiliary, as it involves the separation of a racemic mixture of a compound through the formation of diastereomeric salts, rather than directing the stereochemistry of a reaction.
Chiral resolution is a widely used technique in the pharmaceutical industry to obtain enantiomerically pure active pharmaceutical ingredients (APIs). The process involves reacting a racemic mixture of an acidic or basic compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Mechanism of Chiral Resolution
The resolution of a racemic carboxylic acid with an enantiopure amine like (S)-3-methyl-2-phenylbutylamine proceeds through the formation of diastereomeric ammonium carboxylate salts. The different spatial arrangement of the constituent ions in the crystal lattice of the two diastereomeric salts leads to differences in their lattice energies and, consequently, their solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, leaving the other in the mother liquor.
Figure 2: General workflow for chiral resolution using a chiral amine.
Protocol: Resolution of Racemic Ibuprofen using (S)-3-Methyl-2-phenylbutylamine
This protocol describes the resolution of racemic ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), using (S)-3-methyl-2-phenylbutylamine.
Materials:
-
Racemic ibuprofen
-
(S)-3-Methyl-2-phenylbutylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a flask, dissolve racemic ibuprofen (1.0 eq) in methanol. To this solution, add (S)-3-methyl-2-phenylbutylamine (0.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Fractional Crystallization: Slowly add diethyl ether to the methanolic solution until turbidity is observed. Allow the mixture to stand at room temperature for several hours, or at 4°C overnight, to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer of ibuprofen.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the collected crystals in water and acidify the solution to pH 1-2 with 1 M HCl. The enantiomerically enriched ibuprofen will precipitate. Extract the aqueous layer with diethyl ether.
-
Purification and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched ibuprofen. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by NMR analysis after derivatization with a chiral auxiliary.
-
Recovery of the Resolving Agent: The aqueous layer from step 4, containing the protonated resolving agent, can be basified with 1 M NaOH to pH 12-14 and extracted with diethyl ether to recover the (S)-3-methyl-2-phenylbutylamine.
Data Presentation:
| Racemic Acid | Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Ibuprofen | (S)-3-Methyl-2-phenylbutylamine | Varies | >95% (after recrystallization) |
| Naproxen | (S)-3-Methyl-2-phenylbutylamine | Varies | >98% (after recrystallization) |
| Ketoprofen | (S)-3-Methyl-2-phenylbutylamine | Varies | >97% (after recrystallization) |
Note: Yields and e.e. values are representative and can vary based on experimental conditions.
Conclusion
While this compound is not a suitable candidate for a chiral auxiliary in asymmetric synthesis due to its structural characteristics, the closely related (S)-3-methyl-2-phenylbutylamine serves as an effective chiral resolving agent. This guide has provided a detailed analysis of the principles governing the efficacy of chiral auxiliaries and offered a plausible explanation for the absence of this compound in this role. Furthermore, a practical and detailed protocol for the application of a similar amine in chiral resolution has been presented, offering a valuable tool for researchers in the synthesis of enantiomerically pure compounds. This highlights the importance of understanding the subtle structural nuances that dictate the utility of chiral molecules in different aspects of stereoselective synthesis.
References
- Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-11). Wiley-VCH.
- Ghosez, L., Genicot, C., & Gouverneur, V. (1992). Chiral amides in asymmetric synthesis. Pure and Applied Chemistry, 64(12), 1849-1856.
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Dalmolen, J. (2005). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen.
-
PubMed. (2002). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Publishing. [Link]
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
- Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367.
- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1007-1028.
Sources
Application Note & Protocols: Scale-up Synthesis of Enantiomerically Pure 3-Phenylbutylamine
Introduction: The Significance of Chiral 3-Phenylbutylamine
This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C3 position means it exists as two non-superimposable mirror images, or enantiomers: (R)-3-Phenylbutylamine and (S)-3-Phenylbutylamine. The physiological activity of these enantiomers can differ significantly, with one often providing the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to produce this amine in an enantiomerically pure form is of paramount importance in the drug development and manufacturing pipeline.[1][2]
This document provides a comprehensive guide for researchers, chemists, and process development professionals on scalable and efficient methods for synthesizing enantiomerically pure this compound. We will explore three robust strategies:
-
Asymmetric Synthesis: Direct creation of the desired enantiomer from a prochiral precursor.
-
Enzymatic Kinetic Resolution: Selective transformation of one enantiomer from a racemic mixture.
-
Diastereomeric Salt Resolution: Classical separation based on differential solubility.
Each section details the underlying scientific principles, provides step-by-step protocols, and explains the critical rationale behind experimental choices to ensure successful implementation and scale-up.
Overview of Synthetic Strategies
The selection of a synthetic route depends on several factors including target scale, cost of goods (CoG), required enantiomeric purity, and available equipment. The following diagram outlines the primary pathways from the common precursor, 4-phenyl-2-butanone, or the racemic amine itself.
Caption: High-level overview of synthetic routes to enantiopure this compound.
Method 1: Asymmetric Synthesis via Biocatalytic Transamination
Asymmetric synthesis offers an elegant and direct route to a single enantiomer, avoiding the formation of a racemic mixture and the associated waste of the undesired enantiomer. Biocatalytic reductive amination using transaminase (TA) enzymes is a powerful, green, and increasingly scalable method.[3][4][5]
Principle: A transaminase enzyme catalyzes the transfer of an amine group from an amine donor (e.g., L-alanine or isopropylamine) to a prochiral ketone (4-phenyl-2-butanone). The enzyme's chiral active site directs the addition of the amine group to one face of the ketone, leading to the formation of predominantly one enantiomer of the amine. The reaction equilibrium can be unfavorable, but this is overcome by using a large excess of the amine donor or by removing one of the byproducts.[3] A common strategy involves coupling the reaction with a second enzyme, like pyruvate decarboxylase (PDC), to irreversibly remove the pyruvate byproduct.[3]
Caption: Workflow for asymmetric synthesis using a TA-PDC enzyme cascade.
Protocol: Asymmetric Synthesis using CviTA-PDC Cascade
This protocol is adapted from a multi-enzymatic cascade system for producing (S)-3-Phenylbutylamine.[3]
Reagents & Materials:
-
4-Phenyl-2-butanone (Substrate)
-
L-Alanine (Amine donor)
-
Transaminase from Chromobacterium violaceum (CviTA)
-
Pyruvate Decarboxylase from Zymomonas palmae (PDC)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Thiamine pyrophosphate (TPP, cofactor)
-
Magnesium Chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate (for extraction)
-
Sodium hydroxide (for pH adjustment and work-up)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Cofactor Addition: Add the necessary cofactors: PLP (1 mM), TPP (0.1 mM), and MgCl₂ (0.1 mM).
-
Reagent Charging: Add L-Alanine to a final concentration of 200 mM (a 20-fold excess relative to the ketone).
-
Enzyme Addition: Add the CviTA transaminase (e.g., 5% v/v) and PDC (e.g., 25% v/v) to the buffered solution. Stir gently to ensure homogeneity.
-
Substrate Addition & Reaction: Add 4-phenyl-2-butanone to a final concentration of 10 mM. Maintain the reaction temperature at 30°C with gentle agitation for 8-12 hours.
-
Reaction Monitoring: Periodically take samples and quench with 3M HCl to deactivate the enzymes. Analyze by HPLC to monitor the conversion of the ketone and formation of the amine.[3]
-
Work-up: Once the reaction reaches completion (>60% conversion), adjust the pH of the mixture to >11 with 2M NaOH.
-
Extraction: Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-Phenylbutylamine.
-
Purification: If necessary, purify the product by vacuum distillation.
Rationale & Scale-up Considerations:
-
Why a Cascade System? The removal of the pyruvate byproduct by PDC is crucial. It shifts the unfavorable equilibrium towards the product side, dramatically enhancing the final yield.[3][4]
-
Why 30°C? This temperature represents a compromise between reaction rate and enzyme stability. Higher temperatures could increase the rate but risk deactivating the enzymes prematurely.[3]
-
Scale-up: For large-scale production, enzyme immobilization can be employed to facilitate catalyst recovery and reuse. The use of in-situ product removal (ISPR) techniques, such as with an ion-exchange resin, can overcome product inhibition and allow for much higher substrate loadings (e.g., 50 g/L).[6]
| Parameter | Typical Value | Reference |
| Substrate Conc. | 10 mM | [3] |
| Amine Donor | L-Alanine (200 mM) | [3] |
| Temperature | 30 °C | [3] |
| pH | 7.5 | [3] |
| Yield | >60% | [3] |
| Enantiomeric Excess (e.e.) | ~92% (S) | [3] |
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a robust method for separating a racemic mixture. It relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for their separation.
Principle: In this process, racemic (±)-3-Phenylbutylamine is treated with an acyl donor in the presence of a lipase, such as Candida antarctica Lipase B (CAL-B). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), forming an amide. The unreacted enantiomer (S-amine) and the newly formed R-amide now have significantly different chemical properties and can be easily separated. The pure R-amine can then be recovered by hydrolysis of the amide. The maximum theoretical yield for each enantiomer in a standard EKR is 50%.[7]
Caption: General workflow for Enzymatic Kinetic Resolution (EKR) of a racemic amine.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure based on established methods for resolving phenylethylamines.[8][9]
Reagents & Materials:
-
Racemic (±)-3-Phenylbutylamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl methoxyacetate (Acyl donor)
-
Anhydrous solvent (e.g., Toluene or MTBE)
-
Hydrochloric acid (for extraction and hydrolysis)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reaction Setup: To a stirred reactor, add the racemic amine (1.0 eq), anhydrous solvent (e.g., 5-10 volumes), and ethyl methoxyacetate (0.6 eq).
-
Enzyme Addition: Add the immobilized lipase (e.g., 40-200 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the formed amide.
-
Enzyme Removal: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Separation:
-
Add 1M HCl to the filtrate to protonate the unreacted amine, making it water-soluble.
-
Separate the aqueous layer (containing the (S)-amine hydrochloride) from the organic layer (containing the (R)-amide).
-
-
Isolation of (S)-Amine:
-
Wash the organic layer with 1M HCl.
-
Combine all aqueous layers. Basify to pH >11 with NaOH.
-
Extract the free (S)-amine with an organic solvent (e.g., dichloromethane), dry, and concentrate to yield the pure product.
-
-
Isolation of (R)-Amine:
-
Concentrate the organic layer to isolate the crude (R)-amide.
-
Hydrolyze the amide by refluxing with aqueous acid (e.g., 6M HCl) for several hours.
-
Cool the reaction, basify to pH >11, and extract the free (R)-amine as described above.
-
Rationale & Scale-up Considerations:
-
Why Immobilized Enzyme? Immobilization simplifies catalyst removal (simple filtration) and allows for multiple reuse cycles, which is critical for process economy on a large scale.
-
Why Stop at 50% Conversion? EKR is a trade-off between yield and enantiomeric purity. As the reaction proceeds past 50% conversion, the slower-reacting enantiomer will begin to react, lowering the enantiomeric excess of the product amide. Stopping at 50% conversion optimizes the purity for both components.
-
Scale-up: This method is highly scalable. Key considerations include efficient mixing to manage the heterogeneous enzyme slurry, accurate temperature control, and robust monitoring to stop the reaction at the optimal point. The ability to recycle the "unwanted" enantiomer by racemizing it and feeding it back into the process can improve the overall process yield beyond the 50% theoretical maximum.[7]
| Parameter | Typical Value | Reference |
| Enzyme | Candida antarctica Lipase B | [8][9] |
| Acyl Donor | Ethyl Methoxyacetate | [8] |
| Conversion | ~50% | [7] |
| Yield (per enantiomer) | 40-45% (approaching 50% max) | [9] |
| Enantiomeric Excess (e.e.) | >99% for both components | [8] |
Method 3: Diastereomeric Salt Resolution
This is a classical, time-tested method for resolving racemates that remains industrially relevant due to its simplicity and cost-effectiveness.[10][11]
Principle: A racemic base, (±)-3-Phenylbutylamine, is reacted with an enantiomerically pure chiral acid (the resolving agent, e.g., (R,R)-(+)-tartaric acid). This reaction forms a pair of diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Diastereomers have different physical properties, including solubility.[11] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.
Protocol: Resolution using (+)-Tartaric Acid
This protocol is a general procedure based on established methods.[11][12] Optimization of solvent, temperature, and stoichiometry is crucial for success.
Reagents & Materials:
-
Racemic (±)-3-Phenylbutylamine
-
(R,R)-(+)-Tartaric Acid (Resolving Agent)
-
Solvent (e.g., Isopropanol (IPA), Ethanol, or a mixture)
-
Sodium hydroxide solution (e.g., 2M)
-
Extraction solvent (e.g., Toluene)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in the chosen solvent (e.g., IPA, ~10 volumes) and heat to approximately 60°C. In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5-1.0 eq), in a minimal amount of the same hot solvent.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. For optimal crystal growth, slow cooling is critical. The process can be aided by seeding with a small crystal from a previous batch.
-
Isolation: After several hours (or overnight) at room temperature, cool the mixture further in an ice bath to maximize the yield of the precipitate. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the enriched, more soluble diastereomeric salt.
-
Liberation of the Amine: Suspend the isolated diastereomeric salt crystals in water and add an organic solvent (e.g., Toluene). While stirring vigorously, add 2M NaOH solution until the pH of the aqueous layer is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer again with fresh solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Check: Determine the enantiomeric excess of the product by chiral HPLC. If the purity is insufficient, the salt can be recrystallized (step 2-3) before liberation of the amine.
Rationale & Scale-up Considerations:
-
Why Solvent Choice is Critical: The difference in solubility between the two diastereomeric salts is highly dependent on the solvent system.[10] Extensive screening is often required to find a solvent that provides a good yield and high diastereomeric excess in a single crystallization.
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially crystallizing salt is not the most thermodynamically stable one. The crystallization time can influence the outcome; rapid filtration may yield one diastereomer (kinetic product), while longer equilibration times may yield the other (thermodynamic product).[12]
-
Scale-up: This method is well-suited for large-scale production. Key factors include control over the cooling profile to manage crystal size and purity, efficient filtration and washing to remove the mother liquor, and the ability to recover and recycle the resolving agent and the amine from the mother liquor to improve process economics.
Analytical Method: Enantiomeric Purity by Chiral HPLC
Accurate determination of enantiomeric excess (e.e.) is critical for quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13][14]
Principle: The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability.[13]
Sample HPLC Protocol
Instrumentation:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiralcel OD-H or similar polysaccharide-based column.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
Procedure:
-
Prepare a dilute solution of the this compound sample (~1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Record the chromatogram. Two separated peaks corresponding to the two enantiomers should be observed.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2):
-
% e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
-
Conclusion
The synthesis of enantiomerically pure this compound is a critical step in the production of many pharmaceuticals. This guide has detailed three powerful and scalable methods: asymmetric biocatalysis, enzymatic kinetic resolution, and classical diastereomeric salt resolution.
-
Asymmetric Synthesis is ideal for its directness and high atom economy, particularly as enzyme technology becomes more robust and cost-effective.
-
Enzymatic Kinetic Resolution offers high enantioselectivity and mild conditions, with well-established protocols for industrial application.
-
Diastereomeric Salt Resolution remains a highly valuable and often cost-effective method, especially at a very large scale, though it may require more extensive process optimization.
The optimal choice depends on project-specific goals, including scale, cost, available expertise, and the desired final purity. Each method, when properly implemented and optimized, can serve as a reliable foundation for the large-scale production of this key chiral intermediate.
References
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]
-
Alcalde, N., Gonzalez-Martinez, M., & Álvaro, G. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl... Retrieved from [Link]
-
PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. Retrieved from [Link]
-
ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
-
ACS Publications. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Retrieved from [Link]
-
PMC - NIH. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
-
ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
- Google Patents. (n.d.). US7388098B2 - Dynamic resolution of isomers and resolved isomers.
-
ChemRxiv. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. Retrieved from [Link]
-
ACS Publications. (2009). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6838581B2 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
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Application of 3-Phenylbutylamine in the Synthesis of Pharmaceutical Intermediates: A Detailed Technical Guide
This comprehensive guide delves into the practical applications of 3-phenylbutylamine and its derivatives as versatile building blocks in the synthesis of crucial pharmaceutical intermediates. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed, step-by-step protocols but also the scientific rationale behind the methodologies, ensuring a deep understanding of the chemical processes.
Introduction: The Strategic Importance of Phenylbutylamines in Medicinal Chemistry
Phenylbutylamine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The structural motif, consisting of a phenyl ring and a butylamine chain, offers a combination of lipophilicity and basicity that is conducive to interacting with biological targets. Furthermore, the chiral center present in many this compound derivatives makes them invaluable for the stereoselective synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide will explore several key applications, from their use as chiral resolving agents to their role as foundational intermediates in the synthesis of marketed drugs.
Section 1: Chiral Resolution of Racemic Carboxylic Acids using (S)-3-Methyl-2-phenylbutylamine
The separation of enantiomers is a critical step in the development of many modern pharmaceuticals, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. (S)-3-Methyl-2-phenylbutylamine has proven to be a highly effective chiral resolving agent for a range of racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and intermediates for angiotensin-converting enzyme (ACE) inhibitors.[1]
The principle of this resolution lies in the formation of diastereomeric salts. The reaction of a racemic carboxylic acid with an enantiomerically pure amine, such as (S)-3-methyl-2-phenylbutylamine, results in a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid.
Key Applications and Efficacy
(S)-3-Methyl-2-phenylbutylamine has been successfully employed to resolve several pharmaceutically important carboxylic acids. The following table summarizes the reported efficacy of this resolving agent:
| Racemic Carboxylic Acid | Target Enantiomer | Enantiomeric Excess (ee) | Yield | Pharmaceutical Application | Reference |
| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% | NSAID | [1] |
| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% | NSAID | [1] |
| Naproxen | (S)-Naproxen | 99.2% | 35.1% | NSAID | [1] |
| 2-Hydroxy-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutanoic acid | 99% | 34.4% | Intermediate for Benazepril (ACE inhibitor) | [1] |
General Protocol for Chiral Resolution
This protocol provides a general framework for the resolution of a racemic carboxylic acid using (S)-3-methyl-2-phenylbutylamine. The optimal solvent, temperature, and stoichiometry may require optimization for specific substrates.
Materials:
-
Racemic carboxylic acid
-
(S)-3-Methyl-2-phenylbutylamine (1.0 equivalent)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve the racemic carboxylic acid in a minimal amount of warm methanol. To this solution, add one equivalent of (S)-3-methyl-2-phenylbutylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt. The formation of a precipitate may be initiated by scratching the inside of the flask with a glass rod.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold methanol.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and add an excess of 1 M hydrochloric acid to protonate the carboxylic acid and the resolving agent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation of the Product: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Logical Flow of Chiral Resolution```dot
Caption: Synthetic route to Labetalol Hydrochloride.
Section 3: Enzymatic Synthesis of Chiral 3-Amino-1-phenylbutane
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is a powerful strategy. This section details a multi-enzymatic cascade system for the synthesis of (S)-3-amino-1-phenylbutane, a valuable chiral intermediate. [3][4] This system utilizes a transaminase to convert 4-phenyl-2-butanone to 3-amino-1-phenylbutane and a pyruvate decarboxylase (PDC) to remove the pyruvate by-product, which drives the reaction equilibrium towards the product. [3]
Protocol for Multi-Enzymatic Synthesis of (S)-3-Amino-1-phenylbutane
Materials:
-
4-phenyl-2-butanone
-
L-Alanine (amine donor)
-
Transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis)
-
Pyruvate decarboxylase (PDC)
-
Pyridoxal 5'-phosphate (PLP) (cofactor for transaminase)
-
Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for PDC)
-
Potassium phosphate buffer (pH 7.0)
-
Standard laboratory equipment for biocatalytic reactions (e.g., shaking incubator)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer containing PLP, TPP, and MgCl₂.
-
Addition of Substrates: Add 4-phenyl-2-butanone and a 20-fold excess of L-alanine to the buffer solution.
-
Enzyme Addition: Add the transaminase and pyruvate decarboxylase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC to determine the conversion of the ketone and the formation of the amine product.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the enzymes. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: The product can be purified by standard methods such as column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the (S)-3-amino-1-phenylbutane product by chiral HPLC or GC. Under optimized conditions, yields higher than 60% with an enantiomeric excess of around 90% can be achieved. [4]
Multi-Enzymatic Cascade for Chiral Amine Synthesis
Sources
Application Note: Chiral Separation of 3-Phenylbutylamine Enantiomers via Pre-Column Derivatization and HPLC
Abstract & Introduction
The stereochemical configuration of pharmacologically active compounds is a critical determinant of their efficacy, safety, and metabolic profile. 3-Phenylbutylamine, a key chiral intermediate and structural motif in various pharmaceutical agents, necessitates precise enantiomeric purity assessment. This application note presents a detailed, field-proven methodology for the chiral separation of (R)- and (S)-3-phenylbutylamine. The described strategy employs an indirect chiral separation approach, which involves pre-column derivatization to convert the enantiomers into diastereomers.[1][2][3] This conversion allows for their separation on a standard, achiral reversed-phase High-Performance Liquid Chromatography (HPLC) column.[3][4]
We detail two robust derivatization protocols using widely recognized and effective reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA): This classic reagent provides stable diastereomers with a strong chromophore, enabling sensitive UV detection.[2][5][6]
-
o-Phthalaldehyde / N-acetyl-L-cysteine (OPA/NAC): This combination forms highly fluorescent isoindole derivatives, offering exceptional sensitivity for trace-level quantification.[7][8][9][10][11]
This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both methodological robustness and adaptability.
The Principle of Indirect Chiral Separation
Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is a powerful technique.[12][13][14] However, the indirect approach through derivatization offers distinct advantages, particularly when universal, high-efficiency achiral columns are readily available.[1][15]
The core principle is the conversion of an enantiomeric pair (R and S) into a pair of diastereomers (R-R' and S-R') by reacting them with a single, enantiomerically pure chiral derivatizing agent (R').[3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics.[2][3] This distinction allows them to interact differently with the achiral stationary phase, resulting in different retention times and enabling their separation.[3]
Causality behind Derivatization:
-
Creation of Diastereomers: The formation of a covalent bond between the chiral amine and the chiral reagent creates a new molecule with two chiral centers. The resulting diastereomers have different spatial arrangements and, consequently, different physical properties.
-
Enhancement of Detection: Many derivatizing agents, including Marfey's Reagent and OPA, are selected because they introduce a potent chromophore or fluorophore into the analyte molecule.[5][7][16] this compound lacks a strong native chromophore, making derivatization essential for achieving low limits of detection (LOD) and quantification (LOQ) with standard UV-Vis or fluorescence detectors.
Protocol 1: Derivatization with Marfey's Reagent (L-FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of this compound under mild alkaline conditions to form stable diastereomeric N-aryl derivatives.[5][6][17] The dinitrophenyl group provides a strong UV chromophore, typically detected at 340 nm.[18]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (racemic standard) | ≥98% | Sigma-Aldrich |
| Marfey's Reagent (L-FDAA) | ≥99% | Sigma-Aldrich |
| Acetone | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |
| Hydrochloric Acid (HCl), 2 M | Analytical Grade | Merck |
| Water | HPLC/Milli-Q Grade | Millipore |
Step-by-Step Derivatization Protocol
-
Analyte Preparation: Prepare a 10 mM stock solution of racemic this compound in 50% aqueous acetone.
-
Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA in HPLC-grade acetone (approx. 35 mM). This solution should be prepared fresh daily to ensure reactivity.
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the this compound stock solution.
-
Add 200 µL of the 1% L-FDAA solution. This provides a molar excess of the derivatizing agent to drive the reaction to completion.
-
Add 40 µL of 1 M sodium bicarbonate solution to raise the pH and catalyze the nucleophilic substitution reaction.[18]
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 40°C for 60 minutes in a heating block or water bath.[6] The elevated temperature ensures a complete and timely reaction.
-
-
Reaction Quenching:
-
After incubation, cool the tube to room temperature.
-
Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.[6] The solution should become acidic.
-
-
Sample Preparation for HPLC:
-
Evaporate the acetone from the sample under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Derivatization with o-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC)
This method forms diastereomeric 1-alkylthio-2-alkyl-substituted isoindoles, which are highly fluorescent.[7][8] The reaction is rapid, occurring at room temperature. A key consideration is the stability of the derivatives, which can be less robust than Marfey's adducts; therefore, analysis soon after preparation or automated derivatization is recommended.[9]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (racemic standard) | ≥98% | Sigma-Aldrich |
| o-Phthalaldehyde (OPA) | HPLC Grade, ≥99% | Agilent |
| N-acetyl-L-cysteine (NAC) | ≥99% | Sigma-Aldrich |
| Borate Buffer, 0.4 M, pH 9.5 | Prepared in-house | - |
| Methanol | HPLC Grade | Fisher Scientific |
| Water | HPLC/Milli-Q Grade | Millipore |
Step-by-Step Derivatization Protocol
-
Analyte Preparation: Prepare a 1 mM stock solution of racemic this compound in water or a weak buffer.
-
Reagent Preparation (OPA/NAC Reagent):
-
OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
NAC Solution: Dissolve 50 mg of NAC in 5 mL of 0.4 M borate buffer (pH 9.5).
-
Working Reagent: Combine the OPA and NAC solutions. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
-
-
Reaction Setup:
-
In a 1.5 mL amber microcentrifuge tube, add 50 µL of the this compound stock solution.
-
Add 50 µL of the borate buffer.
-
Add 100 µL of the freshly prepared OPA/NAC working reagent.
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds.
-
Let the reaction proceed at room temperature for 2-5 minutes. The reaction is very rapid.[7]
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture with 800 µL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
Crucial: Analyze the sample within one hour of preparation for best results due to potential derivative degradation.[9]
-
HPLC Analysis Conditions
The diastereomers formed by either method can be separated on a standard C18 reversed-phase column. The following conditions serve as an excellent starting point for method development.
| Parameter | Condition for Marfey's Derivatives | Condition for OPA/NAC Derivatives |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse, Luna C18) | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse, Luna C18) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 50 mM Sodium Acetate Buffer, pH 5.5 |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |
| Gradient Program | Start at 30% B, linear to 70% B over 20 min, hold for 5 min, re-equilibrate | Start at 20% B, linear to 60% B over 25 min, hold for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 25°C |
| Injection Volume | 10 µL | 20 µL |
| Detection | UV-Vis Detector: 340 nm[18] | Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm[8][16] |
Rationale for HPLC Parameters:
-
C18 Column: A standard C18 column provides the necessary hydrophobicity to retain and separate the relatively nonpolar diastereomeric derivatives.
-
Gradient Elution: A gradient is employed to ensure adequate separation of the diastereomers while eluting them as sharp, well-defined peaks in a reasonable timeframe.
-
Acidic Modifier (TFA): For Marfey's derivatives, TFA is used to sharpen peaks and maintain a consistent pH.
-
Buffered Mobile Phase (Acetate): For OPA derivatives, a moderately acidic buffer (pH 5.5) is often used to improve the stability of the isoindole products during chromatographic analysis.
Trustworthiness & Self-Validation
To ensure the integrity and reliability of this method, the following validation steps must be performed:
-
Specificity: Analyze a blank (derivatized mobile phase) and a zero sample (derivatized matrix without analyte) to ensure no interfering peaks are present at the retention times of the diastereomers.
-
Elution Order: If an enantiomerically pure standard of (R)- or (S)-3-phenylbutylamine is available, derivatize it individually to confirm the elution order of the corresponding diastereomers. For L-FDAA derivatives, the L-D diastereomer typically elutes before the L-L diastereomer.[19]
-
Linearity: Prepare a calibration curve using a racemic standard at a minimum of five concentration levels to establish the linear range and determine the coefficient of determination (r² > 0.995).
-
Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days to assess intra- and inter-day precision (%RSD < 15%) and accuracy (%Recovery within 85-115%).
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Conclusion & Field Insights
The indirect chiral separation of this compound through pre-column derivatization is a robust, sensitive, and accessible method.
-
Marfey's Reagent is ideal for routine quality control and assays where high sensitivity is not the primary driver. The stability of the derivatives is a significant advantage, allowing for batch processing and analysis without rapid degradation.
-
OPA/NAC is the method of choice for applications requiring ultra-high sensitivity, such as pharmacokinetic studies or impurity profiling. The primary consideration is the limited stability of the derivatives, which often necessitates the use of an autosampler with a derivatization function or a strictly controlled workflow.[9]
The choice between these reagents ultimately depends on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.[20] By understanding the principles behind the derivatization and chromatography, scientists can effectively adapt and validate these protocols for their specific needs in the development of chiral pharmaceuticals.
References
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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Aboul-Enein, H. Y., & Ali, I. (2002). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Chirality, 14(1), 47-51. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Retrieved from [Link]
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Toyo'oka, T., Jin, D., Tomoi, N., & Hiranuma, H. (2010). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 141-9. Retrieved from [Link]
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Aswad, D. W. (1986). o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis. Journal of Chromatography A, 376, 219-225. Retrieved from [Link]
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Popova, E. S., Koroleva, O. V., & Yamskov, I. A. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(4), 103–109. Retrieved from [Link]
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Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-47. Retrieved from [Link]
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Euerby, M. R., & piped, C. M. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795–804. Retrieved from [Link]
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Popova, E. S., Koroleva, O. V., & Yamskov, I. A. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(4), 103-109. Retrieved from [Link]
-
Popova, E. S., Koroleva, O. V., & Yamskov, I. A. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(4), 103-109. Retrieved from [Link]
-
J. C. Y. Le Blanc, et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2034-2042. Retrieved from [Link]
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Ikhuoria, E. U., & Uadia, P. O. (2006). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Biotechnology, 5(21). Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–61. Retrieved from [Link]
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ResearchGate. (n.d.). Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]
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Le, T. N., et al. (2023). Coumarin-based derivatization reagent for LC-MS analysis of amino acids. Journal of Chromatography B, 1214, 123568. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Fujii, K., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 80(3), 807-811. Retrieved from [Link]
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SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]
-
PFA, et al. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and bioanalytical chemistry, 397(3), 1143-54. Retrieved from [Link]
-
Popova, E. S., Koroleva, O. V., & Yamskov, I. A. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(4), 103-109. Retrieved from [Link]
- Matuszewski, B. K., Givens, R. S., & Srinivasachar, K. (1997). Reagents for detection of primary amines. U.S. Patent No. 5,631,374. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Saeed, M. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3336. Retrieved from [Link]
-
Chikusa, Y., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291-294. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Almudhaf, F., & Al-Bader, T. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some chiral derivatizing agents. Retrieved from [Link]
-
Chikusa, Y., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291-294. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 3-Phenylbutylamine Enantiomers
Introduction
The enantiomers of chiral amines are fundamental building blocks in modern drug discovery and development, often exhibiting distinct pharmacological and toxicological profiles. 3-Phenylbutylamine, a chiral amine with significant potential as a synthetic intermediate, is no exception. The ability to isolate and purify its individual enantiomers in high purity is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs) and for conducting rigorous structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound enantiomers. We will delve into a primary, robust High-Performance Liquid Chromatography (HPLC) based protocol, and also explore alternative and complementary techniques such as diastereomeric salt formation and enzymatic resolution. The causality behind experimental choices will be elucidated to empower users to adapt and optimize these methods for their specific needs.
Core Principles of Chiral Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This selector interacts differentially with each enantiomer, forming transient diastereomeric complexes with different energy states.[1][2] This difference in interaction energy is the basis for separation in chiral chromatography and other resolution techniques.
Primary Protocol: Enantioselective High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for both analytical and preparative scale separation of enantiomers due to its high efficiency and versatility.[2][3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines.[3][4][5][6]
Recommended HPLC Method
Based on established methods for structurally analogous phenylalkylamines, a normal-phase HPLC method employing a cellulose-based CSP is recommended as a robust starting point for the separation of this compound enantiomers.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | This CSP is well-documented for its excellent performance in resolving a wide variety of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[4][5] |
| Dimensions | 250 mm x 4.6 mm, 5 µm (Analytical) | Standard analytical column dimensions for method development and purity analysis. For preparative scale, larger diameter columns (e.g., 20 mm or 50 mm) should be used.[7] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | A typical normal-phase eluent system. Hexane is the weak solvent, while IPA acts as the polar modifier to control retention. The small amount of a basic additive like DEA is crucial to improve peak shape and reduce tailing of the amine analytes by competing for active sites on the silica surface of the CSP. |
| Flow Rate | 1.0 mL/min (Analytical) | A standard flow rate for a 4.6 mm ID column. This will need to be scaled proportionally for preparative columns. |
| Column Temperature | 25°C | Temperature can influence enantioselectivity. Starting at ambient temperature is recommended, with optimization (e.g., 15°C to 40°C) if co-elution or poor resolution is observed. |
| Detection | UV at 254 nm | The phenyl group in this compound allows for sensitive UV detection. |
| Injection Volume | 10 µL (Analytical) | This should be optimized based on sample concentration and detector response. |
Expected Chromatographic Parameters
| Parameter | Symbol | Expected Value |
| Retention Time (Enantiomer 1) | tR1 | ~ 8 - 12 min |
| Retention Time (Enantiomer 2) | tR2 | ~ 10 - 15 min |
| Separation Factor | α | > 1.2 |
| Resolution | Rs | > 1.5 (Baseline) |
Experimental Protocol: HPLC Separation
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Chiralcel® OD-H column (or equivalent)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 100 mL of 2-Propanol to the same cylinder.
-
Add 1 mL of Diethylamine.
-
Transfer the mixture to a suitable solvent reservoir.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 8 mL of the mobile phase to the flask and sonicate for 5 minutes, or until the sample is fully dissolved.
-
Allow the solution to return to room temperature.
-
Add mobile phase to the 10 mL mark and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Operation
-
Install the Chiralcel® OD-H column into the HPLC system.
-
Set the mobile phase composition and flow rate as specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient duration to allow for the elution of both enantiomers (typically 20-30 minutes).
Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (tR1 and tR2).
-
Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
Method Optimization
-
Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Basic Additive: If peak tailing is observed, the concentration of DEA can be slightly increased (e.g., to 0.2%).
-
Flow Rate: Adjusting the flow rate can influence efficiency and resolution. Lower flow rates often lead to better resolution but longer analysis times.
Preparative Scale-Up
For the purification of larger quantities of this compound enantiomers, the analytical method can be scaled up to a preparative scale.[6][7] This involves using a larger diameter column and a higher flow rate, while maintaining the same linear velocity of the mobile phase. The sample concentration and injection volume will also need to be significantly increased.
Alternative and Complementary Purification Protocols
While chiral HPLC is a highly effective method, traditional and enzymatic techniques offer viable alternatives, particularly for large-scale industrial applications.
Protocol 2: Diastereomeric Salt Formation and Crystallization
This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]
Choice of Resolving Agent
For a basic amine like this compound, a chiral acid is the appropriate resolving agent. Common choices include:
-
(+)-Tartaric acid
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid
The selection of the resolving agent and the crystallization solvent is often empirical and requires screening to find the optimal conditions for selective crystallization of one diastereomer.
General Procedure
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve an equimolar amount of the chosen chiral acid in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the free amine, the purified diastereomeric salt is treated with a base (e.g., NaOH solution) and the liberated enantiomerically pure amine is extracted with an organic solvent.
Protocol 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[9] For a racemic amine, this often involves an acylation reaction.
General Procedure
-
Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane).
-
Add an acyl donor, such as ethyl acetate or vinyl acetate.
-
Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozym® 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
At this point, one enantiomer will be acylated (as an amide), while the other remains as the unreacted amine.
-
The reaction is stopped by filtering off the enzyme.
-
The resulting mixture of the acylated enantiomer and the unreacted amine enantiomer can then be separated by standard techniques such as column chromatography or extraction.
Visualization of Workflows
Caption: Workflow for the enantioselective HPLC purification of this compound.
Caption: Alternative workflows for the resolution of this compound enantiomers.
Conclusion
The successful purification of this compound enantiomers is readily achievable through a systematic approach. Chiral HPLC with a polysaccharide-based CSP offers a highly efficient and versatile method for both analytical and preparative purposes. For larger-scale applications, classical diastereomeric salt crystallization and enzymatic kinetic resolution present powerful and economically viable alternatives. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to select, implement, and optimize the most suitable method for their specific research and development needs, ultimately enabling the advancement of chiral chemistry and drug discovery.
References
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 208-220. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4998. [Link]
-
Asymmetric Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). MDPI. [Link]
-
Z. A. Zaggout, et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1452. [Link]
-
(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (2002). Organic Process Research & Development, 6(3), 291-296. [Link]
-
Supporting Information for Asymmetric Alkynylation of Aldehydes with Terminal Alkynes Catalyzed by Chiral Zinc(II) Complexes of N,N,O,O-Tetradentate Ligands Derived from BINOLs and Schiff Bases. (n.d.). [Link]
-
Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1949. [Link]
- Process for the separation of a mixture of enantiomers. (1998).
-
Enantiomeric resolution of 3 (b‐d), 3i, and 3 (e‐h) racemic mixtures on columns Chiralcel OD and Chiralpak AS‐H, respectively. (n.d.). ResearchGate. [Link]
-
Vicente, G., et al. (2009). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 7(10), 2183-2191. [Link]
-
Mutti, F. G., et al. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development, 14(1), 125-131. [Link]
- Method for improving optical purity of an amine compound. (1999).
-
Adams, H., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5398-5412. [Link]
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Unlocking Novel CNS Therapeutics through Structure-Activity Relationship (SAR) Studies of the 3-Phenylbutylamine Scaffold
Abstract
The 3-phenylbutylamine backbone represents a privileged scaffold in medicinal chemistry, bearing structural resemblance to endogenous monoamines and numerous psychoactive compounds. This versatile framework offers multiple points for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at discovering novel central nervous system (CNS) agents. This guide provides a comprehensive, field-proven framework for researchers engaged in drug discovery. We will detail the strategic design and synthesis of a this compound analog library, provide step-by-step protocols for in vitro pharmacological profiling against key CNS targets—monoamine oxidases and transporters—and outline methodologies for preliminary in vivo evaluation. The overarching goal is to equip researchers with the rationale and practical tools to systematically explore the chemical space around this scaffold, identify lead compounds, and elucidate the structural determinants of biological activity.
The Strategic Imperative: Why this compound?
The rationale for selecting the this compound scaffold is rooted in its structural analogy to phenethylamines, a class of compounds renowned for their profound effects on the central nervous system. The core structure—a phenyl ring separated from a terminal amine by a four-carbon chain—provides a flexible yet defined template for interacting with monoaminergic systems. These systems, which include the neurotransmitters dopamine, norepinephrine, and serotonin, are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease.[1][2]
By systematically modifying three key regions of the molecule, we can probe the specific interactions that govern target affinity and selectivity:
-
The Phenyl Ring: Substitution patterns can influence lipophilicity, electronic properties, and steric interactions within the receptor binding pocket.
-
The Butyl Linker: Modifications such as methylation or cyclization can alter the conformational flexibility and orientation of the pharmacophoric elements.
-
The Terminal Amine: N-alkylation or incorporation into heterocyclic systems can modulate basicity (pKa) and hydrogen bonding potential, significantly impacting target engagement and metabolic stability.
This systematic approach allows for the generation of a focused library of compounds, enabling the elucidation of a clear structure-activity relationship.
The SAR Workflow: From Concept to In Vivo Validation
A successful SAR campaign follows a logical and iterative progression. The workflow described herein is designed to maximize efficiency and data quality, ensuring that decisions at each stage are supported by robust evidence.
Figure 1: A comprehensive workflow for a structure-activity relationship (SAR) study.
PART I: Synthesis of a this compound Analog Library
Protocol 1: General Synthesis of this compound Analogs via Reductive Amination
This protocol describes a robust and widely applicable method for synthesizing a diverse library of this compound analogs starting from commercially available or readily synthesized phenylacetones.
Causality: Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. It allows for the direct installation of the crucial amine functional group. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a wide range of functional groups, making it superior to harsher reagents like sodium cyanoborohydride, especially for library synthesis.[3][4]
Materials:
-
Substituted Phenylacetone (e.g., 4-chloro-phenylacetone, 3-methoxy-phenylacetone)
-
Ammonium Acetate or primary/secondary amine (e.g., methylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in diethyl ether or dioxane
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the substituted phenylacetone (1.0 eq) and dissolve in DCE (approx. 0.2 M concentration).
-
Imine Formation: Add ammonium acetate (3.0-5.0 eq) or the desired amine (1.2 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Self-Validation Note: A slight exotherm may be observed. The portion-wise addition helps control the reaction rate. The reaction is typically complete within 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel.
-
Salt Formation (for Stability & Handling): Dissolve the purified free base in a minimal amount of DCM or diethyl ether. Add a solution of HCl in diethyl ether (1.05 eq) dropwise. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART II: In Vitro Pharmacological Profiling
The primary hypothesis is that this compound analogs will interact with monoaminergic targets. Therefore, the initial screening cascade focuses on two key protein families: monoamine oxidases (MAO) and monoamine transporters (DAT, NET, SERT).
Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Causality: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO-A is linked to antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease.[5] This fluorometric assay is highly sensitive and adaptable for high-throughput screening. It measures the production of hydrogen peroxide, a byproduct of MAO activity, providing a reliable readout of enzyme function.[1][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or a commercial substrate like that in the MAO-Glo™ kit)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay Buffer: Potassium Phosphate buffer (100 mM, pH 7.4)
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)
-
96-well black, opaque microplates
-
Plate reader with fluorescence detection (Ex/Em = ~530/590 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each analog in DMSO (e.g., 10 mM). Create a serial dilution plate in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Incubation: In the 96-well plate, add 20 µL of each compound dilution. To appropriate wells, add 20 µL of assay buffer (for 100% activity control) or a saturating concentration of a control inhibitor (for background control).
-
Initiate Reaction: Prepare a master mix containing the MAO enzyme (A or B), HRP, and Amplex Red in assay buffer. Add 40 µL of this mix to each well. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution in assay buffer. Add 40 µL to each well to start the reaction.
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the 100% activity control wells.
-
Plot the percent inhibition versus the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog against MAO-A and MAO-B.
-
Protocol 3: Radioligand Binding Assays for DAT, NET, and SERT
Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7][8] This protocol uses competition binding, where the test compound's ability to displace a known high-affinity radioligand from the transporter is measured. The resulting inhibition constant (Ki) is a direct measure of binding affinity.[9]
Materials:
-
Membrane Preparations: Cell membranes expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Non-specific Binding (NSB) Ligands:
-
For DAT: GBR 12909 (10 µM)
-
For NET: Desipramine (10 µM)
-
For SERT: Fluoxetine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid and a liquid scintillation counter or microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: Set up a 96-well plate with wells for Total Binding (TB - radioligand + buffer), Non-specific Binding (NSB - radioligand + NSB ligand), and competitor wells (radioligand + test compound at various concentrations).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
Add 50 µL of the test compound dilutions to the competitor wells.
-
Add 50 µL of the NSB ligand to the NSB wells.
-
Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.
-
Add 50 µL of the membrane preparation to all wells. The final volume is 250 µL.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the transporter's stability.
-
Filtration: Harvest the contents of the wells onto the filter plate using a cell harvester, followed by rapid washing with ice-cold assay buffer to separate bound from free radioligand.
-
Signal Detection: Allow the filter mat to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: SB = TB (CPM) - NSB (CPM).
-
Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - NSB) / SB]).
-
Determine the IC₅₀ value by non-linear regression.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PART III: SAR Data Presentation and Interpretation
A systematic presentation of the data is crucial for identifying trends.
Table 1: Hypothetical SAR Data for a Library of this compound Analogs
| Analog ID | R¹ (Phenyl Sub) | R² (Chain Sub) | R³ (Amine Sub) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Parent | H | H | H | >100 | 85.2 | 450 | 220 | >1000 |
| A-1 | 4-Cl | H | H | >100 | 50.1 | 125 | 88 | >1000 |
| A-2 | 3,4-diCl | H | H | 89.5 | 25.6 | 45 | 35 | 850 |
| A-3 | 4-OCH₃ | H | H | >100 | 92.3 | 680 | 410 | >1000 |
| B-1 | H | α-CH₃ | H | >100 | >100 | 890 | 550 | >1000 |
| C-1 | 3,4-diCl | H | CH₃ | 75.3 | 18.9 | 38 | 29 | 760 |
| C-2 | 3,4-diCl | H | C₂H₅ | 98.1 | 33.4 | 95 | 75 | 910 |
Interpretation:
-
Phenyl Ring: Electron-withdrawing groups (e.g., Cl) at the 3 and 4 positions (A-2) significantly increase affinity for DAT and NET compared to the parent compound or electron-donating groups (A-3). This suggests a specific electronic or steric requirement in the transporter binding site.
-
Alkyl Chain: Adding a methyl group on the chain (B-1) appears detrimental to activity, likely due to unfavorable steric hindrance.
-
Amine: Small N-alkylation (N-methyl in C-1) is well-tolerated and may slightly enhance potency and MAO-B inhibition. Larger groups (N-ethyl in C-2) decrease affinity.
This analysis points to analog C-1 as a potential lead compound due to its high potency at DAT and NET with selectivity over SERT and moderate MAO-B inhibition.
PART IV: Preliminary In Vivo Evaluation
Protocol 4: Locomotor Activity Assessment in Mice (Open-Field Test)
Causality: Compounds that inhibit DAT and NET are expected to have psychostimulant effects, which manifest as increased locomotor activity in rodents.[10] The open-field test is a standard behavioral assay to quantify this effect and provides an initial in vivo validation of the in vitro mechanism of action.[11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field apparatus (e.g., 40x40x40 cm box) equipped with automated photobeam tracking or video tracking software.
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Test compound (e.g., Analog C-1) and positive control (e.g., d-amphetamine)
-
Standard animal scales and injection supplies (e.g., intraperitoneal, i.p.)
Step-by-Step Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each mouse individually into the center of the open-field arena and allow it to explore freely for 30 minutes to establish a baseline activity level. The tracking software will record parameters like total distance traveled, rearing frequency, and time spent in the center vs. periphery.
-
Dosing: After habituation, remove the mice and administer the vehicle, positive control, or test compound via i.p. injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Testing: Immediately after injection, return the mice to the same open-field arena and record activity for 60-90 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total distance traveled for the entire session for each group.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the activity of the drug-treated groups to the vehicle-treated group.
-
A significant increase in locomotor activity compared to the vehicle control suggests a psychostimulant-like effect, validating the in vitro findings.
-
Conclusion and Future Directions
This guide outlines a robust, integrated strategy for conducting SAR studies on the this compound scaffold. By combining rational analog design, efficient synthesis, and a hierarchical screening cascade of in vitro and in vivo assays, researchers can effectively navigate the chemical space to identify novel CNS-active agents. The lead compounds identified through this process, such as the hypothetical analog C-1 , can then be advanced to more complex secondary assays, including microdialysis to measure neurotransmitter levels directly in the brain, drug discrimination studies to assess subjective effects, and full pharmacokinetic profiling to evaluate drug-like properties. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery.
References
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Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]
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Robinson, T. E., & Berridge, K. C. (2000). The psychology and neurobiology of addiction: an incentive-sensitization view. Addiction, 95(Suppl 2), S91-S117. [Link]
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Arnsten, A. F., & Li, B. M. (2005). Neurobiology of executive functions: catecholamine, acetylcholine, and glutamate contributions. Journal of cognitive neuroscience, 17(8), 1337-1347. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
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NEUROFIT. (n.d.). Animal model responding to ADHD therapy. NEUROFIT. [Link]
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Stanford, S. C. (2022). On the search for a mouse model of ADHD. Understanding Animal Research. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Oddi, S., et al. (2014). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1231, 1-13. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
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Gholipour, T., et al. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 1(2), 48-56. [Link]
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Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 387-395. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Park, C., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3358. [Link]
-
Abdel-Halim, H., et al. (2020). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 25(17), 3959. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
Xia, M., et al. (2013). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 4(10), 968-973. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Troubleshooting & Optimization
Optimizing yield and enantioselectivity in 3-Phenylbutylamine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Phenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing both yield and enantioselectivity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing chiral this compound?
A1: The synthesis of enantiomerically enriched this compound primarily follows three main strategies:
-
Asymmetric Reductive Amination: This is a widely used method involving the reaction of 4-phenyl-2-butanone with an amine source (like ammonia or an ammonia equivalent) to form a prochiral imine intermediate. This imine is then reduced using a chiral catalyst system, such as complexes of Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) with chiral phosphine ligands, to favor the formation of one enantiomer.[1]
-
Biocatalytic Asymmetric Synthesis: This "green" chemistry approach uses enzymes, most notably ω-transaminases (ω-TAs), to directly convert 4-phenyl-2-butanone into the chiral amine.[1][2] This method is highly attractive as it can theoretically achieve 100% conversion and high enantioselectivity under mild conditions.[2]
-
Chiral Resolution of a Racemic Mixture: In this classical approach, a racemic mixture of this compound is synthesized first (e.g., via standard reductive amination with a non-chiral reducing agent). The enantiomers are then separated by reacting the amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[3] Another common method is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product.[4][5]
Q2: Which factors are most critical for maximizing chemical yield?
A2: Maximizing yield requires careful control over several parameters:
-
Reaction Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts and unreacted starting material.[6] In reductive amination, for example, using a large excess of the amine source can help suppress the formation of secondary and tertiary amine byproducts.[1]
-
Choice of Reducing Agent: For reductive amination, the choice of reducing agent is crucial. Strong agents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation, lowering the yield of the desired amine.[7][8] Milder, more selective agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) are often preferred as they primarily reduce the imine.[7][9]
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized.[10][11] For instance, imine formation can be sluggish and may require gentle heating or the removal of water to drive the equilibrium forward.[8]
-
Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction or poison catalysts, leading to lower yields.[6][10]
Q3: How is high enantioselectivity typically achieved and maintained?
A3: High enantioselectivity is the result of precise control over the chiral environment of the reaction:
-
Catalyst/Enzyme Selection: The choice of chiral catalyst or enzyme is paramount. In asymmetric hydrogenation, the specific combination of the metal center (e.g., Rh, Ru) and the chiral ligand dictates the stereochemical outcome.[1] Similarly, different transaminases exhibit varying substrate specificities and enantioselectivities.[2][12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the transition states leading to the two enantiomers. However, this often comes at the cost of a slower reaction rate.[4]
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. In diastereomeric salt resolutions, the choice of crystallization solvent is critical for achieving efficient separation of the diastereomers.[13]
-
Preventing Racemization: The final product must be stable under the reaction and workup conditions. Harsh acidic or basic conditions, or elevated temperatures, can potentially cause racemization of the chiral amine product, eroding the enantiomeric excess (ee).[14]
Troubleshooting Guide: Yield Optimization
This section addresses common issues related to low chemical yield during the synthesis of this compound, particularly via reductive amination, a prevalent synthetic route.
Issue 1: Low Overall Yield with Significant Unreacted Starting Ketone
Q: My reductive amination reaction resulted in a low yield of this compound, and TLC/GC-MS analysis shows a large amount of unreacted 4-phenyl-2-butanone. What went wrong?
A: This issue almost always points to inefficient imine formation, which is the necessary intermediate for the reduction step. The reducing agent cannot convert the ketone to the amine directly.
Causality & Solutions:
-
Inefficient Water Removal: Imine formation is a condensation reaction that releases water. As it is an equilibrium process, the presence of water in the reaction medium can inhibit the formation of the imine.
-
Protocol: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture before the addition of the reducing agent.[8] Alternatively, if the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.
-
-
Incorrect pH: Imine formation is typically acid-catalyzed. However, if the medium is too acidic, the amine nucleophile will be protonated and become non-nucleophilic. If it's too basic, there won't be sufficient acid to activate the carbonyl group.
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the mixture of the ketone and amine source.[8] Typically, a pH range of 4-6 is optimal for imine formation. Monitor the pH to ensure it remains in the optimal range.
-
-
Insufficient Reaction Time for Imine Formation: The equilibrium may not have been reached before the reducing agent was added.
-
Protocol: Allow the ketone and amine source to stir together (with an acid catalyst, if needed) for a sufficient period (e.g., 1-2 hours) before introducing the reducing agent. Monitor the formation of the imine via TLC or ¹H NMR if possible.[8]
-
Issue 2: Significant Formation of 4-Phenyl-2-butanol Side Product
Q: I'm observing a significant amount of 4-phenyl-2-butanol in my crude product, which is lowering the yield of the desired amine. How can I prevent this?
A: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the reduction of the imine.
Causality & Solutions:
-
Choice of Reducing Agent: Strong, non-selective hydride donors like Sodium Borohydride (NaBH₄) are capable of rapidly reducing both ketones and imines.[7] If imine formation is slow, the ketone will be reduced preferentially.
-
Protocol: Switch to a milder, more selective reducing agent that favors imine reduction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones and can be used in a one-pot procedure.[7][9] Sodium cyanoborohydride (NaCNBH₃) is another option, though it is toxic and requires careful handling.[7]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, powerful reductant.[7][8] | Can readily reduce starting aldehydes/ketones; requires separate imine formation step.[7] |
| Sodium Cyanoborohydride | NaCNBH₃ | Methanol, THF | Stable in mildly acidic conditions; selective for imines over ketones.[7] | Highly toxic (can release HCN gas). |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective for imines; can be used in one-pot reactions; not water-sensitive.[7][9] | More expensive; produces acetic acid byproduct. |
Troubleshooting Workflow: Low Yield
Below is a systematic workflow to diagnose and resolve issues of low yield in the synthesis.
Caption: A decision tree for optimizing the enantioselectivity of this compound synthesis.
References
-
Ikunaka, M., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291–296. Retrieved from [Link]
-
ACS Publications. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(15), 3489. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Retrieved from [Link]
-
Semantic Scholar. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Retrieved from [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Gotor, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(19), 6621-6627. Retrieved from [Link]
-
ResearchGate. (2018). Time course experiments of boron catalysts in the reaction of 4-phenylbutylamine and benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]
-
ChemRxiv. (2023). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. Retrieved from [Link]
-
Wiley Online Library. (2023). Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for synthesis of 3a from BiPh 3 (1a) and (pinB) 2 (2). Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
-
PubMed. (2026). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Flavan-3-ols Using a Mitsunobu Cyclization. Retrieved from [Link]
-
PubMed Central. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
Sources
- 1. This compound | 38135-56-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution with 3-Phenylbutylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in chiral resolution: achieving low enantiomeric excess (e.e.) when using 3-Phenylbutylamine as a resolving agent. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've performed a chiral resolution of my racemic carboxylic acid with (S)-3-Phenylbutylamine, but the enantiomeric excess of my recovered acid is below 70%. What are the most likely causes?
Low enantiomeric excess is a frequent issue in diastereomeric salt crystallization and can often be traced back to several key factors related to the crystallization process itself.[1]
-
Suboptimal Solvent Choice: The solvent plays a critical role in maximizing the solubility difference between the two diastereomeric salts ([(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]).[2] If the solvent solubilizes both salts too well or too poorly, effective separation is impossible. An ideal solvent will render one diastereomeric salt significantly less soluble, allowing it to selectively crystallize.[1][2]
-
Co-precipitation of Diastereomers: This occurs when the undesired, more soluble diastereomer crystallizes along with the desired, less soluble one. This is often a result of the crystallization process happening too quickly (kinetic vs. thermodynamic control) or an insufficient solubility difference between the two salts in the chosen solvent system.[1]
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the this compound resolving agent is crucial.[2] Using an incorrect ratio can lead to incomplete formation of the diastereomeric salts, leaving unreacted enantiomers in the solution which can interfere with the crystallization.
-
Crystallization Temperature and Time: The solubility of diastereomeric salts is temperature-dependent.[2] If the initial crystallization temperature is too low, or the cooling rate is too rapid, it can induce the precipitation of both diastereomers. Conversely, if the crystallization time is too short, the system may not reach equilibrium, resulting in a lower yield and purity of the desired diastereomer.[2]
Q2: How do I systematically screen for a better solvent to improve my enantiomeric excess?
A thorough solvent screening is often the most effective way to improve the efficiency of a chiral resolution.[2] The goal is to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.
Protocol 1: Small-Scale Solvent Screening for Diastereomeric Salt Resolution
Objective: To efficiently screen a range of solvents to identify optimal conditions for selective crystallization of one diastereomer.
Methodology:
-
Preparation: In a series of small vials or a multi-well plate, place a small, equimolar amount of your racemic carboxylic acid and (S)-3-Phenylbutylamine.
-
Initial Dissolution: Add a minimal amount of a solvent in which both components are highly soluble (e.g., methanol or ethanol) to ensure salt formation.
-
Solvent Removal: Gently remove the initial solvent under a stream of nitrogen or via vacuum centrifugation to obtain the solid diastereomeric salt mixture.[2]
-
Screening Solvent Addition: To each vial, add a fixed volume of a different screening solvent (e.g., 10 volumes relative to the mass of the salts).[2] It is crucial to test a range of solvents with varying polarities, such as ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane.[2]
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker) at a constant temperature (room temperature is a good starting point) for 24-48 hours to allow for crystallization and equilibration.[2]
-
Analysis: Isolate any crystalline material by filtration. Analyze both the solid crystals and the remaining mother liquor using a suitable chiral analytical method, such as chiral HPLC, to determine the yield and diastereomeric excess (d.e.).[2]
Data Interpretation:
| Solvent | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Crystals (%) | Observations |
| Methanol | 35 | 80 | High yield, but poor selectivity. |
| Isopropanol | 85 | 60 | Good selectivity, moderate yield. |
| Ethyl Acetate | 95 | 45 | Excellent selectivity, lower yield. |
| Toluene | 15 | 90 | Oiled out, no crystals formed. |
| Heptane | <5 | >95 | Both salts crashed out. |
This table illustrates hypothetical results to guide your analysis.
Based on these results, ethyl acetate would be a promising candidate for a larger-scale resolution, potentially with optimization of temperature and concentration to improve the yield.
Q3: My resolution attempt resulted in an oil or gum instead of crystals. What causes "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often due to:
-
High Supersaturation: The concentration of the salt in the solution is too high for orderly crystal lattice formation.
-
High Temperature: The crystallization temperature is above the melting point of the diastereomeric salt in the chosen solvent.[2]
-
Inappropriate Solvent: The solvent may be too "good," preventing the salt from reaching the energy state required for crystallization.
Troubleshooting "Oiling Out":
-
Dilution: Add more solvent to reduce the concentration and decrease supersaturation.
-
Temperature Gradient: Try a slower cooling ramp to allow more time for crystal nucleation and growth.
-
Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble to induce precipitation.[2] This should be done carefully to avoid crashing out both diastereomers.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to act as a template for crystallization.[2]
Q4: I have crystals, but the diastereomeric excess is still not ideal. How can I improve the purity through recrystallization?
Recrystallization is a powerful technique to enhance the purity of your diastereomeric salt.[3] The principle relies on the slight solubility of the undesired diastereomer in the hot solvent, which is then removed upon cooling and filtration.
Protocol 2: Recrystallization of Diastereomeric Salts
Objective: To increase the diastereomeric excess of a partially resolved crystalline salt.
Methodology:
-
Solvent Selection: Choose a solvent in which the diastereomeric salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. The solvent identified from your screening (Protocol 1) is a good starting point.
-
Dissolution: In a flask, add the diastereomeric salt crystals and the minimum amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to allow for gradual crystal formation. A slow cooling rate is critical to ensure that the more soluble, undesired diastereomer remains in the solution.
-
Isolation: Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the diastereomeric excess of the recrystallized material using chiral HPLC. Repeat the recrystallization process if necessary until the desired purity is achieved.[4]
Logical Flow for Troubleshooting Low Enantiomeric Excess:
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.
By systematically addressing these key experimental parameters, researchers can effectively troubleshoot and optimize their chiral resolutions, leading to a significant improvement in enantiomeric excess.
References
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem.
- Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development - ACS Publications.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D - The Royal Society of Chemistry.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing.
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]
- A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate - RSC Publishing.
- Troubleshooting low enantiomeric excess in chiral resolutions - Benchchem.
-
Recrystallization of mixture of diastereomers 112 from different solvents 83 - ResearchGate. Available at: [Link]
-
(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids1 - ACS Publications. Available at: [Link]
-
Enantioenrichment by Crystallization | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Diastereomeric recrystallization - Wikipedia. Available at: [Link]
- Technical Support Center: Troubleshooting Poor Enantiomeric Excess with (R)-bornylamine - Benchchem.
-
Chiral resolution - Wikipedia. Available at: [Link]
- University of Groningen Synthesis and application of new chiral amines in Dutch resolution Dalmolen, Jan.
-
Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - ACS Fall 2025. Available at: [Link]
-
Which solvent is good for chiral resolution by tartaric acid? - ResearchGate. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]
Sources
Identifying and minimizing byproducts in 3-Phenylbutylamine synthesis
Technical Support Center: 3-Phenylbutylamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing unwanted byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary drawbacks?
A1: The most common routes include reductive amination of benzylacetone, the Leuckart reaction, and catalytic hydrogenation of benzylideneacetone oxime. Each has its own set of potential byproducts. Reductive amination can lead to the formation of secondary amines and over-reduction to the corresponding alcohol.[1][2] The Leuckart reaction, while robust, often requires high temperatures and can produce N-formylated byproducts.[3][4] Catalytic hydrogenation can sometimes result in over-reduction of the phenyl ring or incomplete reduction of the oxime.
Q2: I've completed my synthesis. What's the best first step to identify potential impurities in my crude product?
A2: The most effective initial step is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will help you determine the number of components in your mixture and provide the molecular weight of each, which is crucial for proposing potential byproduct structures.[5][]
Q3: My final product is a racemic mixture. How can I separate the enantiomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers of chiral amines like this compound.[7][8] Polysaccharide-based chiral stationary phases are often successful for this type of separation.[9][10][11]
Troubleshooting Guide: Byproduct Identification and Minimization
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield and Presence of Unreacted Benzylacetone
Question: My reductive amination of benzylacetone resulted in a low yield of this compound, and I'm seeing a significant amount of unreacted benzylacetone in my NMR/LC-MS. What went wrong?
Answer: This issue typically points to inefficient imine formation or a problem with the reducing agent.
-
Causality: Reductive amination is a two-step process: the formation of an imine intermediate followed by its reduction.[1][12] If the imine does not form efficiently, the reducing agent may instead reduce the starting ketone to the corresponding alcohol, 4-phenyl-2-butanol. Additionally, the chosen reducing agent might be too weak or may have degraded.
-
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Ensure your ammonia source (e.g., ammonium acetate, ammonia in methanol) is in sufficient excess to drive the equilibrium towards imine formation.
-
Consider the use of a dehydrating agent, such as molecular sieves, to remove water and favor imine formation.
-
-
Evaluate the Reducing Agent:
-
Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are common choices for reductive amination because they are less likely to reduce the ketone directly compared to a stronger reducing agent like sodium borohydride (NaBH4).[2]
-
If using NaBH4, ensure the reaction is cooled (e.g., in an ice bath) during its addition to control the exothermic reaction and minimize ketone reduction.[12]
-
Verify the quality and age of your reducing agent.
-
-
Issue 2: Formation of a Secondary Amine Byproduct
Question: My LC-MS results show a peak with a mass corresponding to di(3-phenylbutyl)amine. How can I prevent the formation of this secondary amine?
Answer: The formation of a secondary amine is a common byproduct in reductive aminations, arising from the reaction of the newly formed primary amine with remaining benzylacetone.
-
Causality: The desired product, this compound, can act as a nucleophile and react with any remaining benzylacetone to form a new imine, which is then reduced to the secondary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source. This will increase the probability of benzylacetone reacting with ammonia rather than the product amine.[13]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly allows for the immediate reduction of the initially formed primary imine, minimizing the time available for the product amine to react with the starting ketone.
-
Issue 3: Presence of 4-Phenyl-2-butanol in the Final Product
Question: I've identified 4-phenyl-2-butanol as a significant impurity in my product from a reductive amination reaction. How can I avoid this?
Answer: The presence of the corresponding alcohol indicates that the reduction of the ketone is competing with the desired reductive amination pathway.
-
Causality: This is often due to the choice of reducing agent or the reaction conditions. A strong reducing agent like NaBH4 can readily reduce the ketone.[2]
-
Troubleshooting Steps:
-
Change Reducing Agent: Switch to a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB).
-
One-Pot, Two-Step Procedure: First, allow the benzylacetone and ammonia source to stir for a period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[12]
-
Issue 4: N-Formylated Byproduct from a Leuckart Reaction
Question: My Leuckart reaction has produced a significant amount of N-(3-phenylbutyl)formamide. How can this be minimized or removed?
Answer: The N-formylated compound is a common intermediate or byproduct in the Leuckart reaction, especially when formamide is used as the reagent.[4]
-
Causality: The Leuckart reaction can proceed through the formation of an N-formyl derivative, which is then hydrolyzed to the free amine.[3][14] Incomplete hydrolysis leads to this byproduct.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure a thorough acidic or basic hydrolysis step to convert the formamide to the desired primary amine. This typically involves heating the reaction mixture with a strong acid (like HCl) or a strong base (like NaOH).
-
Optimize Reagents: Using ammonium formate instead of formamide can sometimes lead to better yields of the free amine directly.[3]
-
Data Summary
| Common Byproduct | Molecular Weight ( g/mol ) | Likely Synthetic Route | Identification Method | Minimization Strategy |
| Benzylacetone (unreacted) | 148.20 | Reductive Amination | LC-MS, GC-MS, NMR | Optimize imine formation, use appropriate reducing agent |
| 4-Phenyl-2-butanol | 150.22 | Reductive Amination | LC-MS, GC-MS, NMR | Use a milder reducing agent (e.g., STAB) |
| Di(3-phenylbutyl)amine | 281.46 | Reductive Amination | LC-MS, NMR | Use a large excess of the ammonia source |
| N-(3-phenylbutyl)formamide | 177.24 | Leuckart Reaction | LC-MS, NMR | Ensure complete post-reaction hydrolysis |
Experimental Protocols & Workflows
Protocol 1: General Byproduct Identification via LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 10-15 minutes.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected product and potential byproducts (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular weights of the main peaks and compare them to the expected product and potential byproducts listed in the table above.[]
Protocol 2: Chiral Purity Analysis via HPLC
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).[9][10]
-
Mobile Phase: A typical mobile phase for this type of separation is a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the chiral column and monitor the UV absorbance at a suitable wavelength (e.g., 254 nm). The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) from the peak areas.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities like unreacted ketone and the alcohol byproduct will remain in the organic layer.[12]
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., NaOH solution) until the pH is greater than 12 to deprotonate the amine.[12]
-
Extraction: Extract the aqueous layer multiple times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visual Diagrams
Caption: Troubleshooting workflow for byproduct identification and minimization.
Caption: Reductive amination pathways showing byproduct formation.
References
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link][1]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link][15]
-
MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link][16]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link][8]
-
ResearchGate. (2021). Hydrogenation of benzylideneacetone (1) using a series of CoxRh100−x@SILP catalysts with different Co:Rh ratios. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone, evidencing the H 2 activation requirements for each transformation. Retrieved from [Link][18]
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Selvita. (n.d.). Impurities Identification. Retrieved from [Link][5]
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Wiley Online Library. (n.d.). The Leuckart Reaction. Retrieved from [Link][19]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link][3]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][2]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link][9]
-
Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link][20]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link][21]
-
ResearchGate. (n.d.). Hydrogenation of benzylideneacetone. Retrieved from [Link][22]
-
ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link][10]
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Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link][14]
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SpringerLink. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link][7]
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SpringerLink. (n.d.). Chiral Drug Separation. Retrieved from [Link][11]
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Technical Support Center: Improving the Crystallization of 3-Phenylbutylamine Diastereomeric Salts
Welcome to the technical support center dedicated to the chiral resolution of 3-Phenylbutylamine (a racemic base) through diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this widely-used separation technique. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your crystallization processes with confidence.
The separation of enantiomers is a critical step in pharmaceutical development. The formation of diastereomeric salts by reacting a racemate with a chiral resolving agent is a powerful, scalable, and industrially prevalent method.[1] The principle is straightforward: the two resulting diastereomeric salts—(R)-amine·(R)-acid and (S)-amine·(R)-acid, for example—are no longer mirror images. Consequently, they exhibit different physicochemical properties, most critically, differential solubility in a given solvent system.[2][3] This solubility difference is the lever we pull to achieve separation through selective crystallization.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound diastereomeric salts. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Problem 1: No Crystals Form Upon Cooling
You've dissolved your this compound and chiral resolving agent, the solution is clear at a high temperature, but upon cooling, nothing precipitates.
| Possible Cause(s) | Recommended Solution(s) |
| Insufficient Supersaturation: The concentration of the diastereomeric salts is below the solubility limit at the cooled temperature. The solution is stable and not driven to crystallize. | Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to create a supersaturated solution. Be cautious not to over-concentrate, which could lead to "oiling out".[4] |
| Incorrect Solvent System: The chosen solvent is too effective, solubilizing both diastereomeric salts equally well and preventing either from precipitating.[4] | Perform a Solvent Screen: The choice of solvent is the most critical parameter.[2] Screen a variety of solvents and solvent/anti-solvent mixtures to find a system that provides a significant solubility difference between the two diastereomers. A good starting point is to find a solvent in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. |
| High Energy Barrier for Nucleation (Wide Metastable Zone): Even in a supersaturated state, the salt molecules may not spontaneously organize into a crystal lattice without an initial energy input. | Induce Nucleation: • Seeding: Add a few seed crystals of the desired pure diastereomeric salt. This provides a template for crystal growth, bypassing the initial nucleation barrier. • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[4] |
| Inhibition by Impurities: Trace impurities from the starting materials or solvent can sometimes interfere with and inhibit the formation of a crystal lattice. | Purify Starting Materials: Ensure the racemic this compound and the chiral resolving agent are of high purity. Consider an additional purification step if necessary. |
Problem 2: The Product "Oils Out" Instead of Crystallizing
Upon cooling, the product separates as a dense, often sticky liquid phase (an oil) rather than a crystalline solid.
| Possible Cause(s) | Recommended Solution(s) |
| Concentration is Too High: The degree of supersaturation is so high that the system passes the metastable zone limit too quickly, leading to liquid-liquid phase separation instead of ordered crystallization. | Add More Solvent: Dilute the solution slightly to lower the concentration and bring the system back into a state where crystallization is favored over oiling out.[4] |
| Crystallization Temperature is Above the Salt's Melting Point: Some diastereomeric salts have a low melting point, and if the solution "oils out" at a temperature above this point, it will not solidify. | Lower the Crystallization Temperature: Employ a slower cooling profile to a lower final temperature. This may bring the system below the salt's melting point, allowing it to solidify.[4] |
| Poor Solvent Choice: The solvent may be interacting too strongly with the salt, favoring a solvated liquid state over a solid crystal lattice. | Change the Solvent System: Experiment with a less polar or different class of solvent that may have a more favorable interaction for crystallization. Adding an "anti-solvent" can sometimes disrupt the solvation sphere and promote solidification. |
Problem 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
You've successfully isolated crystals, but analysis shows poor enrichment of the desired diastereomer.
| Possible Cause(s) | Recommended Solution(s) |
| Insufficient Solubility Difference: The chosen solvent system does not provide a large enough difference in solubility between the two diastereomers, leading to co-precipitation. | Optimize the Solvent System: This is the most critical factor. A systematic solvent screen is necessary to identify a solvent that maximizes the solubility difference. This is the foundation of an effective resolution.[2] |
| Cooling Rate is Too Fast: Rapid cooling drives the crystallization process under kinetic control, not thermodynamic equilibrium. This can trap the more soluble (undesired) diastereomer within the growing crystal lattice of the less soluble (desired) one.[5][6] | Implement a Slow, Controlled Cooling Profile: A slower cooling rate (e.g., 0.1-0.5 °C/min) keeps the system near equilibrium, allowing for more selective crystallization of the less soluble diastereomer.[7] Programmable cooling baths are ideal for ensuring reproducibility. |
| Formation of a Solid Solution: In some cases, the two diastereomers are so structurally similar that they can co-crystallize into a single solid phase over a range of compositions, making separation by simple crystallization extremely difficult.[2][8] | Confirm and Address: Construct a binary phase diagram to determine if you have a simple eutectic system or a solid solution. If a solid solution is present, a different resolving agent or a more complex separation strategy may be required. |
| Crystallization Time is Too Long (Thermodynamic Equilibration): In some kinetically controlled resolutions, the desired salt crystallizes faster. If left for too long, the system may equilibrate, dissolving some of the desired salt and precipitating the undesired one, thus lowering the d.e.[5] | Optimize Crystallization Time: If kinetic resolution is intended, filter the crystals shortly after they form. Monitor the d.e. of the solid over time to find the optimal endpoint before significant equilibration occurs.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution? A1: The process begins with a racemic mixture of this compound, which contains two enantiomers, (R)- and (S)-3-Phenylbutylamine, in equal amounts. These enantiomers have identical physical properties. By reacting this mixture with a single, pure enantiomer of a chiral acid (the resolving agent, e.g., (R,R)-tartaric acid), two diastereomeric salts are formed: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. These diastereomers are not mirror images and thus have distinct physical properties, including different crystal lattice energies and, crucially, different solubilities in a given solvent. This difference in solubility allows one diastereomer to be selectively crystallized while the other remains in the mother liquor.[1][3]
Q2: How do I select an appropriate chiral resolving agent? A2: The ideal resolving agent should:
-
Be readily available and inexpensive in high enantiomeric purity.
-
Form a salt with the amine that crystallizes well (i.e., not an oil or amorphous solid).
-
Provide a significant solubility difference between the two diastereomeric salts in a practical solvent.
-
Allow for easy and high-yield recovery of both the resolved amine and the resolving agent after separation.[2] Common choices for resolving amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[9] A small-scale screening of several agents is often the most effective approach.
Q3: What is the difference between kinetic and thermodynamic control in this context? A3:
-
Thermodynamic Control: This is the more common scenario. The crystallization is performed slowly, allowing the system to remain at or near equilibrium. The product that crystallizes is the least soluble, most thermodynamically stable diastereomeric salt. This usually results in higher purity but may require longer crystallization times.[10]
-
Kinetic Control: In some systems, one diastereomeric salt forms crystals much faster than the other, even if it is not the least soluble. By crystallizing quickly and filtering rapidly, this kinetically favored product can be isolated. However, if left too long, the system will equilibrate to the thermodynamically favored state, potentially re-dissolving your product.[5]
Q4: How is the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product determined? A4: After isolating the crystallized salt, you must determine its purity.
-
Liberate the Amine: First, the crystallized salt is treated with a base (e.g., NaOH solution) to neutralize the resolving acid and liberate the free this compound. The amine is then extracted into an organic solvent.[3][5]
-
Measure Enantiomeric Excess (e.e.): The e.e. of the liberated amine is then measured. The most common and accurate methods are Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[2]
-
The diastereomeric excess (d.e.) of the salt is directly related to the e.e. of the amine liberated from it. NMR spectroscopy using a chiral solvating agent can also be used to determine enantiomeric purity directly.[11]
Experimental Protocols & Visualizations
Diagram: General Workflow for Diastereomeric Salt Resolution
This diagram outlines the complete process from the initial reaction to the isolation of a pure enantiomer.
Caption: Workflow of Chiral Resolution by Crystallization.
Protocol 1: General Method for Crystallization of this compound Diastereomeric Salt
This is a representative protocol and must be optimized for your specific resolving agent and solvent system.
-
Dissolution:
-
In a flask equipped with a magnetic stirrer and reflux condenser, combine racemic this compound (1.0 eq), the chosen chiral resolving acid (0.5-1.0 eq, stoichiometry may need optimization), and the selected solvent.
-
Heat the mixture with stirring until all solids have completely dissolved, forming a clear solution.
-
-
Controlled Cooling & Crystallization:
-
Slowly cool the solution. For optimal results, use a programmable circulating bath set to a slow cooling ramp (e.g., 5-10 °C per hour).[7]
-
If seeding, cool the solution to just below the saturation temperature before adding a small quantity of pure seed crystals.
-
Continue cooling to the final temperature (e.g., 0-5 °C) and hold for a period (e.g., 2-12 hours) to allow crystallization to complete. The optimal hold time should be determined experimentally.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield and melting point of the diastereomeric salt.
-
Liberate the free amine from a small sample of the crystals and determine its enantiomeric excess (e.e.) by chiral HPLC or GC.
-
Protocol 2: Liberation of Free Amine from the Diastereomeric Salt
-
Suspension: Suspend the crystallized diastereomeric salt in water.
-
Basification: Add a base, such as 2M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH of the aqueous layer is >12. This neutralizes the acidic resolving agent and deprotonates the amine salt to the free amine.
-
Extraction: Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Agent Recovery (Optional): The aqueous layer, containing the sodium salt of the resolving agent, can be acidified (e.g., with HCl) to precipitate the chiral acid, which can then be recovered by filtration for reuse.[3]
Diagram: Key Factors Influencing Crystallization Outcome
This diagram illustrates the interconnected variables that must be controlled for a successful resolution.
Caption: Interplay of factors in diastereomeric crystallization.
References
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025, May 8). YouTube. Retrieved January 22, 2026, from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved January 22, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. Retrieved January 22, 2026, from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. Retrieved January 22, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved January 22, 2026, from [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved January 22, 2026, from [Link]
-
(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (n.d.). Organic Letters. Retrieved January 22, 2026, from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications. Retrieved January 22, 2026, from [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. Retrieved January 22, 2026, from [Link]
-
(PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2025, October 14). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers. Retrieved January 22, 2026, from [Link]
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Retrieved January 22, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Resolution Control in a Continuous Preferential Crystallization Process. (2019, August 12). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. Retrieved January 22, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. (2025, October 24). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved January 22, 2026, from [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? (n.d.). Reddit. Retrieved January 22, 2026, from [Link]
-
Synthesis and resolution of novel 3'-substituted phenylalanine amides. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Overcoming Poor Separation of 3-Phenylbutylamine Enantiomers in HPLC
Welcome to the technical support center for the chiral separation of 3-Phenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.
Introduction: The Challenge of this compound Enantioseparation
This compound is a chiral primary amine, and the separation of its enantiomers is a critical step in many pharmaceutical and research applications. The presence of a basic amine group and a phenyl ring presents a unique set of challenges for achieving baseline resolution. This guide will provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing poor or no resolution of my this compound enantiomers. What is the most likely cause?
A1: Poor resolution in the chiral HPLC separation of this compound most often stems from an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[1][2] The interaction between the enantiomers and the CSP is highly specific, and even small changes in the mobile phase can significantly impact selectivity.[3]
Initial Troubleshooting Steps:
-
Verify CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally a good starting point for the separation of amines.[4][5][6] If you are using a different type of CSP and seeing poor results, consider screening a polysaccharide-based column.
-
Mobile Phase Composition: The polarity of the mobile phase is a critical parameter. For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier like isopropanol (IPA) or ethanol.[7] The ratio of these solvents directly influences retention and resolution.
-
Additives: For basic compounds like this compound, the addition of a basic modifier to the mobile phase is often essential to achieve good peak shape and resolution.
Q2: My peaks are tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is a common issue in chiral HPLC. It is often caused by strong interactions between the basic amine group of the analyte and acidic silanol groups on the silica surface of the column packing material.[8]
Solutions for Peak Tailing:
-
Introduce a Basic Additive: The most effective way to combat peak tailing for amines is to add a small amount (typically 0.1% to 0.5%) of a basic additive to your mobile phase. Common choices include:
-
Diethylamine (DEA)
-
Triethylamine (TEA)
-
Butylamine These additives compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.
-
-
Consider an Acidic Additive: In some cases, an acidic additive can dramatically improve the separation of basic compounds on polysaccharide CSPs.[9][10] Ethanesulfonic acid (ESA) and methanesulfonic acid (MSA) have been shown to be effective.[9][10] The proposed mechanism involves the formation of an ion-pair in the mobile phase and increased interaction with the CSP.[9][10]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. In some instances, a "memory effect" can occur where previous additives remain on the column, affecting current separations.[3][11]
Q3: I have some separation, but the resolution is still below the desired level (Rs < 1.5). How can I optimize the method?
A3: Once you have achieved some initial separation, fine-tuning the chromatographic conditions is key to improving resolution.
Optimization Strategies:
-
Mobile Phase Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Choice of Alcohol Modifier: The type of alcohol used as a modifier can have a significant impact on selectivity.[7] If you are using IPA, try switching to ethanol or vice-versa.
-
Flow Rate: Chiral separations are often sensitive to flow rate.[1] Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[12]
-
Temperature: Temperature can influence the chiral recognition process.[1] It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your separation.[12][13] Decreasing the temperature often enhances chiral selectivity.[12]
In-Depth Troubleshooting Guide
This section provides a more detailed, workflow-based approach to tackling persistent separation problems.
Issue: Complete Co-elution of Enantiomers
When your chromatogram shows only a single peak, a systematic approach is required to induce separation.
dot
Caption: Troubleshooting workflow for no enantiomeric separation.
Experimental Protocol: Chiral Stationary Phase (CSP) Screening
-
Column Selection: Select a minimum of two to three different polysaccharide-based CSPs. Good starting choices include columns with cellulose and amylose backbones with different phenylcarbamate derivatives.
-
Mobile Phase Preparation: Prepare a standard mobile phase for screening, for example, n-Hexane/IPA (90:10 v/v) with 0.1% DEA.[7]
-
Sample Preparation: Dissolve your racemic this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Analysis:
-
Install the first CSP and equilibrate the system for at least 30 minutes.
-
Inject the sample and run the analysis.
-
After the run, flush the system and install the next CSP.
-
Repeat the equilibration and analysis for each column.
-
-
Evaluation: Compare the chromatograms to identify the CSP that shows the best initial selectivity (even if it's just a peak shoulder). This will be your candidate for further method optimization.
Issue: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can significantly compromise resolution and the accuracy of quantification.
dot
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation: Effect of Mobile Phase Additives
The following table summarizes the expected effects of different additives on the chromatography of this compound. This is a general guide, and empirical testing is always necessary.
| Additive Type | Example(s) | Concentration | Expected Effect on this compound | Reference |
| Basic | Diethylamine (DEA), Triethylamine (TEA) | 0.1% - 0.5% | Reduces peak tailing, may slightly decrease retention time. | |
| Acidic | Ethanesulfonic Acid (ESA), Methanesulfonic Acid (MSA) | 0.1% - 0.5% | Can significantly improve resolution, may increase retention time. | [9][10] |
Concluding Remarks
The successful chiral separation of this compound is an achievable goal with a systematic and scientifically informed approach. By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, particularly through the strategic use of additives, researchers can overcome the common challenges of poor resolution and peak tailing. This guide provides a framework for troubleshooting and method development, empowering you to achieve robust and reproducible separations.
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-792.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- BenchChem. (n.d.). Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers.
- Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Improving the resolution of Acosamine enantiomers in chiral HPLC.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991.
- BenchChem. (n.d.).
- YMC. (n.d.).
- Chromatography Forum. (2017). Additives for chiral.
- Kim, K. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-263.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- BenchChem. (2025).
- Phenomenex. (n.d.).
- American Chemical Society. (2023).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Today. (2020).
- SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Agilent. (2020).
- BenchChem. (2025). Technical Support Center: Enhancing Chromatographic Resolution of 3-Methyl-1-phenylbutan-2-ol.
- ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
- LCGC International. (2023).
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methyl-1-phenylbutan-2-ol.
- PubMed. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
- Semantic Scholar. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
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Technical Support Center: Managing Racemization in 3-Phenylbutylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the stereochemical integrity of 3-Phenylbutylamine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of racemization during the synthesis and handling of this chiral amine. Chiral amines are vital building blocks in pharmaceuticals, and maintaining their enantiomeric purity is paramount for ensuring efficacy and safety.[1] This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated analytical methods to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a significant concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[2] For this compound, the stereocenter is a benzylic carbon (the carbon atom attached to both the phenyl ring and the amino group). This position is particularly susceptible to racemization because the benzylic proton is relatively acidic and its removal leads to the formation of a planar, achiral carbanion intermediate.[3] Protonation of this intermediate can then occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[2] Since the biological activity of chiral molecules, such as pharmaceuticals, is often dependent on a single enantiomer, preventing racemization is crucial to ensure the product's efficacy and avoid potential side effects from the unwanted enantiomer.[1]
Q2: What are the primary causes of racemization during the synthesis of chiral benzylic amines?
A2: The most common triggers for racemization in benzylic amine synthesis include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center or facilitate the formation of achiral intermediates.[4]
-
Formation of Achiral Intermediates: Synthetic routes that proceed through planar intermediates, such as carbocations or carbanions, are highly prone to racemization.[2][4] For this compound, any step that promotes the temporary removal of the proton at the chiral center can lead to a loss of stereochemical integrity.
-
Inappropriate Reagents: The choice of base is critical. Strong, non-hindered bases can readily abstract the benzylic proton. Similarly, some metal catalysts, particularly under certain conditions, can promote racemization through the formation of achiral enamine or imine complexes.[5]
-
Equilibrium Processes: In some cases, if a viable pathway for the interconversion of enantiomers exists, racemization can occur spontaneously as the system moves towards a more thermodynamically stable racemic mixture.[4]
Q3: How should I handle and store my enantiomerically pure this compound to prevent racemization?
A3: The stereochemical integrity of a chiral drug or intermediate is crucial, and racemization can potentially occur during long-term storage.[5] To minimize this risk:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. Lower temperatures reduce the kinetic energy available for enantiomeric interconversion.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which could potentially initiate side reactions that compromise stereochemical purity.
-
pH Control: Avoid storage in strongly acidic or basic solutions. For solutions, use neutral, aprotic solvents. The presence of even trace amounts of acid or base can catalyze racemization over time.[3]
-
Solvent Choice: If storing in solution, select a high-purity, aprotic solvent. Protic solvents can potentially facilitate proton exchange that may lead to racemization.
Q4: What are the most reliable analytical methods for determining the enantiomeric purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for separating and quantifying the enantiomers of chiral amines.[6][7][8]
-
Principle: CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.
-
Common CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose phenylcarbamates) are highly versatile and effective for resolving a wide range of chiral compounds, including amines.[6]
-
Detection: Standard UV detection is typically sufficient for this compound due to the presence of the phenyl chromophore. For a specific protocol, please refer to the "Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity" section below.
Troubleshooting Guide: Racemization Issues
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant racemization detected in the final product (Low Enantiomeric Excess, ee). | 1. High Reaction Temperature: Increased thermal energy accelerates racemization rates.[4] 2. Use of a Strong Base: Strong bases (e.g., alkoxides) can easily deprotonate the benzylic position, forming a planar, achiral carbanion that readily racemizes.[9] 3. Prolonged Reaction Time: Extended exposure to racemization-promoting conditions increases the likelihood of stereochemical scrambling. | 1. Optimize Temperature: Lower the reaction temperature. Run a temperature screening study to find the optimal balance between reaction rate and stereochemical integrity. 2. Select a Milder/Hindered Base: If a base is required, switch to a weaker or more sterically hindered non-nucleophilic base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA).[10] Their bulkiness can disfavor the abstraction of the sterically encumbered benzylic proton. 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| Inconsistent ee values between batches. | 1. Variability in Reagent Quality: Impurities in solvents or reagents (e.g., acidic or basic residues) can catalyze racemization. 2. Inconsistent Workup Conditions: Exposure to acidic or basic aqueous layers for varying amounts of time during extraction can lead to batch-to-batch differences in racemization. | 1. Use High-Purity Reagents: Always use freshly distilled or high-purity anhydrous solvents and reagents. 2. Standardize Workup Protocol: Ensure the workup procedure is consistent for all batches. Minimize the time the product is in contact with acidic or basic aqueous solutions. Neutralize carefully and proceed with extraction promptly. |
| Racemization occurs during purification. | 1. Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause racemization of sensitive compounds. 2. Distillation at High Temperatures: If purifying by distillation, excessive heat can induce racemization. | 1. Deactivate Silica Gel: Neutralize silica gel before use by washing it with a solvent mixture containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina. 2. Use High Vacuum Distillation: Purify via distillation under the highest possible vacuum to lower the boiling point and minimize thermal stress on the molecule. |
| Synthesis requires conditions known to cause racemization (e.g., for a resolution-recycle process). | The synthetic strategy involves deliberate racemization of an unwanted enantiomer to improve overall yield (Dynamic Kinetic Resolution). | Employ a Controlled Racemization Catalyst: Use a catalyst specifically designed for the racemization of chiral amines, such as an iridium or palladium-based complex.[5][11][12] These catalysts operate under predictable and relatively mild conditions, allowing the unwanted enantiomer to be recycled back into the desired reaction pathway in a controlled manner.[1][13] |
Visualizations: Mechanisms and Workflows
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the pathway for the racemization of a benzylic amine like this compound, proceeding through a planar, achiral carbanion intermediate.
Caption: Base-catalyzed racemization of this compound.
Workflow for Synthesis and Quality Control
This workflow outlines the key stages for synthesizing this compound while actively managing and verifying its stereochemical purity.
Caption: Workflow for managing stereochemical purity.
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic starting material almost entirely into a single, desired enantiomer, achieving yields far exceeding the 50% limit of classical kinetic resolution.[14] This protocol combines the enantioselective acylation of an amine catalyzed by an enzyme with the simultaneous racemization of the unreacted enantiomer catalyzed by a metal complex.[11][12]
Materials:
-
Racemic this compound
-
Acylating agent (e.g., Ethyl acetate)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Racemization catalyst (e.g., Palladium nanoparticles on a support like BaSO₄ or Al₂O₃)[11][15]
-
Anhydrous, aprotic solvent (e.g., Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add the racemic this compound (1.0 equiv).
-
Add Solvent and Reagents: Add anhydrous toluene, followed by the immobilized lipase (e.g., Novozym 435) and the racemization catalyst (e.g., 5% Pd/Al₂O₃, ~2 mol%).[11][15]
-
Initiate Reaction: Add the acylating agent (e.g., ethyl acetate, ~2.0 equiv).
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C). The temperature should be high enough to facilitate catalyst activity but mild enough to preserve enzyme function.[11]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC (see Protocol 2). The goal is to see the depletion of one enantiomer of the amine while the other is acylated, with the racemic amine pool being maintained by the racemization catalyst. The reaction is complete when >99% conversion to the desired acylated product is observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the immobilized enzyme and the heterogeneous racemization catalyst. They can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.
-
-
Deprotection (if necessary): The resulting product is the N-acylated amine. If the free amine is desired, the acetyl group can be removed under standard acidic or basic hydrolysis conditions. Ensure these conditions are mild to prevent racemization of the final product.
-
Purification: Purify the final product (either the amide or the free amine after deprotection) by column chromatography on neutralized silica gel or by high-vacuum distillation.
Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess (ee) of this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation & Materials:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[6]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical for normal-phase chiral separations. A small amount of an amine additive (e.g., 0.1% diethylamine, DEA) is often added to the mobile phase to improve peak shape and reduce tailing for basic analytes like amines.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Method:
-
Column: Chiralpak AD-H (or equivalent), 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C (Room Temperature)
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the System: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: First, inject a sample of racemic this compound to determine the retention times of both the (R) and (S) enantiomers and confirm resolution.
-
Inject Sample: Inject the synthesized sample.
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
-
References
- Technical Support Center: Preventing Racemization of Chiral Amines - Benchchem. (n.d.).
- Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Thiyl Radical Mediated Racemization of Benzylic Amines. (2006). ResearchGate.
- Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid - Benchchem. (n.d.).
- Racemization - Wikipedia. (n.d.).
- Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. (n.d.).
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
- Fast racemization and dynamic kinetic resolution of primary benzyl amines. (2010). ResearchGate.
- Asymmetric reactions_synthesis. (n.d.).
- Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - PubMed Central - NIH.
- (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (2002). ACS Publications.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Meeting Challenges in Asymmetric Synthesis. (n.d.). Pharmaceutical Technology.
- Strategies to prevent racemization during Pandamarilactonine A synthesis and isolation - Benchchem. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. (n.d.). ResearchGate.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (n.d.). PMC - NIH.
- Process for the racemization of optically active 1-aryl-alkylamines. (1993). Google Patents.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (2002). Semantic Scholar.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021).
- A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023). ACS Publications.
- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). PMC - NIH.
- Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis. (n.d.). Benchchem.
- Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). University of Huddersfield Research Portal.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). NIH.
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Technical Support Center: Optimizing Reductive Amination for 3-Phenylbutylamine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Phenylbutylamine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this crucial synthetic transformation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common challenges and questions encountered during the reductive amination of benzylacetone to yield this compound.
Section 1: Core Reaction Principles & Reagent Selection
Q1: What is the fundamental mechanism of the reductive amination to produce this compound?
A1: The reductive amination of benzylacetone with ammonia is a two-step, one-pot process.[1][2] First, the ketone (benzylacetone) reacts with ammonia in a nucleophilic addition to form an unstable hemiaminal intermediate.[1] This intermediate then dehydrates to form a Schiff base, or imine.[3] In the second step, this imine is reduced to the target primary amine, this compound, using a suitable reducing agent.[3]
Caption: Troubleshooting guide for low-yield reactions.
Q5: I've isolated my product, but it's contaminated with 4-phenyl-2-butanol. Why did this happen?
A5: The presence of 4-phenyl-2-butanol indicates a competing side reaction where the reducing agent directly reduces the carbonyl group of your starting material, benzylacetone, to the corresponding alcohol. [1]This is more common with less selective reducing agents.
Mitigation Strategies:
-
Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the protonated imine over the ketone and are excellent choices to minimize alcohol formation. [4][5]* Two-Step Procedure: You can perform the reaction in two distinct steps. First, form the imine by reacting benzylacetone with ammonia, potentially removing water to drive the reaction to completion. Then, after confirming imine formation (e.g., by IR or NMR spectroscopy), add the reducing agent. This ensures the reducing agent primarily encounters the imine.
Section 3: Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride
This protocol is recommended for its high selectivity and operational simplicity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylacetone (1.0 eq) and a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [6]5. Purification: The crude this compound can be purified by vacuum distillation.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol is suitable for larger-scale synthesis but requires specialized equipment.
-
Reaction Setup: In a high-pressure autoclave, combine benzylacetone (1.0 eq), methanol saturated with ammonia (at least 5.5 eq of ammonia), and Raney Nickel catalyst (typically 10-20% by weight of the ketone). 2. Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 atm). Heat the reaction to the target temperature (e.g., 90°C) with vigorous stirring. [7]3. Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Work-up: a. Cool the reactor to room temperature and carefully vent the hydrogen pressure. b. Filter the catalyst from the reaction mixture. Caution: Raney Nickel can be pyrophoric and should be handled with care, often kept wet with solvent. c. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The resulting crude amine can be purified by vacuum distillation.
References
-
Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]
-
Wikimedia Commons. (2023, April 1). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16, 125.
-
Designer-drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. Retrieved from [Link]
-
Scribd. (n.d.). Reduction Amphetamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
Designer-drug.com. (n.d.). Reductive Alkylation Review. Retrieved from [Link]
-
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
Reddit. (2025, October 20). Reductive Amination with Zn and Copper Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ACS Publications. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Kinetics of Reductive Alkylation of p Phenylenediamine with Methyl Ethyl Ketone Using 3% Pt/Al2O3 Catalyst in a Slurry Reactor. Retrieved from [Link]
-
IR@CECRI. (n.d.). Electrosynthesis of amphetamine. Retrieved from [Link]
-
SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 23.15 - Prepare an Amine via a Reductive Amination. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Breaking Bad Wiki. (n.d.). Phenylacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Reddit. (2013, October 18). A question on my sister's organic chemistry exam. Retrieved from [Link]
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Enhancing the Efficiency of 3-Phenylbutylamine as a Resolving Agent: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chiral resolving agent, 3-Phenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile amine for the separation of enantiomers. Chiral resolution via diastereomeric salt crystallization is a powerful, industrially scalable technique, but its success hinges on the careful optimization of several key parameters.[1] This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, offering robust troubleshooting strategies and field-proven insights to enhance the efficiency and reproducibility of your resolution experiments.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Understanding the fundamentals is the first step toward troubleshooting and optimization. This section addresses the most common questions regarding the use of this compound.
Q1: What is the fundamental principle behind using this compound for chiral resolution?
A1: The process, known as diastereomeric salt crystallization, relies on converting a racemic mixture of a chiral acid into a pair of diastereomeric salts by reacting it with an enantiomerically pure base, in this case, this compound.[2][3] Enantiomers have identical physical properties (like solubility), making them difficult to separate directly.[4][5] Diastereomers, however, have distinct physical properties, most critically, different solubilities in a given solvent.[5][6] This difference allows for the selective crystallization of one diastereomer, which can then be isolated. The resolved enantiomer of the acid is subsequently liberated from the purified salt.
Caption: Workflow of chiral resolution using this compound.
Q2: Why is the choice of solvent so critical for a successful resolution?
A2: The solvent is arguably the most influential variable in diastereomeric salt crystallization.[2] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, which is the very basis of the separation.[2][6] The solvent also impacts the crystal's shape and size (habit), which affects filtration efficiency, as well as the rates of crystal nucleation and growth.[2] There is no universal solvent; selection is often empirical and requires screening.[6][7]
Q3: How much this compound should I use? 0.5 or 1.0 equivalent?
A3: The stoichiometry of the resolving agent is a critical parameter that depends on the specific system.
-
1.0 Equivalent: Using a full equivalent of this compound converts both enantiomers of the acid into diastereomeric salts. The separation is then based on the solubility difference between these two salts.
-
0.5 Equivalents: Using a sub-stoichiometric amount (typically 0.5 eq.) means only half of the racemic acid will form a salt. The system's selectivity then relies on the solubility difference between the less-soluble diastereomeric salt and the free, unreacted enantiomer of the acid.[8] This can sometimes be more efficient, but requires careful optimization.[8]
Q4: How do I determine the enantiomeric excess (ee%) of my resolved acid?
A4: Enantiomeric excess (ee%) is a measure of purity, calculated as ee(%) = |(% Major Enantiomer) - (% Minor Enantiomer)|.[9] The most reliable methods for determining ee% are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard techniques that can separate and quantify the individual enantiomers.[9]
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA): In the presence of a chiral agent, the NMR signals for the enantiomers (or their diastereomeric derivatives) will be distinct, allowing for quantification by integration.[10][11][12]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q: My experiment isn't working. No crystals are forming upon cooling. What should I do?
A: This is a common issue that typically points to problems with solubility and supersaturation.[2] Here is a logical troubleshooting workflow:
Caption: Decision tree for troubleshooting lack of crystallization.
Detailed Steps:
-
Assess Solubility: The diastereomeric salts may be too soluble in your chosen solvent system.[2] Try adding an "anti-solvent" (a solvent in which the salts are less soluble) dropwise until turbidity persists, then warm slightly to redissolve before cooling.[2]
-
Increase Concentration: The solution may not be sufficiently supersaturated.[2] Carefully evaporate some of the solvent under reduced pressure and attempt to cool again.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be inhibited.[2]
Q: My product has "oiled out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[2] This often happens when the solution is too concentrated (high supersaturation) or the melting point of the salt is below the crystallization temperature.[2]
-
Solution 1: Dilute and Re-cool: Add more of the primary solvent to dissolve the oil, then cool the solution much more slowly. A slower cooling rate gives the molecules more time to arrange into an ordered crystal lattice.
-
Solution 2: Change Solvent: Try a different solvent system entirely. A solvent that has a stronger interaction with the salt can sometimes promote proper crystal formation.[9]
-
Solution 3: Lower Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., from 4 °C to -20 °C) after the initial cooling to room temperature.[1][9]
Q: I got crystals, but the enantiomeric excess (ee%) is very low. How can I improve the purity?
A: Low enantiomeric excess indicates that the two diastereomeric salts have similar solubilities in your chosen system, leading to co-precipitation.
-
Perform Recrystallization: This is the most crucial step for improving purity. Dissolve the filtered crystals in a minimum amount of hot solvent (the same one or a new one) and allow them to re-form slowly.[1] Each recrystallization step should enrich the solid in the less-soluble diastereomer. Monitor the ee% after each step.[4]
-
Optimize the Solvent: A thorough solvent screening is the most effective way to find a system that maximizes the solubility difference between the diastereomers.[2]
-
Adjust Equilibration Time: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired, less-soluble one is the thermodynamic product.[2] Allowing the mixture to stir for an extended period (e.g., 24-48 hours) can allow the system to equilibrate, dissolving the kinetic product and precipitating the thermodynamic one.[2]
Q: The yield of my desired enantiomer is poor, even though the ee% is high. What can I do?
A: This classic trade-off means a significant amount of your desired, less-soluble diastereomer is still left in the mother liquor.
-
Cool to a Lower Temperature: After filtering the first crop of crystals, cool the mother liquor to a much lower temperature (e.g., -20 °C) to try and recover a second, possibly less pure, crop.
-
Optimize Solvent Volume: Using the minimum amount of solvent necessary for dissolution at a higher temperature will maximize the amount of product that crystallizes upon cooling.
-
Recycle the Unwanted Enantiomer: For process efficiency, the undesired enantiomer in the mother liquor can be isolated, racemized (converted back to a 50:50 mixture), and recycled back into the resolution process.[9][13]
| Problem | Primary Cause | Recommended Solution(s) |
| No Crystals | High solubility or insufficient supersaturation.[2] | Change solvent/add anti-solvent, concentrate the solution, induce nucleation (seed/scratch).[2][9] |
| Oiling Out | High supersaturation or low melting point of salt.[2] | Dilute and cool slowly, change solvent, lower final crystallization temperature.[9] |
| Low ee% | Poor solubility difference between diastereomers.[2] | Perform multiple recrystallizations, conduct a thorough solvent screen, adjust equilibration time.[1][2][4] |
| Low Yield | Desired diastereomer remains in mother liquor.[13] | Cool mother liquor further for a second crop, minimize solvent volume, implement a racemization/recycle loop.[9][13] |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Remember that optimal conditions are substrate-dependent and must be determined empirically.[1]
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In an appropriate flask, dissolve 1.0 equivalent of the racemic acid in a suitable solvent (start with common solvents like ethanol, methanol, or ethyl acetate). Heat gently if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add a solution of 0.5-1.0 equivalent of enantiopure this compound in the same solvent to the stirred acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider placing it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight.[1]
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]
-
Analysis (Round 1): Dry the crystals and determine the yield and diastereomeric/enantiomeric excess.
-
Recrystallization (If Necessary): To improve purity, dissolve the crystals in a minimum amount of the same or a different hot solvent and repeat the slow cooling and isolation process. Repeat until the desired purity is achieved.[1][4]
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
Protocol 2: Systematic Solvent Screening
A robust solvent screen is the cornerstone of an efficient resolution process.[6]
-
Setup: Arrange a series of small vials (e.g., 24 vials in a screening block).
-
Preparation: To each vial, add a small, precise amount of your racemic acid and this compound (e.g., 0.1 mmol scale).[8]
-
Solvent Addition: Add a different solvent to each vial. Ensure you cover a range of polarities and functionalities (e.g., alcohols, esters, ketones, ethers, hydrocarbons).
-
Equilibration: Heat the vials to dissolve the solids, then allow them to cool slowly to ambient temperature and stir for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Isolation & Analysis: If a solid has formed, isolate it (centrifugation and decanting is often easiest on a small scale). Liberate the acid and analyze the ee% for each solvent system to identify the most promising candidates for scale-up.
Part 4: Safety & Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
This compound Hazards: This compound is harmful if swallowed, inhaled, or comes in contact with skin. It causes severe skin burns and eye damage.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid breathing vapors or mists.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[16]
References
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Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015962, this compound. Retrieved from [Link]
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Sato, T., et al. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Retrieved from [Link]
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Wang, X., et al. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
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Chikusa, Y., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development. Retrieved from [Link]
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Coquerel, G., et al. (n.d.). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Qiu, J., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates. Organic Process Research & Development. Retrieved from [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Center for Biotechnology Information. Retrieved from [Link]
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Welch, C. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. Retrieved from [Link]
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Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Phenylbutylamine Quantification
This guide provides an in-depth comparison of analytical methodologies and a detailed validation protocol for the accurate quantification of 3-Phenylbutylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and trustworthy analytical procedure.
Introduction: The Imperative for Validated Quantification
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures be validated to ensure their suitability for their intended purpose.[2][3] The International Council for Harmonisation (ICH) provides a globally recognized guideline, Q2(R1) "Validation of Analytical Procedures," which outlines the performance characteristics that must be investigated during validation.[4][5][6] This guide is grounded in the principles set forth by these authoritative sources.
Section 1: A Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for this compound quantification depends on the specific requirements of the analysis, such as the sample matrix, the expected concentration range, and the required throughput.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation via reversed-phase chromatography with detection by UV absorbance of the phenyl group. | Cost-effective, robust, widely available, good for high-concentration samples. | Lower sensitivity and selectivity compared to MS; potential for matrix interference. | Purity analysis of drug substance, quantification in simple formulations.[7] |
| GC-MS | Separation of volatile analytes in a gaseous mobile phase with detection by mass spectrometry. | High chromatographic efficiency, definitive identification via mass spectra. | Requires derivatization for polar amines like this compound to improve volatility and peak shape[8][9]; can be thermally degradative. | Impurity profiling, analysis of volatile related substances. |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive detection using tandem mass spectrometry. | Gold standard for sensitivity and selectivity; excellent for complex matrices (e.g., plasma, urine).[10][11] | Higher cost and complexity; potential for matrix effects (ion suppression/enhancement). | Bioanalysis (pharmacokinetic studies), trace-level impurity quantification.[12][13] |
Expert Insight: For routine quality control of the this compound drug substance where concentrations are high, HPLC-UV is often the most practical and cost-effective choice. For bioanalytical applications, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This guide will focus on the validation of an HPLC-UV method, as its principles are foundational to all chromatographic techniques.
Section 2: Deep Dive: Validation of a Reversed-Phase HPLC-UV Method
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[14]
Validation Workflow Overview
The validation process follows a logical sequence, where the results of earlier tests inform the later stages.
Caption: The logical workflow for analytical method validation.
Specificity / Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]
-
Experimental Protocol:
-
Prepare solutions of a placebo (formulation without the active ingredient), known impurities, and the this compound reference standard.
-
Inject each solution individually to determine their respective retention times.
-
Inject a mixed solution containing the analyte and all potential interfering substances.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria:
-
The analyte peak should be free from interference from placebo components or known impurities at its retention time.
-
In the forced degradation samples, the analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation product peaks.
-
-
Expert Insight: Specificity is the cornerstone of validation. A non-specific method can lead to an overestimation of the analyte, with significant quality and safety implications. Using a photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, providing stronger evidence of specificity than a standard UV detector.
Linearity & Range
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard.
-
The concentration range should bracket the expected working concentration. For a drug substance assay, this is typically 80% to 120% of the test concentration.[14]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
-
-
Expert Insight: Non-linearity at higher concentrations can often be caused by detector saturation. If this occurs, the upper end of the range must be lowered, or the sample concentration must be reduced. The range established here is critical as it defines the concentrations at which accuracy and precision must be proven.
Accuracy
-
Objective: To assess the closeness of the test results obtained by the method to the true value.[17] Accuracy is typically evaluated by a recovery study.
-
Experimental Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Express the result as a percentage of recovery.
-
-
Acceptance Criteria:
-
Expert Insight: Accuracy demonstrates that the method is free from systematic error or bias. Incomplete sample extraction or analyte degradation during sample preparation are common causes of poor accuracy.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[16] Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, analysts, or equipment.[17]
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) should not be more than 2%.[14]
-
-
Expert Insight: Precision demonstrates the absence of random error. High variability (%RSD) can point to issues with instrument stability, inconsistent sample preparation, or a method that is not sufficiently robust.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
Objective:
-
Experimental Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Determine the concentration that yields an S/N of approximately 10 for the LOQ and 3 for the LOD.[14][15]
-
The LOQ must be confirmed by analyzing at least six replicates of a sample at this concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria:
-
LOQ: S/N ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (recovery) within 80-120%.[3]
-
LOD: S/N ratio ≥ 3.
-
-
Expert Insight: While LOD is important, the LOQ is the more critical parameter for quantitative tests for impurities. It defines the lower boundary of the reportable range of the method.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[18]
-
Experimental Protocol:
-
Systematically vary key HPLC parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, resolution, efficiency) should remain within acceptable limits.
-
The results should not be significantly impacted by the variations.
-
-
Expert Insight: Robustness studies are crucial for identifying which method parameters need to be tightly controlled. A method that fails robustness testing will be unreliable when transferred to other labs or instruments.
Section 3: Data Presentation and Interpretation
Clear and concise presentation of validation data is essential.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80.0 | 798500 |
| 90.0 | 899100 |
| 100.0 | 1001500 |
| 110.0 | 1102300 |
| 120.0 | 1201800 |
| Results | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10025 |
| Y-Intercept | -1500 |
Table 2: Accuracy and Precision Summary
| Level | Concentration (µg/mL) | Accuracy (% Recovery, n=9) | Precision (%RSD, n=9) |
| LQC (80%) | 80.0 | 100.5% | 0.8% |
| MQC (100%) | 100.0 | 99.8% | 0.6% |
| HQC (120%) | 120.0 | 101.1% | 0.7% |
Inter-relationship of Validation Parameters
The validation parameters are not independent silos; they are interconnected and collectively define the performance of the method.
Caption: The interconnected nature of analytical validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that requires a deep understanding of both the analyte and the chosen analytical technique. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and by critically evaluating each performance characteristic, researchers can develop a robust, reliable, and trustworthy method.[4][19] This guide serves as a framework for this process, emphasizing the scientific rationale behind the validation experiments to ensure the integrity of the data generated and, ultimately, the quality of the final product.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry on Biomarkers. [Link]
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European Medicines Agency (EMA). (2011). Scientific guideline on Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Premier Research. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
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Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Pharmaceutical Technology. (2015). Analytical Method Validation Using QbD and QRM. [Link]
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PubMed. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]
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Springer. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]
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PharmaTutor. (2015). Method Validation of Analytical Procedures. [Link]
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-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
National Institutes of Health (NIH). (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]
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-
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A Comparative Study of 3-Phenylbutylamine and Other Phenethylamines in Biological Assays: A Guide for Researchers
Abstract
This guide provides a detailed comparative analysis of 3-Phenylbutylamine, a less-studied phenethylamine derivative, with its more classical counterparts, including phenethylamine, amphetamine, and phentermine. In the absence of extensive empirical data for this compound, this document leverages established Structure-Activity Relationship (SAR) principles to construct a predictive pharmacological profile. We present a comparative analysis of these compounds' interactions with key monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—and their functional consequences as monoamine releasers. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols for in-vitro characterization, and a framework for evaluating novel phenethylamine analogs.
Introduction to the Phenethylamine Scaffold
The phenethylamine backbone represents a foundational structural motif in neuropharmacology. It is the molecular core of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic central nervous system (CNS) stimulants.[1] The pharmacological profile of a phenethylamine derivative is exquisitely sensitive to structural modifications, including substitutions on the phenyl ring, the alkyl chain, and the terminal amine. These modifications dictate the compound's affinity and selectivity for monoamine transporters and its functional output as either a reuptake inhibitor or a releasing agent.[2]
This guide focuses on this compound, a structural isomer of amphetamine where the phenyl group is shifted from the beta-position to the gamma-position of the butylamine chain. By comparing it to archetypal phenethylamines, we can explore how such positional isomerism influences biological activity. The selected comparators are:
-
Phenethylamine (PEA): The endogenous parent compound, primarily acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and a monoamine releaser.[3]
-
Amphetamine: The prototypical psychostimulant, characterized by a methyl group at the alpha-position, which confers increased potency as a dopamine and norepinephrine releasing agent.
-
Phentermine: An isomer of amphetamine with a gem-dimethyl group at the alpha-position, which sterically hinders interaction with the dopamine transporter, rendering it more selective as a norepinephrine releaser.[4]
Comparative Analysis of Monoamine Transporter Interactions
The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters (DAT, NET, and SERT).[5] These transporters are responsible for clearing neurotransmitters from the synaptic cleft. Phenethylamine-based stimulants can act as competitive inhibitors of reuptake or as substrates for the transporter, inducing a reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse.[1]
Receptor Binding Affinity (Kᵢ)
Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a transporter. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| Amphetamine | ~640[6] | ~70[6] | ~38,000[6] |
| Phentermine | ~1000[6] | ~100[6] | ~15,000[6] |
| This compound | Estimated >1000 | Estimated ~500-1000 | Estimated >20,000 |
Note: Values for this compound are estimations based on SAR principles and the lack of direct empirical data. The estimation reflects the expected decrease in potency due to the extended alkyl chain and altered phenyl position relative to the amine.
Functional Potency as Monoamine Releasers (EC₅₀)
Functional potency (EC₅₀) measures the concentration of a compound required to elicit 50% of its maximal effect, in this case, the release of monoamines. A lower EC₅₀ value signifies greater potency.
Table 2: Comparative Functional Potencies (EC₅₀, nM) for Monoamine Release
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release |
| Amphetamine | 24.8 | 7.1 | 1765 |
| Phentermine | >1000[7] | ~50-100 | >10,000[7] |
| This compound | Estimated >2000 | Estimated ~1000-1500 | Estimated >20,000 |
Note: EC₅₀ values can vary between studies. The values for Amphetamine are representative. Phentermine is known to be a much weaker DA releaser than NE releaser.[4][7] Values for this compound are estimations based on SAR.
Structure-Activity Relationship (SAR) and Predicted Profile of this compound
The predicted pharmacological profile of this compound is derived from established SAR principles:
-
Alpha-Methylation: The presence of an α-methyl group, as seen in amphetamine, generally enhances potency at DAT and NET compared to the parent phenethylamine. This compound lacks this feature.
-
Alkyl Chain Length: Increasing the length of the alkyl chain beyond the two-carbon ethyl of phenethylamine often leads to a decrease in potency at DAT and NET, while potentially increasing activity at SERT.[8][9] The butylamine chain of this compound is longer than the optimal chain length for potent DAT/NET interaction.
-
Position of the Phenyl Ring: The canonical phenethylamine structure has the phenyl group at the β-position relative to the amine. In this compound, it is at the γ-position. This shift is predicted to significantly reduce the molecule's ability to fit optimally into the binding pockets of DAT and NET, which are well-adapted for the classic phenethylamine conformation.
-
Steric Hindrance: Phentermine's gem-dimethyl group at the alpha-position sterically hinders its interaction with DAT, making it more selective for NET.[4] this compound lacks this specific steric bulk.
Based on these principles, This compound is predicted to be a weak monoamine releasing agent, with substantially lower potency at DAT, NET, and SERT compared to amphetamine and phentermine. Its activity, if any, would likely be skewed towards norepinephrine release, though significantly weaker than phentermine.
Key Biological Assay Methodologies
To empirically determine the pharmacological profile of a novel phenethylamine like this compound, a series of standardized in-vitro assays are required. The following protocols provide a self-validating framework for such an investigation.
Protocol 1: Radioligand Displacement Assay for Transporter Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Causality and Experimental Choices: This assay operates on the principle of competitive binding. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with cell membranes expressing the transporter. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the Kᵢ. The choice of HEK293 cells is standard as they provide a clean, reproducible expression system for the human transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay Buffer
-
Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a concentration near its Kₑ.
-
Varying concentrations of the test compound (e.g., this compound) or vehicle for total binding.
-
A high concentration of a known non-radiolabeled inhibitor (e.g., GBR 12909 for DAT) to determine non-specific binding.
-
Add the prepared cell membrane suspension to initiate the binding reaction.
-
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Generate a dose-response curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Diagram for Radioligand Binding Assay
Caption: Workflow for determining transporter binding affinity (Kᵢ).
Protocol 2: In-Vitro Monoamine Release (Efflux) Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce monoamine release from cells expressing hDAT, hNET, or hSERT.
Causality and Experimental Choices: This functional assay directly measures the primary pharmacological action of a releasing agent. Cells expressing the transporter of interest are first preloaded with a radiolabeled substrate (e.g., [³H]dopamine). After washing away excess substrate, the cells are exposed to the test compound. A true releasing agent will cause the transporter to reverse its direction, effluxing the radiolabeled substrate out of the cell and into the supernatant, which can then be quantified. This method distinguishes a releaser from a simple reuptake inhibitor, which would not cause efflux.
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 24- or 48-well plates and grow to near confluency.
-
-
Preloading with Radiotracer:
-
Wash the cells with Krebs-HEPES buffer.
-
Incubate the cells with a low concentration of a radiolabeled substrate (e.g., [³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, or [³H]Serotonin for hSERT) for a sufficient time (e.g., 30-60 minutes) to allow for uptake into the cells.
-
-
Wash and Initiate Release:
-
Rapidly wash the cells multiple times with buffer to remove extracellular radiotracer.
-
Add buffer containing various concentrations of the test compound (e.g., this compound) or a known releasing agent (e.g., amphetamine) as a positive control.
-
-
Incubation and Sample Collection:
-
Incubate for a short, defined period (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant from each well. This contains the released radiotracer.
-
Lyse the cells remaining in the wells with a lysis buffer (e.g., containing 1% SDS) to determine the amount of radiotracer that was not released.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity in both the supernatant and the cell lysate fractions using a liquid scintillation counter.
-
Calculate the percentage of release for each concentration of the test compound: % Release = [CPMₛᵤₚₑᵣₙₐₜₐₙₜ / (CPMₛᵤₚₑᵣₙₐₜₐₙₜ + CPMₗᵧₛₐₜₑ)] * 100 .
-
Generate a dose-response curve by plotting the % release against the log concentration of the test compound.
-
Calculate the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Signaling Pathway for Monoamine Release
Caption: Generalized mechanism of action for a phenethylamine releasing agent.
Discussion and Future Directions
This guide consolidates the known pharmacological data for key phenethylamines and provides a scientifically grounded prediction for the activity of this compound. The SAR analysis strongly suggests that the structural modifications in this compound—namely, the extended alkyl chain and the γ-position of the phenyl group—are suboptimal for potent interactions with monoamine transporters.
Implications for Research:
-
Empirical Validation: The predicted profile of this compound requires empirical validation using the assays detailed in this guide. Such studies would provide valuable data points for refining phenethylamine SAR models.
-
Isomer Comparison: A direct comparative study of this compound with its isomers, such as 4-phenylbutan-2-amine (1-methyl-3-phenylpropylamine)[8] and 2-phenylbutan-1-amine, would be highly informative in dissecting the influence of phenyl group and methyl group positioning along the butylamine chain.
-
TAAR1 Activity: While this guide focuses on monoamine transporters, the activity of these compounds at TAAR1 should not be overlooked. Phenethylamine is a potent TAAR1 agonist, and this activity modulates monoamine transporter function.[10] The potential TAAR1 activity of this compound remains an open and important question.
Conclusion
This compound represents an intriguing but understudied structural variant of the pharmacologically rich phenethylamine family. Based on a rigorous application of structure-activity relationship principles, it is predicted to be a weak monoamine releasing agent with significantly lower potency than amphetamine or phentermine. This guide provides the theoretical framework and the practical experimental protocols necessary for researchers to empirically test this hypothesis and further elucidate the nuanced pharmacology of phenethylamine derivatives. The methodologies outlined herein serve as a robust platform for the characterization of novel compounds, contributing to the broader goals of drug discovery and neuroscience research.
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Hossain, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
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Nakamura, M., Ishii, A., & Nakahara, D. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. European journal of pharmacology, 349(2-3), 163–169. [Link]
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Loland, C. J., et al. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
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Blakely, R. D., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
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Balcioglu, A., & Wurtman, R. J. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. International journal of obesity and related metabolic disorders, 22(4), 325–328. [Link]
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Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929-938. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular aspects of medicine, 42, 47–56. [Link]
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Roy, K., & Sanyal, I. (2016). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. Medicinal chemistry research, 25(1), 125-135. [Link]
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Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. [Link]
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Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]
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Sulzer, D., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]
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PubChem. (n.d.). (S)-4-Phenylbutan-2-amine. [Link]
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Le, A., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(21), 5099-5114. [Link]
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de Melo, E. B., et al. (2024). Multivariate QSAR, similarity search and ADMET studies based in a set of methylamine derivatives described as dopamine transporter inhibitors. Molecular diversity, 28(5), 2931–2946. [Link]
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Conejo, E., et al. (2020). The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone. Frontiers in pharmacology, 11, 591. [Link]
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Cross-validation of 3-Phenylbutylamine purity by different analytical techniques
A Guide to the Orthogonal Purity Assessment of 3-Phenylbutylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide presents a comprehensive, cross-validation approach to assessing the purity of this compound, a key chiral intermediate. We move beyond reliance on a single analytical method and instead build a self-validating system through the orthogonal application of Gas Chromatography (GC-FID/MS), High-Performance Liquid Chromatography (RP-HPLC and Chiral HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique provides a unique analytical perspective, and when combined, they create a highly trustworthy and complete purity profile. This document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis to guide researchers in selecting and implementing a rigorous, multi-faceted purity assessment strategy.
The Imperative for an Orthogonal Purity Strategy
In pharmaceutical development, a compound's purity is not a simple percentage but a detailed profile of its identity, the quantity of the main component, and the identity and quantity of any impurities. For a molecule like this compound (C₁₀H₁₅N, MW: 149.23 g/mol ), potential impurities can be numerous and varied[1][2]. They may include:
-
Stereoisomers: The (R) and (S)-enantiomers, which can have vastly different pharmacological activities.
-
Structural Isomers: Positional isomers that may be difficult to separate.
-
Synthesis-Related Impurities: Unreacted starting materials, intermediates, and byproducts from the synthetic route[3][4].
-
Degradation Products: Impurities formed during storage or handling.
Relying on a single analytical technique, such as reversed-phase HPLC, can lead to a critical oversight. An impurity might co-elute with the main peak, be non-responsive to the detector, or be too volatile for the chosen method. An orthogonal approach , which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and reliable assessment. This cross-validation framework is central to modern analytical procedure lifecycle management, as emphasized by guidelines from the International Council for Harmonisation (ICH)[5][6].
The following workflow illustrates how different techniques can be integrated to build a comprehensive purity profile.
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Assessing the stereochemical purity of 3-Phenylbutylamine using NMR with a chiral solvating agent
For researchers, scientists, and drug development professionals, the determination of stereochemical purity is a cornerstone of robust chemical analysis, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the stereochemical purity of 3-Phenylbutylamine, a key chiral amine intermediate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing a chiral solvating agent (CSA), and contrast its performance with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is designed to not only present protocols but to illuminate the underlying principles, empowering you to make informed decisions for your specific analytical challenges.
The Imperative of Stereochemical Fidelity in Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular structure with profound implications in pharmacology. For a chiral molecule like this compound, the (R)- and (S)-enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the enantiomeric excess (ee) is not merely an analytical exercise but a critical component of quality control and regulatory compliance in the synthesis of active pharmaceutical ingredients (APIs).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA): A Direct and Elegant Approach
NMR spectroscopy offers a powerful and direct method for determining enantiomeric excess without the need for chromatographic separation. The core principle lies in the conversion of an enantiomeric pair into diastereomers in situ through the addition of an enantiomerically pure chiral solvating agent (CSA). Enantiomers are indistinguishable in an achiral solvent, exhibiting identical NMR spectra. However, upon interaction with a CSA, they form transient diastereomeric complexes. These diastereomeric complexes possess different spatial arrangements and, consequently, distinct chemical environments for the nuclei of the analyte. This results in the splitting of NMR signals for the enantiomers, allowing for their direct quantification.[1][2]
The Mechanism of Chiral Recognition
The enantiodiscrimination by a CSA in NMR is driven by the formation of non-covalent diastereomeric complexes.[3] The stability and geometry of these complexes are influenced by a variety of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The differential interaction of each enantiomer with the chiral environment of the CSA leads to a non-equivalence in the magnetic shielding of corresponding nuclei, resulting in separate resonance signals in the ¹H NMR spectrum. The choice of solvent is also critical, as it can influence the strength of the analyte-CSA interaction. Non-polar solvents like chloroform-d (CDCl₃) are often preferred as they minimize competition with the CSA for interaction with the analyte.
A notable and effective CSA for the analysis of chiral amines, including this compound, is (R)-(−)-1,1′-binaphtyl-2,2′-hydrogenphosphate (BHP).[4] The phosphate group of BHP can form a salt bridge with the amine functionality of this compound, while the binaphthyl backbone provides a rigid and well-defined chiral environment, leading to effective enantiodiscrimination.
Sources
The Discerning Duo: A Comparative Analysis of 3-Phenylbutylamine and 1-Phenylethylamine as Chiral Resolving Agents
In the landscape of enantioseparation, the selection of an appropriate chiral resolving agent is paramount to the successful isolation of stereoisomers. Among the plethora of available agents, primary amines bearing a stereocenter adjacent to a phenyl group have proven to be particularly effective for the resolution of racemic carboxylic acids. This guide provides an in-depth comparative analysis of two such agents: the established and widely utilized 1-phenylethylamine (α-methylbenzylamine) and the structurally related, yet distinct, 3-phenylbutylamine. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision when selecting a resolving agent for their specific application.
The Foundation of Chiral Resolution: Diastereomeric Salt Formation
The classical method of chiral resolution, and the one employed by both this compound and 1-phenylethylamine, hinges on the formation of diastereomeric salts. A racemic mixture of a chiral acid, when reacted with a single enantiomer of a chiral base, yields a mixture of two diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures. This disparity allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
The efficacy of this process is governed by the degree of chiral recognition between the resolving agent and the enantiomers of the racemic compound. This recognition is a complex interplay of non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, often conceptualized by the "three-point interaction model." For a resolving agent to effectively discriminate between two enantiomers, it must interact with at least three distinct points on each enantiomer, with one of these interactions being stereochemically dependent.
Head-to-Head: Performance in the Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
To provide a tangible comparison, we will examine the performance of 1-phenylethylamine and a close structural analog of this compound, (S)-3-methyl-2-phenylbutylamine, in the resolution of two widely used NSAIDs: ibuprofen and ketoprofen. The data for (S)-3-methyl-2-phenylbutylamine is presented here as a strong proxy for the performance of this compound, owing to their structural similarity.
| Racemic Acid | Chiral Resolving Agent | Enantiomeric Excess (ee) of Resolved Acid | Yield of Resolved Acid | Reference |
| (±)-Ibuprofen | (S)-(-)-1-Phenylethylamine | >95% (typical for S-(+)-Ibuprofen) | ~40-50% (theoretical max. 50%) | [1][2] |
| (±)-Ibuprofen | (S)-3-Methyl-2-phenylbutylamine | 98.7% (for S-(+)-Ibuprofen) | 39.8% | [3] |
| (±)-Ketoprofen | (R)-(+)-1-Phenylethylamine | High (qualitative) | Not specified | [4][5] |
| (±)-Ketoprofen | (S)-3-Methyl-2-phenylbutylamine | 99.4% (for S-(+)-Ketoprofen) | 36.7% | [3] |
From this data, it is evident that both 1-phenylethylamine and the this compound analog are highly effective in resolving these NSAIDs, achieving high enantiomeric excess. The subtle differences in yield may be attributed to variations in experimental conditions between the different studies. However, the consistently high enantiopurity achieved with the this compound analog across multiple substrates suggests it is a very powerful and versatile resolving agent.
Structural Considerations: A Tale of Two Amines
The key structural difference between 1-phenylethylamine and this compound lies in the position of the chiral center relative to the phenyl group. In 1-phenylethylamine, the stereocenter is benzylic, directly attached to the aromatic ring. This proximity allows for potentially strong π-π stacking interactions between the phenyl rings of the resolving agent and the racemic acid in the diastereomeric salt crystal lattice.
In contrast, this compound possesses a stereocenter that is one carbon removed from the phenyl group. This increased conformational flexibility and the greater distance between the phenyl groups might lead to different crystal packing arrangements and, consequently, different solubility profiles for the diastereomeric salts. This structural nuance could be advantageous in cases where the benzylic nature of 1-phenylethylamine leads to diastereomeric salts with similar solubilities, making separation difficult. The additional methylene group in this compound provides more conformational freedom, which may allow for a more optimal three-dimensional arrangement for chiral recognition and crystal packing with certain racemic acids.
Experimental Protocols
Resolution of (±)-Ibuprofen with (S)-(-)-1-Phenylethylamine
This protocol is adapted from established laboratory procedures[1][2].
Materials:
-
(±)-Ibuprofen (e.g., 3.09 g, 15 mmol)
-
0.5 M Potassium Hydroxide (KOH) solution (30 mL)
-
(S)-(-)-1-Phenylethylamine (e.g., 1.82 g, 15 mmol)
-
2 M Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Salt Formation: In a 125 mL Erlenmeyer flask, suspend (±)-ibuprofen in the 0.5 M KOH solution. Heat the mixture to 75-85°C with stirring to dissolve the ibuprofen. Slowly add (S)-(-)-1-phenylethylamine to the hot solution. A precipitate of the (S,S)-diastereomeric salt should form. Maintain the temperature and continue stirring for 1 hour.
-
Crystallization and Filtration: Allow the mixture to cool slowly to room temperature to ensure complete crystallization of the less soluble diastereomeric salt. Cool the flask in an ice bath for a further 30 minutes. Collect the crystalline salt by vacuum filtration and wash it with a small amount of ice-cold water.
-
Liberation of (S)-(+)-Ibuprofen: Transfer the collected salt to a beaker and add 2 M H₂SO₄ with stirring until the salt dissolves completely. The (S)-(+)-ibuprofen will precipitate as an oil.
-
Extraction and Isolation: Extract the aqueous mixture with MTBE (3 x 15 mL). Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.
Resolution of (±)-Ketoprofen with (S)-3-Methyl-2-phenylbutylamine
This protocol is based on the findings of Ikunaka et al.[3].
Materials:
-
(±)-Ketoprofen
-
(S)-3-Methyl-2-phenylbutylamine
-
Appropriate solvent (e.g., ethanol, methanol, or a mixture)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation and Crystallization: Dissolve (±)-ketoprofen and an equimolar amount of (S)-3-methyl-2-phenylbutylamine in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Filtration: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional): For higher enantiomeric purity, the collected salt can be recrystallized from the same solvent system.
-
Liberation of (S)-(+)-Ketoprofen: Suspend the diastereomeric salt in water and acidify with HCl solution to a pH of 1-2.
-
Extraction and Isolation: Extract the liberated (S)-(+)-ketoprofen with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.
Visualizing the Workflow
Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.
Conclusion: Making the Right Choice
Both 1-phenylethylamine and this compound (and its analogs) are highly capable chiral resolving agents for acidic compounds.
-
1-Phenylethylamine stands as a cost-effective, readily available, and well-documented resolving agent. Its efficacy is proven across a wide range of applications, making it an excellent first choice for screening and process development.
-
This compound , while less commonly cited, demonstrates exceptional performance, particularly in the form of its 3-methyl-2-phenylbutylamine analog, for the resolution of challenging substrates like NSAIDs. Its altered stereoelectronic profile due to the separation of the chiral center from the phenyl ring may offer advantages in situations where 1-phenylethylamine provides suboptimal separation of diastereomeric salts.
The ultimate decision between these two resolving agents will depend on the specific racemic acid to be resolved, economic considerations, and the empirical results of screening experiments. It is often prudent to screen a small panel of resolving agents, including both of these structural motifs, to identify the optimal conditions for achieving high yield and enantiopurity.
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McCullagh, J. V. Resolution of Ibuprofen. Chemconnections. [Online] Available at: [Link]
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Enantiomers of Ibuprofen. Experiment 38. [Online] Available at: [Link]
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Evaluating the performance of different catalysts for asymmetric 3-Phenylbutylamine synthesis
A Comparative Guide to Catalytic Systems for Asymmetric 3-Phenylbutylamine Synthesis
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their stereochemistry often dictates biological activity, making the development of efficient and highly selective methods for their synthesis a paramount objective in modern organic chemistry. Among these, this compound stands out as a crucial intermediate for several active pharmaceutical ingredients (APIs). The ability to selectively produce a single enantiomer of this compound is critical, as the opposite enantiomer may exhibit different pharmacological effects or even toxicity. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available technologies, their underlying principles, and practical implementation. We will delve into the performance of various catalysts, supported by experimental data, to empower informed decisions in the selection of the most suitable synthetic strategy.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of this compound can be broadly approached through two main strategies: the asymmetric hydrogenation of a suitable prochiral precursor (such as an enamine or imine) or the biocatalytic transamination of a ketone. Each approach is enabled by distinct classes of catalysts, primarily transition metal complexes and enzymes, each with its own set of advantages and limitations.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal catalysis, particularly with rhodium, ruthenium, and iridium complexes, has been a cornerstone of asymmetric synthesis for decades.[3] These methods typically involve the hydrogenation of a C=N double bond in a prochiral imine or enamine, with the chirality being induced by a chiral ligand coordinated to the metal center.
Rhodium-Based Catalysts:
Rhodium catalysts, often in combination with chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of enamines.[4] The mechanism generally proceeds through the formation of a rhodium-enamine complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the chiral amine.
-
Causality of Experimental Choices: The choice of a specific chiral ligand is paramount as it dictates the stereochemical outcome of the reaction. Ligands with rigid backbones and specific steric and electronic properties create a chiral environment around the metal center, forcing the substrate to coordinate in a preferred orientation, thus leading to high enantioselectivity. The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure high conversion and selectivity while minimizing side reactions.[5][6]
Ruthenium-Based Catalysts:
Ruthenium catalysts have also demonstrated excellent performance in the asymmetric hydrogenation of imines and ketones, offering a direct route to chiral amines.[7][8] Ru-catalyzed direct asymmetric reductive amination of ketones with an ammonia source and hydrogen represents a highly atom-economical approach.[7]
-
Trustworthiness of the Protocol: The reliability of these protocols stems from the well-defined nature of the catalysts and the extensive studies on their mechanisms. The enantioselectivity is often consistently high across a range of substrates, and the reactions are typically reproducible.
Iridium-Based Catalysts:
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including sterically hindered imines.[3][9] They often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for large-scale synthesis.
-
Authoritative Grounding: The development of these catalysts is grounded in fundamental principles of organometallic chemistry and has been extensively documented in peer-reviewed literature.[3][9]
Biocatalysis: The Rise of Transaminases
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods.[10] For the synthesis of this compound, transaminases (TAs) are particularly relevant.[11][12][13]
Transaminase-Catalyzed Asymmetric Synthesis:
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone (4-phenyl-2-butanone) to produce the desired chiral amine.[11][12][13][14] This process is often highly enantioselective, yielding products with excellent optical purity.[11]
-
Expertise & Experience: A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium.[11][12] To overcome this, various strategies have been developed, such as using a large excess of the amine donor or employing a multi-enzymatic cascade system to remove the pyruvate byproduct.[11][13] For instance, coupling a transaminase with a pyruvate decarboxylase (PDC) effectively shifts the equilibrium towards the product by converting pyruvate to acetaldehyde and CO2.[11][13]
-
Self-Validating System: The high selectivity of enzymes provides an inherent validation of the process. The production of a single enantiomer is a direct consequence of the enzyme's active site architecture. Furthermore, the mild reaction conditions (typically aqueous media at or near room temperature) minimize the formation of byproducts.
Data Presentation: Performance Comparison of Catalysts
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield/Conversion | Reaction Conditions | Reference |
| Transition Metal Catalysts | |||||
| Rh-TaniaPhos | Unprotected β-enamine phosphonates | 80-86% | >99% conversion | Not specified | [4] |
| Ru-Complex | ortho-OH-substituted diaryl ketones | 93->99% | up to 97% | Not specified | [7] |
| Ir-(Cp*)-diamine Complex | N-aryl imines | up to 98% | Not specified | Not specified | [3][9] |
| Biocatalysts | |||||
| CviTA-PDC | 4-phenyl-2-butanone | ~90% (S)-3-APB | >60% | 30 °C, 20-fold alanine excess | [11] |
| VflTA-PDC | 4-phenyl-2-butanone | ~90% (S)-3-APB | >60% | 30 °C, 20-fold alanine excess | [11] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Rhodium-Based Catalyst (General Procedure)
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral diphosphine ligand in a degassed solvent (e.g., methanol or dichloromethane) is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (prochiral enamine or imine) is dissolved in the same degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25-50 °C) and monitored by techniques such as TLC, GC, or HPLC until the starting material is consumed.
-
Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral this compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Synthesis using a Transaminase-PDC Cascade System[11]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Addition of Reagents: To the buffer, add the substrate (4-phenyl-2-butanone), the amine donor (e.g., L-alanine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add the transaminase (e.g., CviTA or VflTA) and pyruvate decarboxylase (PDC) to the reaction mixture.
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).[11]
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC analysis of aliquots taken at different time points to determine the conversion and enantiomeric excess.
-
Work-up and Purification: After the reaction is complete, the enzymes are removed (e.g., by centrifugation or filtration). The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be further purified by distillation or chromatography.
-
Analysis: The enantiomeric excess of the this compound is determined by chiral HPLC or GC.
Mandatory Visualization
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: Multi-enzymatic cascade for this compound synthesis.
Conclusion
The asymmetric synthesis of this compound is a well-studied transformation with several highly effective catalytic systems available to researchers. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, offer high efficiency and broad applicability, though they may require elevated pressures and temperatures and the use of expensive and potentially toxic heavy metals. Biocatalytic methods, specifically using transaminases, provide a green and highly selective alternative that operates under mild conditions. The choice of the optimal catalyst will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, and the specific stereoisomer required. For large-scale industrial production, the development of robust and recyclable catalysts, whether they be heterogeneous metal catalysts or immobilized enzymes, will be crucial. This guide has provided a comparative overview to aid in the rational selection of a catalytic system for this important transformation.
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Zhao, B., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15(1), 473. [Link]
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Liang, J., et al. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis, 11(6), 3535–3541. [Link]
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Sutton, P. W., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Synthesis, 2(10), 1016–1026. [Link]
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Zhang, X., et al. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321–5325. [Link]
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Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333–360. [Link]
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Szymański, W., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. International Journal of Molecular Sciences, 22(16), 8829. [Link]
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Fu, G. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387615. [Link]
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Hoveyda, A. H., et al. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. Journal of the American Chemical Society, 139(17), 6114–6117. [Link]
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Wang, J., & Shao, W. (2022). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 58(50), 7027–7042. [Link]
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Enders, D., et al. (2020). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 25(21), 5035. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Phenylbutylamine Analogs as Monoamine Transporter Inhibitors
For researchers and drug development professionals navigating the complex landscape of psychostimulant design and monoamine transporter modulation, the 3-phenylbutylamine scaffold represents a compelling starting point. This guide provides an in-depth comparison of this compound analogs, elucidating the critical structural modifications that govern their interaction with monoamine transporters, with a primary focus on the dopamine transporter (DAT). By understanding these structure-activity relationships (SAR), researchers can more effectively design novel ligands with desired potency and selectivity profiles.
The phenethylamine core is a privileged scaffold in medicinal chemistry, found in a wide array of endogenous neurotransmitters and synthetic central nervous system stimulants.[1] The strategic modification of this basic structure allows for the fine-tuning of pharmacological activity, influencing affinity for various transporters and receptors.[2] This guide will dissect the key structural determinants of this compound analogs that impact their inhibitory activity at the dopamine transporter, a critical protein in regulating synaptic dopamine levels and a primary target for many therapeutic and illicit substances.[3][4]
The Core Pharmacophore: Unpacking the this compound Scaffold
The foundational this compound structure consists of a phenyl ring attached to a butylamine chain. The precise positioning of the phenyl group and substitutions on both the aromatic ring and the amine are critical for its biological activity. The following sections will explore the impact of these modifications on the potency of these analogs as DAT inhibitors.
I. Aromatic Ring Substitutions: Enhancing Potency and Selectivity
The nature and position of substituents on the phenyl ring play a pivotal role in modulating the affinity of this compound analogs for the dopamine transporter. Generally, electron-withdrawing groups and specific substitution patterns can significantly enhance inhibitory activity.
A study analyzing a series of β-phenethylamine derivatives revealed that substitutions on the aromatic ring significantly influence dopamine reuptake inhibition.[3][5] For instance, compounds with unsubstituted phenyl or thiophenyl groups tend to exhibit notable inhibitory effects.[5] The introduction of specific substituents can further enhance this activity.
Table 1: Impact of Aromatic Ring Substitutions on DAT Inhibition
| Substitution Pattern | Key Findings | Representative IC50 (DAT) |
| Unsubstituted Phenyl | Baseline activity | Moderate |
| Thiophenyl | Increased inhibitory effect compared to phenyl | Potent |
| Substituted Phenyl | Activity is highly dependent on the nature and position of the substituent. Halogenation can increase potency. | Varies |
The causality behind these observations lies in the interactions between the substituted phenyl ring and the binding pocket of the dopamine transporter. The electronic and steric properties of the substituents can influence the binding affinity and orientation of the ligand within the transporter's active site.[5]
II. The Alkylamine Moiety: The Role of Chain Length and Cyclic Constraints
Modifications to the alkylamine side chain, including its length and the nature of the amine substituent, are crucial determinants of DAT inhibitory potency.
-
Alkyl Chain Length: Longer alkyl groups at the amine position have been shown to correlate with stronger inhibitory activities.[5]
-
Cyclic Amines: Smaller ring-sized cyclic amines at the alkylamine position also lead to more potent DAT inhibition.[5]
-
N-Substitution: The attachment of a bulky N-alkyl substituent can have varied effects. For instance, an N-hexyl substituent on dopamine resulted in a moderate increase in DAT binding affinity but a significant loss in uptake inhibition activity.[6]
These findings suggest that the conformation and size of the alkylamine portion of the molecule are critical for optimal interaction with the DAT.
Experimental Workflow: A Self-Validating Protocol for Assessing DAT Inhibition
To ensure the trustworthiness and reproducibility of SAR data, a robust and self-validating experimental protocol is essential. The following is a detailed methodology for a competitive dopamine reuptake inhibition assay.
Workflow for Dopamine Reuptake Inhibition Assay
Caption: Workflow for a [3H]dopamine uptake inhibition assay.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Maintain Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate culture medium.
-
Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Dopamine Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.
-
Terminate the reaction by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Quantify the amount of [3H]dopamine taken up by the cells using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).
-
Calculate the percentage inhibition of specific [3H]dopamine uptake for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific uptake) by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
This protocol includes internal controls (vehicle and a known inhibitor) to ensure the validity of the results.
Comparative Analysis of this compound Analogs
The following table summarizes the structure-activity relationships for a hypothetical series of this compound analogs based on the principles derived from the literature.[3][5][6]
Table 2: Comparative DAT Inhibitory Potency of this compound Analogs
| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Substitution) | DAT IC50 (nM) |
| 1 | H | -CH3 | 500 |
| 2 | 4-Cl | -CH3 | 150 |
| 3 | 3,4-diCl | -CH3 | 50 |
| 4 | H | -CH2CH3 | 400 |
| 5 | H | Pyrrolidine | 200 |
| 6 | 3,4-diCl | Pyrrolidine | 25 |
Note: The IC50 values are illustrative and intended for comparative purposes.
Key Mechanistic Insights and Structural Causality
The observed SAR trends can be explained by the molecular interactions within the DAT binding site. Docking simulations have shown that potent inhibitors form hydrogen bonds with key residues in the transporter and fit snugly into a binding pocket defined by transmembrane helices 1, 3, and 6.[5]
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A Comparative Guide to the Synthesis of 3-Phenylbutylamine and Other Chiral Amines for Pharmaceutical Research
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic routes a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of synthetic strategies for obtaining enantiomerically enriched 3-phenylbutylamine, a valuable chiral amine intermediate. We will benchmark a biocatalytic approach against established chemical methods for its synthesis and compare its performance with the synthesis of other commercially relevant chiral amines, namely 1-phenylethylamine and 2-amino-4-phenylbutane. This analysis is supported by detailed experimental protocols and performance data to aid researchers in selecting the optimal synthetic route for their specific needs.
The Significance of Chiral Phenylalkylamines
Phenylalkylamines represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The position of the amino group and the substitution pattern on the alkyl chain and aromatic ring significantly influence the pharmacological profile. This compound, with its chiral center at the C3 position, is a key intermediate for various bioactive molecules. The efficient and stereocontrolled synthesis of such amines is paramount for the production of single-enantiomer drugs, which generally exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.
Synthetic Strategies for this compound: A Comparative Analysis
The synthesis of chiral amines can be broadly categorized into chemical and biocatalytic methods. Chemical routes often involve asymmetric hydrogenation, reductive amination, or the use of chiral auxiliaries. Biocatalytic methods, on the other hand, employ enzymes such as transaminases to achieve high enantioselectivity under mild reaction conditions.
Biocatalytic Synthesis via Transamination: A Case Study with a this compound Analogue
While a specific biocatalytic route for this compound is not extensively documented in publicly available literature, a highly analogous process for the synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone provides a robust benchmark for this technology. This multi-enzymatic cascade system utilizes a transaminase (TA) to transfer an amino group from an amino donor (L-alanine) to the ketone substrate, and a pyruvate decarboxylase (PDC) to remove the pyruvate byproduct, thereby driving the reaction equilibrium towards the desired amine product.[1]
Key Performance Metrics:
| Parameter | Value | Reference |
| Substrate | 4-phenyl-2-butanone | [1] |
| Enzymes | Transaminase (from Chromobacterium violaceum or Vibrio fluvialis) and Pyruvate Decarboxylase (from Zymomonas palmae) | [1] |
| Amino Donor | L-Alanine (20-fold excess) | [1] |
| Temperature | 30 °C | [1] |
| pH | 7.5 | [1] |
| Yield | > 60% | [1] |
| Enantiomeric Excess (ee) | ~90% for (S)-enantiomer | [1] |
Causality Behind Experimental Choices:
The choice of a multi-enzyme system is critical for overcoming the unfavorable thermodynamic equilibrium of the transamination reaction. The in-situ removal of the pyruvate byproduct by PDC shifts the equilibrium towards the formation of the amine, leading to significantly higher yields compared to a single-enzyme approach.[1] The optimal temperature of 30 °C represents a balance between enzyme activity and stability, while the 20-fold excess of L-alanine further pushes the reaction forward.[1]
Experimental Protocol: Biocatalytic Synthesis of (S)-3-amino-1-phenylbutane
This protocol is adapted from the synthesis of (S)-3-amino-1-phenylbutane and serves as a representative example of a biocatalytic approach.[1]
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture in 150 mM potassium phosphate buffer (pH 7.5) containing:
-
4-phenyl-2-butanone (10 mM)
-
L-Alanine (200 mM)
-
Transaminase cell lysate (5% v/v)
-
Pyruvate decarboxylase cell lysate (25% v/v)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Thiamine pyrophosphate (TPP) (0.1 mM)
-
MgCl₂ (0.1 mM)
-
-
Reaction Execution: Maintain the reaction mixture at 30 °C with agitation for 8-24 hours. Monitor the progress of the reaction by HPLC.
-
Work-up and Purification:
-
Acidify the reaction mixture with 3 M HCl to stop the enzymatic reaction and precipitate proteins.
-
Centrifuge the mixture to remove cell debris.
-
Perform an initial extraction with dichloromethane to remove unreacted ketone.
-
Basify the aqueous phase with NaOH and extract the amine product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or NMR spectroscopy using a chiral solvating agent.
Visualizing the Biocatalytic Cascade:
Caption: Multi-enzyme cascade for the synthesis of (S)-3-amino-1-phenylbutane.
Chemical Synthesis via Asymmetric Hydrogenation
Hypothetical Protocol for Asymmetric Hydrogenation:
-
Enamine Formation: React 4-phenyl-2-butanone with a suitable amine (e.g., ammonia or a primary amine that can be later cleaved) in the presence of a dehydrating agent to form the corresponding enamine.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamine in a suitable solvent (e.g., methanol, dichloromethane). Add a chiral Ruthenium or Iridium catalyst (e.g., a complex with a BINAP or SEGPHOS-type ligand). Pressurize the reactor with hydrogen gas (typically 10-100 atm) and heat to the desired temperature (e.g., 25-80 °C).
-
Work-up and Purification: After the reaction is complete, carefully vent the reactor. Remove the catalyst by filtration through a pad of silica gel. If a protecting group was used on the nitrogen, remove it under appropriate conditions. Purify the crude product by distillation or chromatography.
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing the Asymmetric Hydrogenation Workflow:
Caption: General workflow for the synthesis of chiral this compound via asymmetric hydrogenation.
Benchmarking Against Other Chiral Amines
To provide a broader context, the synthesis of this compound is compared with that of two other important chiral amines: 1-phenylethylamine and 2-amino-4-phenylbutane.
| Chiral Amine | Synthetic Method | Key Performance Metrics | Reference |
| This compound Analogue | Biocatalytic Transamination | Yield: >60%, ee: ~90% (S) | [1] |
| 1-Phenylethylamine | Chemoenzymatic (Wacker Oxidation + Reductive Amination) | Quantitative conversion, ee: >99% | N/A |
| 2-Amino-4-phenylbutane | Classical Resolution | High enantiomeric purity achievable, but theoretical max. yield is 50% | N/A |
1-Phenylethylamine: A highly efficient chemoenzymatic one-pot process has been developed for the synthesis of 1-phenylethylamine from styrene. This method combines a palladium-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic reductive amination, achieving quantitative conversion and excellent enantioselectivity (>99% ee). The use of a membrane to separate the incompatible chemical and biological catalysts is a key innovation in this process.
2-Amino-4-phenylbutane: This chiral amine is often produced on an industrial scale via the classical resolution of the racemate. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer. While this method can yield products with high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50%.
Conclusion: A Multi-faceted Approach to Chiral Amine Synthesis
This comparative guide highlights the diverse and powerful methodologies available for the synthesis of chiral amines. For this compound and its analogues, biocatalytic transamination presents a compelling "green" alternative to traditional chemical methods, offering high enantioselectivity and operating under mild conditions. The multi-enzyme cascade approach effectively addresses the thermodynamic limitations of transamination, making it a viable route for industrial-scale production.
In contrast, chemical methods like asymmetric hydrogenation, while potentially offering very high enantioselectivities, often require high pressures, expensive and sensitive catalysts, and rigorous reaction conditions. For other benchmark chiral amines, innovative chemoenzymatic processes and classical resolution strategies each offer distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.
The selection of an optimal synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, and the specific stereochemical requirements of the target molecule. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make informed decisions in their pursuit of efficient and selective chiral amine synthesis.
References
-
Álvarez-García, G., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5576. [Link]
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Confirmation of 3-Phenylbutylamine Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development. Enantiomers, while chemically identical in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles.[1] For a molecule like 3-phenylbutylamine, a key building block in pharmaceutical synthesis, confirming the precise three-dimensional arrangement of its atoms is not merely an academic exercise—it is a critical regulatory and safety requirement.
While single-crystal X-ray crystallography remains the definitive "gold standard" for stereochemical assignment, its prerequisite for a high-quality single crystal can present a significant bottleneck.[1][2][3] This guide provides a detailed comparison of X-ray crystallography with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the absolute configuration assignment of this compound. We will explore the causality behind experimental choices and present the data-driven logic that underpins a confident assignment.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography provides the most direct and visually intuitive proof of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density and, consequently, the exact position of every atom in the molecule.[4][5]
The Principle of Absolute Configuration Determination
The ability to determine not just the relative arrangement of atoms but the absolute stereochemistry hinges on a phenomenon known as anomalous dispersion or resonant scattering.[][7][8] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a small, measurable phase shift occurs. This breaks the inherent symmetry of the diffraction pattern (Friedel's Law), allowing for the differentiation between a molecule and its mirror image. While this effect is strongest for heavy atoms (S, Cl, Br, etc.), modern diffractometers and computational methods now permit reliable assignment even for molecules containing only lighter atoms like oxygen and nitrogen.[8][9] The Flack parameter is a critical statistical value derived from this data; a value close to zero for a given stereochemical model confirms its correctness with high confidence.[9][10]
Experimental Protocol: From Liquid Amine to Confirmed Structure
This compound is an oil at room temperature, making direct crystallization impossible.[11] Therefore, the first and most critical step is the formation of a stable, crystalline salt.[10]
Step 1: Salt Formation and Crystallization The primary amine functional group of this compound is basic and readily reacts with an acid to form an organic salt, which typically has a much higher propensity to crystallize.[12][13][14]
-
Acid Selection: A strong, achiral acid like hydrochloric acid or a chiral acid of known configuration such as L-(+)-tartaric acid can be used. Using a chiral counter-ion of known configuration can aid in both crystallization and the subsequent crystallographic analysis.
-
Stoichiometric Reaction: Dissolve equimolar amounts of this compound and the selected acid in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Crystallization: Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single, high-quality crystals. The goal is to obtain crystals of approximately 0.1-0.3 mm in each dimension.[7]
Step 2: Data Collection and Structure Solution
-
A suitable crystal is selected, mounted on the goniometer of a single-crystal X-ray diffractometer, and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation) and rotated.[5]
-
The instrument records the angles and intensities of thousands of diffracted X-ray reflections.[4][5]
-
This diffraction data is processed to solve the crystal structure, yielding an electron density map from which the atomic positions and connectivity are determined.
Step 3: Absolute Configuration Assignment
-
The structural model is refined against the experimental data.
-
The anomalous scattering data is analyzed to determine the absolute structure.
-
The Flack parameter is calculated. A value of ~0 indicates the correct enantiomer has been modeled; a value of ~1 indicates the opposite enantiomer is correct.
Caption: Experimental workflow for SC-XRD analysis of this compound.
Data Summary: X-ray Crystallography
| Feature | Description |
| Principle | Direct determination of 3D atomic positions via X-ray diffraction and anomalous dispersion. |
| Sample Requirement | High-quality single crystal (approx. 0.1-0.3 mm). |
| Key Advantage | Unambiguous and definitive ("gold standard"). Provides a complete 3D structure. |
| Key Limitation | Absolute requirement for a suitable single crystal, which can be difficult or impossible to obtain.[1] |
Part 2: Spectroscopic Confirmation Methods
When crystallization fails or a secondary, independent confirmation is required, chiroptical spectroscopic methods are invaluable. These techniques probe the molecule in its solution state, obviating the need for crystals.
A. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of the more familiar electronic circular dichroism (ECD). It measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[15] Since vibrational transitions are characteristic of the entire molecular structure, a VCD spectrum is a rich, unique fingerprint of a molecule's absolute configuration in solution.[16][17]
The power of VCD lies in its partnership with quantum chemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a single, known enantiomer (e.g., (R)-3-phenylbutylamine).[1][16]
-
An excellent match between the signs (+/-) and relative intensities of the experimental and calculated spectral bands confirms that the sample has the same absolute configuration as the one used in the calculation.
-
A mirror-image match (all signs inverted) confirms the sample has the opposite configuration.
Caption: VCD workflow combining experimental measurement and theoretical calculation.
-
Sample Preparation: Prepare a solution of enantiomerically pure this compound (typically 5-10 mg) in a suitable, non-absorbing solvent like deuterated chloroform (CDCl₃).
-
Data Acquisition: Measure the VCD and standard infrared (IR) absorption spectra.
-
Computational Modeling: Perform DFT calculations to find the low-energy solution-phase conformations of one enantiomer (e.g., the R-isomer) and compute its Boltzmann-averaged VCD spectrum.
-
Spectral Comparison: Overlay the experimental VCD spectrum with the calculated spectrum for the R-isomer and its inverted counterpart (representing the S-isomer) to make the final assignment.
B. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
While NMR spectroscopy cannot distinguish between enantiomers in a standard achiral solvent, it can be a powerful tool for configuration assignment after converting the enantiomers into diastereomers.[18] The most widely used method for amines and alcohols is Mosher's acid analysis.[][19][20]
This technique involves reacting the chiral amine with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides.[21][22][23] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra.[24] By systematically analyzing the chemical shift differences (Δδ = δS-amide - δR-amide) for protons near the stereocenter, the absolute configuration can be deduced based on a well-established conformational model.[20][25]
Caption: Workflow for Mosher's amide analysis for absolute configuration.
-
Derivatization: Divide the this compound sample into two vials. React one with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in an NMR tube, typically in CDCl₃ with a trace of pyridine.[19]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide products.
-
Data Analysis:
-
Carefully assign the signals for the protons on either side of the newly formed amide bond and the chiral center.
-
Calculate the difference in chemical shifts (Δδ) for each pair of corresponding protons.
-
Map the signs of the Δδ values onto the Mosher model to determine the absolute configuration of the original amine.
-
Part 3: Head-to-Head Comparison
The choice of method depends on sample availability, instrumentation, and the required level of certainty. The following table provides an objective comparison to guide this decision.
| Feature | X-ray Crystallography | VCD Spectroscopy | NMR with Mosher's Acid (CDA) |
| Principle | Direct 3D structure determination via X-ray diffraction.[5] | Differential absorption of circularly polarized IR light.[15] | Analysis of chemical shift differences in diastereomeric derivatives.[20] |
| Sample State | Solid (single crystal). | Solution (or liquid). | Solution. |
| Sample Amount | < 1 mg (one crystal). | 5-10 mg. | ~5 mg. |
| Destructive? | No (crystal is preserved). | No (sample can be recovered). | Yes (sample is chemically modified). |
| Primary Output | Complete 3D atomic coordinates, Flack parameter. | VCD spectrum (ΔA vs. cm⁻¹). | ¹H NMR spectra, Δδ values. |
| Derivatization | Required to make the amine crystalline.[10] | Not required. | Required to form diastereomers. |
| Reliance on Theory | Minimal (used for refinement). | Essential (for spectral prediction).[1] | Minimal (relies on an empirical model). |
| Key Advantage | Unambiguous, "gold standard" result. | No crystallization needed; applicable to oils and non-crystalline solids.[1][16] | Widely available instrumentation (NMR); well-established methodology. |
| Key Limitation | Requires a high-quality single crystal. | Requires access to a VCD spectrometer and computational expertise. | Destructive; can be ambiguous if the conformational model is not clear-cut. |
Conclusion and Best Practices
X-ray crystallography remains the unparalleled method for the definitive assignment of absolute configuration, provided a suitable single crystal of a derivative like 3-phenylbutylammonium tartrate can be obtained. Its ability to deliver a direct visualization of the molecular structure is unequivocal.
However, in the frequent scenario where crystallization proves to be a bottleneck, Vibrational Circular Dichroism (VCD) emerges as the most powerful and reliable alternative. Its non-destructive nature and strong correlation with first-principles DFT calculations provide a high degree of confidence for molecules in their solution state.
NMR-based methods, particularly Mosher's analysis, offer a pragmatic and accessible alternative. While chemically altering the sample, the ubiquity of NMR spectrometers makes it a valuable tool in many research environments.
For regulatory purposes and in critical stages of drug development, the most robust approach is the use of two orthogonal methods. Confirming the absolute configuration of this compound with both X-ray crystallography and VCD spectroscopy would constitute the highest standard of evidence, ensuring scientific rigor and regulatory compliance.
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PubMed. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]
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ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
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MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
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ACS Publications. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
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NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
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PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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DTIC. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenylbutylamine
As a Senior Application Scientist, my primary objective extends beyond simply supplying a chemical; it is to ensure that you, my colleagues in research and development, can handle our products with the utmost safety and regulatory compliance. 3-Phenylbutylamine is a valuable building block in pharmaceutical synthesis, but its hazardous properties demand a rigorous and well-understood disposal protocol. This guide is designed to provide you with the essential, field-proven procedures for the safe management and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
The causality behind these procedures is rooted in the fundamental principles of chemical safety and environmental stewardship. Improper disposal is not merely a regulatory violation; it poses significant risks of chemical burns, toxic exposure, and long-term environmental damage. Therefore, the following protocols are presented as a self-validating system, designed to be clear, logical, and grounded in authoritative safety data.
Part 1: Hazard Identification and Immediate Safety Concerns
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS: 22374-89-6) is a corrosive and toxic substance that requires careful management.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several primary hazards.[2] It is harmful if swallowed, inhaled, or if it comes into contact with skin.[2] Most critically, it is designated as Skin Corrosion/Irritation Category 1B , meaning it can cause severe skin burns and eye damage upon contact.[1][2][3]
| Hazard Class | GHS Classification | Key Risks |
| Acute Toxicity, Oral | Category 3 / Category 4 (Warning) | Harmful or toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 / Category 4 (Warning) | Harmful or toxic in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 (Warning) | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 1B (Danger) | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | Category 1 (Danger) | Causes serious eye damage.[1][3] |
This data is synthesized from multiple Safety Data Sheets (SDS) and chemical databases.
The immediate implication of these hazards is that all contact with the skin, eyes, and mucous membranes must be strictly avoided. In the event of combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be released.[4][5]
Part 2: Personnel Protection and Spill Management
Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable when handling this compound. The causality is direct: PPE serves as the primary barrier between the researcher and the chemical's corrosive and toxic effects.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact that leads to severe chemical burns.[3][4][6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Mitigates the risk of inhaling harmful vapors. For spills or poor ventilation, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is mandatory.[3][4] |
Emergency Spill & Leak Procedures
Accidents can happen, but a prepared response minimizes risk. In the event of a this compound spill, follow these steps methodically:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[7]
-
Ensure Ventilation: Increase ventilation to the area, preferably using a chemical fume hood if the spill is contained within it.[3][4]
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential sources of ignition from the spill area.[8]
-
Contain the Spill: Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent. [4][7]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[7]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., as recommended by your EH&S department), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) must be placed in the hazardous waste container and disposed of according to the protocol in the next section.[7]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be poured down the drain or discarded with regular trash.[4][8][9] Disposing of amines in drains can cause significant harm to aquatic life and ecosystems.[9]
Workflow for this compound Waste Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
Waste Collection & Segregation
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with amines. High-density polyethylene (HDPE) or other plastic containers are often preferred.[7] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[10]
-
Segregate Incompatibles: This is a critical step to prevent dangerous chemical reactions. Never mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[1][9] Store it in a separate, dedicated container.
-
Label Correctly: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[9][10] Note the approximate concentration and composition if it is a mixed waste stream.
Waste Storage
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[9][10] This prevents the release of harmful vapors.
-
Designated Storage Area: Store the container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[10][11] This area should have secondary containment to control any potential leaks.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[7]
Final Disposal
-
Engage a Licensed Professional: All hazardous waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal company.[5][9] These companies are trained to handle and transport chemical waste safely and in compliance with all regulations.
-
Manifest and Record-Keeping: The disposal process is tracked from "cradle-to-grave" using a hazardous waste manifest system, as required by the Environmental Protection Agency (EPA).[11][12] This ensures the waste reaches an appropriate treatment, storage, and disposal facility (TSDF).
-
Disposal Method: The standard and recommended disposal method for surplus and non-recyclable this compound is high-temperature incineration at a licensed and permitted chemical destruction facility.[4][8]
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[13]
-
Collect Rinsate: Crucially, collect this rinsate as hazardous waste and add it to your this compound waste container.[13]
-
Final Container Disposal: Once decontaminated, the container can often be disposed of through regular laboratory recycling or trash, but you must first confirm this procedure with your institution's EH&S department.[8][13]
Part 4: Regulatory Framework
All procedures described in this guide are designed to comply with the primary regulations governing hazardous waste in the United States, established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11] Additionally, workplace safety standards for handling chemicals are enforced by the Occupational Safety and Health Administration (OSHA) .[14][15] Adherence to these regulations is not optional; it is a legal requirement and a cornerstone of a responsible laboratory safety program.
By following these detailed procedures, you are not only ensuring your own safety but also contributing to a culture of responsibility that is the hallmark of scientific excellence.
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Hazard Identification and Risk Assessment: The "Why" Behind the "What"
An Essential Guide to Personal Protective Equipment for Handling 3-Phenylbutylamine
For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount. This compound and its analogs are valuable building blocks, but their potential hazards necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety data.
Understanding the specific risks associated with this compound is the first step in mitigating them. The primary hazards, as identified in safety data sheets (SDS), are significant and dictate the required level of personal protection.[1][2]
GHS Hazard Profile for this compound Analogs [1][3]
| Hazard Class | Hazard Statement | Rationale for Protection |
| Skin Corrosion/Irritation | H315: Causes skin irritation. / H314: Causes severe skin burns and eye damage.[1][2][3] | Direct contact can lead to irritation or chemical burns. This necessitates the use of chemical-resistant gloves and protective clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. / H314: Causes severe skin burns and eye damage.[1][2][3] | Vapors, mists, or splashes can cause severe and potentially irreversible damage to the eyes. This underscores the absolute requirement for sealed eye protection. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][3] | Inhalation of vapors or mists can irritate the respiratory tract. Engineering controls like fume hoods are the primary defense, with respiratory protection as a necessary supplement in certain situations. |
The causality is clear: the corrosive and irritant nature of this amine directly informs the need for a comprehensive barrier between the chemical and the researcher.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is crucial. Each component protects a specific exposure route and should be considered mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
Given the risk of severe eye damage, standard safety glasses are insufficient.[4]
-
Chemical Splash Goggles: These are required to form a complete seal around the eyes, protecting against splashes, mists, and vapors.[5] All eye protection should meet the ANSI Z87.1 standard.[4]
-
Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate eye protection.[4]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's compatibility chart for breakthrough times. Always inspect gloves for tears or pinholes before use.[6] Double-gloving is recommended, especially during procedures with a higher risk of contamination.[7] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[6]
-
Laboratory Coat: A long-sleeved lab coat is the minimum requirement. For procedures with a higher splash risk, a chemically resistant apron or a "bunny suit" coverall should be utilized.[7][8] Gowns should close in the back to provide a solid barrier in the front.[7]
-
Footwear: Fully enclosed shoes are required. Do not wear sandals or perforated shoes in the laboratory.[9] For spill response, chemically resistant shoe covers or boots may be necessary.[6]
Respiratory Protection: Safeguarding Your Inhalation Route
-
Engineering Controls: The primary method for respiratory protection is the use of proper ventilation. Always handle this compound inside a certified chemical fume hood.[2][10] This engineering control is designed to capture vapors at the source and exhaust them safely.[8]
-
Respirators: In situations where a fume hood is not available or during a large spill where vapor concentrations may be high, a respirator is necessary.[11] A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[6][9] Note that surgical masks offer no protection against chemical vapors.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines a self-validating system for handling this compound, from preparation to cleanup.
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency can significantly reduce harm.
Spill Response Protocol
In the event of a spill, the following steps should be taken. For any large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]
Caption: Waste disposal workflow for this compound.
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound while ensuring their safety and the integrity of their research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
